Technical Documentation Center

5-bromo-1-ethyl-4-methyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-1-ethyl-4-methyl-1H-imidazole

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS 1856030-55-1)

[1][2] Executive Summary 5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS 1856030-55-1) is a highly specialized halogenated heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS 1856030-55-1) is a highly specialized halogenated heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Distinguished by its trisubstituted imidazole core, this compound offers three distinct vectors for chemical modification: the electrophilic carbon-bromine bond at position 5, the acidic C-H bond at position 2, and the nucleophilic nitrogen atoms.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in optimizing lead optimization and process chemistry workflows.

Chemical Identity & Structural Analysis

PropertyDetail
CAS Number 1856030-55-1
IUPAC Name 5-bromo-1-ethyl-4-methyl-1H-imidazole
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
SMILES CCN1C=NC(C)=C1Br
InChI Key WZAYOVQVDQMZDB-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Structural Features & Electronic Effects[5]
  • C5-Bromine Handle: The bromine atom at the 5-position is the primary handle for cross-coupling reactions. Unlike 2-bromoimidazoles, the 5-bromo position is electronically distinct, often requiring specific catalytic systems for oxidative addition.

  • N1-Ethyl Group: Provides lipophilicity and steric bulk, influencing the binding affinity in protein pockets (e.g., kinase domains). It also directs electrophilic substitution during synthesis.

  • C4-Methyl Group: Acts as a weak electron donor (+I effect), stabilizing the imidazole ring and modulating the basicity of the N3 nitrogen.

Physicochemical Profile

Understanding the physical parameters is crucial for assay development and formulation.

ParameterValue (Experimental/Predicted)Significance
Boiling Point ~260°C (Predicted)High thermal stability for elevated reaction temps.
Density 1.45 ± 0.1 g/cm³denser than water; facilitates phase separation in workups.
LogP 1.35 (Predicted)Moderate lipophilicity; suitable for drug-like scaffolds.
pKa (Conjugate Acid) ~6.5N3 is basic; forms stable salts with mineral acids (HCl, HBr).
Solubility DMSO, MeOH, DCM, EtOAcFully soluble in polar organic solvents; sparingly soluble in water.

Synthetic Pathways[4][6][7]

The synthesis of CAS 1856030-55-1 requires strict regiochemical control to avoid the formation of the 2-bromo or 4,5-dibromo byproducts. The most robust industrial route involves the regioselective bromination of the pre-alkylated imidazole core.

Pathway A: Regioselective Bromination (Recommended)

This route ensures the ethyl group is fixed at N1 before halogenation, preventing N1/N3 isomer mixtures.

Reaction Scheme:

  • Precursor: 1-Ethyl-4-methylimidazole.

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: 0°C to RT, 2-4 hours.

Mechanism: The N1-ethyl group activates the C5 position towards electrophilic aromatic substitution. The C4-methyl group sterically hinders the C4 position (obviously) and electronically directs the incoming electrophile to the adjacent C5.

Synthesis Start 4-Methylimidazole Step1 Alkylation (Et-I, K2CO3, DMF) Start->Step1 Inter 1-Ethyl-4-methylimidazole Step1->Inter Regioselective N1 Step2 Bromination (NBS, ACN, 0°C) Inter->Step2 Product 5-Bromo-1-ethyl-4-methylimidazole (CAS 1856030-55-1) Step2->Product SEAr @ C5

Figure 1: Step-wise synthesis ensuring regiochemical purity.

Detailed Protocol (Laboratory Scale)
  • Charge: Dissolve 1-ethyl-4-methylimidazole (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

  • Cool: Chill the solution to 0°C under nitrogen atmosphere.

  • Add: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes. Note: Rapid addition causes exotherms and byproduct formation.

  • Monitor: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LC-MS for disappearance of starting material.

  • Workup: Quench with 10% Na₂S₂O₃ (aq) to remove excess bromine. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove succinimide traces.

Reactivity & Functionalization[4][8][9]

This compound is a "linchpin" intermediate. The reactivity profile is dominated by the C-Br bond and the C2-H acidity.

Palladium-Catalyzed Cross-Coupling

The C5-Br bond is less reactive than typical aryl bromides due to the electron-rich nature of the imidazole ring. Specialized ligands are often required.

  • Suzuki-Miyaura: Use electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd precatalysts (e.g., Pd-PEPPSI-IPr) to facilitate oxidative addition.

  • Buchwald-Hartwig: Amination at C5 allows access to 5-aminoimidazoles, common in kinase inhibitors.

C-H Activation / Lithiation

The proton at C2 (between the two nitrogens) is relatively acidic (pKa ~32).

  • C2-Lithiation: Treatment with n-BuLi at -78°C generates the C2-lithio species.

  • Electrophile Trapping: The lithio species can be trapped with aldehydes, ketones, or alkyl halides to functionalize the 2-position while retaining the 5-bromo group for subsequent steps.

Reactivity Core 5-Bromo-1-ethyl-4-methylimidazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-PEPPSI) Target: Biaryl Scaffolds Core->Suzuki C5 Functionalization Lithiation C2-Lithiation (n-BuLi, -78°C) Target: C2-Functionalization Core->Lithiation C2 Functionalization Heck Heck Reaction (Acrylates, Pd(OAc)2) Target: Vinyl Imidazoles Core->Heck C5 Functionalization

Figure 2: Divergent reactivity pathways for scaffold diversification.

Applications in Drug Discovery[10]

The 1,4,5-trisubstituted imidazole motif is a privileged scaffold in medicinal chemistry.

  • Kinase Inhibitors: The imidazole nitrogen (N3) often serves as a hydrogen bond acceptor in the hinge region of kinase enzymes (e.g., p38 MAP kinase, BRAF).

  • Antifungals: Imidazole derivatives inhibit lanosterol 14α-demethylase. The 5-bromo derivative allows for the attachment of lipophilic tails required for membrane interaction.

  • Angiotensin II Receptor Antagonists: Used as a core fragment to mimic the histidine residue in peptide mimetics.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Precautions:

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive—store in amber vials.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-1-ethyl-4-methyl-1H-imidazole. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Imidazole Derivatives. Retrieved from

  • Organic Chemistry Portal. Synthesis of Imidazoles: Regioselectivity and Methodology. Retrieved from

  • ChemScene. Product Data: 5-Bromo-1-ethyl-4-methyl-1H-imidazole. Retrieved from

Sources

Exploratory

Technical Whitepaper: Structural Profiling and Synthesis of 5-Bromo-1-ethyl-4-methyl-1H-imidazole

Executive Summary In modern medicinal chemistry and advanced materials science, highly functionalized imidazole derivatives serve as critical pharmacophores and versatile synthetic building blocks. 5-Bromo-1-ethyl-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, highly functionalized imidazole derivatives serve as critical pharmacophores and versatile synthetic building blocks. 5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1) represents a strategically designed bifunctional scaffold[1]. The presence of the N1-ethyl and C4-methyl groups precisely tunes the lipophilicity and steric environment of the core, while the C5-bromide acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of its structural properties, mechanistic synthesis, and self-validating experimental protocols designed for scalable drug development workflows.

Structural Elucidation & Physicochemical Profiling

The imidazole ring is a 5-membered, planar heteroaromatic system containing a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3). In 5-bromo-1-ethyl-4-methyl-1H-imidazole, the substitution pattern is carefully engineered to break the inherent symmetry and tautomerism of the parent imidazole.

  • N1 (Ethyl): Eliminates tautomerism, locking the molecule into a single defined electronic state while increasing lipid solubility.

  • C4 (Methyl): Acts as an electron-donating group (EDG) via hyperconjugation, enriching the

    
    -system and directing electrophilic attack.
    
  • C5 (Bromo): Provides a heavy halogen substituent that is highly labile under palladium catalysis or lithiation conditions.

MolecularStructure N1 N1 (Ethyl) C2 C2 (Protonated) N1->C2 Single N3 N3 (Basic) C2->N3 Double C4 C4 (Methyl) N3->C4 Single C5 C5 (Bromo) C4->C5 Double C5->N1 Single

Atomic numbering and substitution pattern of the 1H-imidazole core.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical verification and reaction stoichiometry[1][2].

ParameterValue / Specification
Chemical Name 5-bromo-1-ethyl-4-methyl-1H-imidazole
CAS Number 1856030-55-1
Molecular Weight 189.05 g/mol
Linear Formula C₆H₉BrN₂
SMILES String BrC1=C(C)N=CN1CC
InChIKey WZAYOVQVDQMZDB-UHFFFAOYSA-N
Physical Form Liquid (at standard temperature and pressure)
Purity Standard

95% to 98% (Commercial Grade)
Storage Temperature 4 °C (Keep container tightly closed)

Mechanistic Synthesis & Regioselectivity

The synthesis of 5-bromo-1-ethyl-4-methyl-1H-imidazole relies on a highly controlled, two-step sequence starting from the inexpensive precursor, 4(5)-methyl-1H-imidazole.

Step 1: Regioselective N-Alkylation

4-Methyl-1H-imidazole exists as a rapidly equilibrating mixture of tautomers. Deprotonation with a mild base (e.g., K₂CO₃) generates an ambident imidazolide anion. Alkylation with ethyl bromide (


 mechanism) occurs at both nitrogen atoms, yielding a mixture of 1-ethyl-4-methyl-1H-imidazole and 1-ethyl-5-methyl-1H-imidazole.
Causality for Regioselectivity:  The steric bulk of the adjacent C4-methyl group hinders attack at the proximal nitrogen. Consequently, the nucleophilic attack occurs preferentially at the distal nitrogen, making the 1,4-isomer the major thermodynamic and kinetic product (typically in a 3:1 to 4:1 ratio). Chromatographic separation is mandatory at this stage to ensure downstream purity.
Step 2: Electrophilic Aromatic Substitution ( )

The isolated 1-ethyl-4-methyl-1H-imidazole is subjected to bromination. Causality for Reagent Choice: While molecular bromine (


) can be used, it is highly corrosive and often leads to over-bromination (e.g., at the C2 position)[3]. Instead, N-Bromosuccinimide (NBS) is utilized. NBS provides a low, steady-state concentration of electrophilic bromine (

). The C5 position is the most nucleophilic site on the ring due to the synergistic electron-donating effects of the N1-ethyl and C4-methyl groups, resulting in exclusive C5-bromination.

SyntheticWorkflow SM 4(5)-Methyl-1H-imidazole (Starting Material) Step1 N-Alkylation Reagents: EtBr, K2CO3, DMF Temp: 80°C SM->Step1 Mix Regioisomer Mixture 1-ethyl-4-methyl & 1-ethyl-5-methyl Step1->Mix SN2 Attack Purif Chromatographic Separation Silica Gel (EtOAc/Hexane) Mix->Purif Int 1-Ethyl-4-methyl-1H-imidazole (Isolated Intermediate) Purif->Int Isolate Major Isomer Step2 Electrophilic Bromination Reagents: NBS, CH3CN Temp: 0°C to RT Int->Step2 Prod 5-Bromo-1-ethyl-4-methyl-1H-imidazole (Target Compound) Step2->Prod SEAr at C5

Regioselective synthetic workflow for 5-bromo-1-ethyl-4-methyl-1H-imidazole.

Experimental Protocols & Self-Validating Workflows

To ensure high scientific integrity and reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: Synthesis and Isolation of 1-Ethyl-4-methyl-1H-imidazole
  • Reaction Setup: Dissolve 4-methyl-1H-imidazole (1.0 equiv) in anhydrous DMF (0.5 M concentration). Add anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes to pre-form the imidazolide anion.

  • Alkylation: Dropwise add ethyl bromide (1.2 equiv). Heat the reaction mixture to 80 °C for 12 hours.

  • Quench & Extraction: Cool to room temperature, dilute with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (TLC): Run a Thin-Layer Chromatography (TLC) plate using 5% MeOH in DCM. Two distinct spots should be visible, confirming the formation of the 1,4-isomer and 1,5-isomer.

  • Purification: Purify via flash column chromatography (silica gel). The less polar major spot is the desired 1-ethyl-4-methyl-1H-imidazole.

  • Self-Validation (NMR): Obtain a ¹H NMR spectrum (CDCl₃). The target isomer is validated by the presence of a distinct singlet for the C5-proton at

    
    6.8 ppm. The minor 1,5-isomer would show a singlet for the C4-proton further downfield at 
    
    
    
    6.95 ppm.
Protocol B: Regioselective Bromination
  • Reaction Setup: Dissolve the purified 1-ethyl-4-methyl-1H-imidazole (1.0 equiv) in anhydrous acetonitrile (0.2 M). Cool the flask to 0 °C using an ice bath to suppress radical formation at the allylic methyl group.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes. Keep the reaction shielded from light.

  • Progression: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (EtOAc/Hexane). The starting material spot should completely disappear, replaced by a single, less polar product spot.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophilic bromine[4]. Extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Self-Validation (NMR): Obtain a ¹H NMR spectrum. Critical Checkpoint: The complete disappearance of the C5-proton singlet at

    
    6.8 ppm definitively confirms successful regioselective bromination. The C2-proton singlet (
    
    
    
    7.4 ppm) must remain intact.

Downstream Applications in Drug Development

The isolated 5-bromo-1-ethyl-4-methyl-1H-imidazole is a highly privileged scaffold in drug discovery.

  • Palladium-Catalyzed Cross-Coupling: The C5-bromide is highly reactive in Suzuki-Miyaura couplings with aryl boronic acids, allowing for the rapid synthesis of biaryl systems often found in kinase inhibitors and GPCR antagonists.

  • Lithium-Halogen Exchange: Treatment with n-butyllithium (n-BuLi) at -78 °C generates a C5-lithio species. This nucleophile can be trapped with various electrophiles (e.g., DMF to form the C5-aldehyde, or

    
     to form the C5-carboxylic acid), expanding the chemical space for structure-activity relationship (SAR) studies.
    

Safety, Handling, and Storage

As with all halogenated heterocyclic building blocks, strict adherence to safety protocols is required[5].

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Perform all bromination and alkylation steps inside a certified chemical fume hood. Utilize nitrile gloves and safety goggles (P280).

  • Storage: Store the final product at 4 °C in a tightly sealed, light-resistant container backfilled with argon or nitrogen to prevent oxidative degradation[5].

References

  • Boulton, B. E., & Coller, B. A. W. "Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole." Australian Journal of Chemistry, 1974. Available at:[Link]

Sources

Foundational

Structural Elucidation and Synthetic Utility of 5-Bromo-1-ethyl-4-methyl-1H-imidazole: A Technical Guide

Executive Summary In modern medicinal chemistry and drug development, functionalized imidazoles serve as critical pharmacophores due to their ability to act as hydrogen bond acceptors/donors and their bioisosteric relati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized imidazoles serve as critical pharmacophores due to their ability to act as hydrogen bond acceptors/donors and their bioisosteric relationship with various heterocycles. 5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1) is a highly specialized building block[1]. The specific substitution pattern—an N-ethyl group for lipophilicity, a C4-methyl group for steric tuning, and a C5-bromo atom as a reactive handle—makes it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, I approach the validation and utilization of this compound not merely as a sequence of laboratory steps, but as a self-validating system . Every analytical and synthetic protocol must possess built-in causality to ensure absolute structural integrity before downstream integration.

Physicochemical Profiling & Molecular Weight Calculation

Before deploying any building block in a synthetic pipeline, its physicochemical baseline must be established. The compound presents as a liquid under standard conditions and is typically supplied at ≥95% purity[1].

Quantitative Data Summary
PropertyValue
IUPAC Name 5-bromo-1-ethyl-4-methyl-1H-imidazole
CAS Number 1856030-55-1
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
SMILES String BrC1=C(C)N=CN1CC
Physical Form Liquid
Typical Purity ≥95%
Molecular Weight Causality

The molecular weight of 189.05 g/mol is derived from the exact atomic contributions of its formula (C₆H₉BrN₂):

  • Carbon (C): 6 × 12.011 = 72.066

  • Hydrogen (H): 9 × 1.008 = 9.072

  • Bromine (Br): 1 × 79.904 = 79.904

  • Nitrogen (N): 2 × 14.007 = 28.014

  • Total: 189.056 g/mol (Standardized to 189.05 or 189.06 depending on the supplier's isotopic weighting)[2].

Analytical Validation: A Self-Validating Protocol

To ensure trustworthiness in drug development, we must validate both the mass and the regiochemistry of the molecule. We achieve this through a dual LC-MS/MS and NMR workflow.

G A Sample Prep (5-bromo-1-ethyl-4-methylimidazole) B LC-MS Analysis (Isotopic Profiling) A->B Aliquot 1 C 1H & 13C NMR (Structural Confirmation) A->C Aliquot 2 D Mass Validation [M+H]+ 189 / 191 (1:1) B->D ESI+ Mode E Regiochemistry Validation (C2-H, N-Ethyl, C4-Methyl) C->E CDCl3 Solvent F Data Synthesis & Purity Release (>95%) D->F MW Confirmed E->F Structure Confirmed

Analytical workflow for the structural validation of 5-bromo-1-ethyl-4-methylimidazole.

Protocol 1: LC-MS Isotopic Profiling

Objective: Confirm the molecular weight and the presence of the bromine atom.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Causality: Imidazoles possess a basic sp² nitrogen (N3) with a pKa of ~7. This nitrogen readily accepts a proton in acidic media, making ESI+ highly sensitive and yielding a robust[M+H]⁺ signal.

  • Chromatography: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent, ensuring consistent protonation of the imidazole ring during elution and preventing peak tailing.

  • Data Interpretation: Bromine exists naturally as two isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The mass spectrum must show a distinct 1:1 doublet at m/z 189.0 and m/z 191.0 [M+H]⁺. If this doublet is absent, the C-Br bond has been compromised.

Protocol 2: ¹H NMR Regiochemistry Validation

Objective: Confirm the exact placement of the ethyl and methyl groups.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ lacks exchangeable protons, preventing interference with the sample's signals. Its residual solvent peak (7.26 ppm) serves as an internal reference.

  • Data Interpretation:

    • ~7.5 ppm (Singlet, 1H): The C2 proton. Causality: Flanked by two electronegative nitrogen atoms, this proton is strongly deshielded via inductive effects.

    • ~3.9 ppm (Quartet, 2H) & ~1.4 ppm (Triplet, 3H): The N1-ethyl group.

    • ~2.2 ppm (Singlet, 3H): The C4-methyl group.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The primary utility of 5-bromo-1-ethyl-4-methyl-1H-imidazole lies in its capacity for C-C bond formation via Suzuki-Miyaura cross-coupling. The C5-bromo position is an excellent electrophile for palladium insertion.

G A 5-bromo-1-ethyl-4-methylimidazole (MW: 189.05) C Pd Catalyst + Base (e.g., Pd(dppf)Cl2, K2CO3) A->C Reagents B Boronic Acid / Ester (R-B(OH)2) B->C Coupling Partner D Oxidative Addition (C-Br Bond Cleavage) C->D Step 1 E Transmetalation & Reductive Elimination D->E Step 2 F C5-Functionalized Imidazole Derivative E->F Product Yield

Palladium-catalyzed cross-coupling mechanistic logic for C5-functionalization.

Protocol 3: Suzuki-Miyaura C5-Functionalization
  • Reagents: 5-bromo-1-ethyl-4-methylimidazole (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v).

    • Causality: The biphasic system ensures the simultaneous solubility of the organic substrates (in dioxane) and the inorganic base (in water), maximizing the interfacial reaction rate.

  • Reaction Conditions: Degas the mixture with N₂ for 15 minutes to remove dissolved oxygen (which degrades the Pd catalyst), then heat at 90°C for 12 hours.

    • Causality for Catalyst Choice: The C5 position is sterically hindered by the adjacent N-ethyl and C4-methyl groups. Pd(dppf)Cl₂ is specifically selected because the dppf ligand has a large bite angle (99°). This wide angle forces the intermediate palladium complex into a geometry that accelerates reductive elimination—the critical, rate-limiting step in sterically congested cross-couplings.

    • Causality for Base: K₂CO₃ activates the boronic acid by forming a highly nucleophilic boronate complex, which is strictly required for the transmetalation step to occur.

Conclusion

5-Bromo-1-ethyl-4-methyl-1H-imidazole (MW: 189.05) is a highly versatile, structurally rigid building block[2]. By understanding the causality behind its physicochemical properties—specifically the isotopic signature of its bromine atom and the steric environment of its C5 position—researchers can design self-validating analytical workflows and highly efficient cross-coupling methodologies, accelerating the hit-to-lead phase in drug discovery.

References

Sources

Foundational

Definitive Technical Guide: Distinguishing 4-Bromo and 5-Bromo Regioisomers of 1-Ethyl-Methylimidazoles

The following technical guide details the structural, synthetic, and analytical differences between the regioisomers of bromo-1-ethyl-methylimidazole. Note on Nomenclature: The specific string "4-bromo-1-ethyl-4-methylim...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and analytical differences between the regioisomers of bromo-1-ethyl-methylimidazole.

Note on Nomenclature: The specific string "4-bromo-1-ethyl-4-methylimidazole" describes a chemically impossible aromatic structure (a pentavalent carbon at position 4). In professional medicinal chemistry, this phrasing almost invariably refers to the 4-bromo-1-ethyl-5-methylimidazole regioisomer, which is often confused with its isomer 5-bromo-1-ethyl-4-methylimidazole . This guide treats the topic as a comparative analysis of these two specific regioisomers.

Executive Summary

Target Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists.

The distinction between 5-bromo-1-ethyl-4-methylimidazole (Isomer A) and 4-bromo-1-ethyl-5-methylimidazole (Isomer B) is a critical quality attribute in the synthesis of imidazole-based Active Pharmaceutical Ingredients (APIs) and ionic liquids. These isomers possess identical molecular weights (MW: ~189.05 g/mol ) and similar polarity, making separation by standard silica chromatography difficult.

The core difference lies in the position of the methyl group relative to the N-ethyl chain :

  • Isomer A (5-Br, 4-Me): The methyl group is remote from the ethyl group.

  • Isomer B (4-Br, 5-Me): The methyl group is adjacent to the ethyl group (steric clash).

This guide provides the definitive protocols for synthesizing, distinguishing, and validating these structures.

Structural Identity & Logic

The imidazole ring numbering starts at the nitrogen bearing the alkyl group (N1). The differences are visualized below:

FeatureIsomer A (Target 1)Isomer B (Target 2)
IUPAC Name 5-bromo-1-ethyl-4-methylimidazole4-bromo-1-ethyl-5-methylimidazole
C4 Substituent Methyl (-CH₃)Bromo (-Br)
C5 Substituent Bromo (-Br)Methyl (-CH₃)
Steric Environment Low: N-Ethyl is far from Methyl.High: N-Ethyl is adjacent to Methyl.[1]
Formation Favorability Kinetic & Thermodynamic Major Product (usually).Minor Product (due to steric hindrance).
Visualization: Structural Isomerism

The following diagram illustrates the structural relationship and the "impossible" configuration implied by incorrect nomenclature.

ImidazoleIsomers IsomerA Isomer A: 5-bromo-1-ethyl-4-methylimidazole (Methyl at C4, Br at C5) IsomerB Isomer B: 4-bromo-1-ethyl-5-methylimidazole (Methyl at C5, Br at C4) IsomerA->IsomerB Regioisomers Impossible Impossible Structure: '4-bromo-1-ethyl-4-methylimidazole' (Requires 5 bonds at C4) Impossible->IsomerB Likely Intended Target Parent Parent Scaffold: 1-ethyl-4(5)-methylimidazole Parent->IsomerA Bromination at C5 (Major Path) Parent->IsomerB Bromination at C4 (Blocked if C4 has Me)

Figure 1: Structural relationship between the valid regioisomers and the nomenclature error.

Synthesis Pathways & Causality

Understanding the synthesis is the first step in identification. The route chosen dictates the impurity profile.

Pathway A: Bromination of 1-Ethyl-4-Methylimidazole

If you start with pure 1-ethyl-4-methylimidazole and subject it to electrophilic bromination (e.g., NBS or Br₂), the reaction is highly regioselective.

  • Mechanism: The C5 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution (SEAr).

  • Result: Exclusively (or >95%) 5-bromo-1-ethyl-4-methylimidazole (Isomer A).

  • Why: C4 is blocked by the methyl group. C2 is less reactive and more acidic.

Pathway B: Alkylation of 4(5)-Bromo-5(4)-Methylimidazole

If you start with 4-bromo-5-methylimidazole (a tautomeric mixture) and alkylate with ethyl bromide/iodide:

  • Mechanism: The alkylating agent can attack either N1 or N3.

  • Result: A mixture of Isomer A and Isomer B.

    • Major Product: Isomer A (1-ethyl-4-methyl) .[2] Attack occurs at the nitrogen remote from the methyl group to avoid steric hindrance.

    • Minor Product: Isomer B (1-ethyl-5-methyl) . Attack occurs adjacent to the methyl group.

  • Ratio: Typically 4:1 to 9:1 favoring Isomer A, depending on the base and solvent used.

Analytical Differentiation (The Core Protocol)

This is the most critical section for researchers. You cannot rely solely on LC-MS as the masses are identical. Nuclear Magnetic Resonance (NMR) is the required validation tool.

1H-NMR Chemical Shifts

The proximity of the N-Ethyl group to the Methyl group in Isomer B causes specific shielding/deshielding effects.

Proton SignalIsomer A (5-Br, 4-Me)Isomer B (4-Br, 5-Me)Explanation
C2-H (Singlet) ~7.40 - 7.50 ppm~7.50 - 7.60 ppmC2-H is slightly more deshielded in the 1,5-isomer due to steric compression.
N-CH₂ (Quartet) Standard shift (~3.9 ppm)Downfield shift (~4.0 - 4.1 ppm)The adjacent C5-Methyl group deshields the N-methylene protons.
C-CH₃ (Singlet) ~2.15 ppm~2.25 - 2.30 ppmThe C5-Methyl is deshielded by the adjacent N-Ethyl group.
NOE (Nuclear Overhauser Effect) - The Gold Standard

To definitively prove the structure, you must run a 1D-NOESY or 2D-NOESY experiment.

  • Experiment: Irradiate the N-CH₂ (ethyl methylene) signal.

  • Isomer A (Remote): You will see NO enhancement of the Methyl signal. The groups are too far apart (>4 Å).

  • Isomer B (Adjacent): You will see a strong positive NOE enhancement (~2-5%) of the Methyl signal. The groups are spatially close (<3 Å).

Visualization: NOE Interaction Logic

NOE_Logic Exp Experiment: Irradiate N-CH2 (Ethyl) IsoA IsoA Exp->IsoA No Spatial Coupling IsoB IsoB Exp->IsoB Dipolar Coupling

Figure 2: NOE logic flow for definitive structural assignment.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1-ethyl-4-methylimidazole (Isomer A)

High-purity route avoiding regioisomer separation.

  • Starting Material: Dissolve 1-ethyl-4-methylimidazole (10.0 mmol) in anhydrous acetonitrile (50 mL).

    • Note: Ensure the starting material is free of the 1-ethyl-5-methyl isomer.

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise over 30 minutes.

    • Why: Slow addition prevents over-bromination or radical side reactions.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Workup: Remove solvent under vacuum. Redissolve residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove succinimide and acid byproducts.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Yields ~90% off-white solid.

  • Validation: Check 1H-NMR. Confirm absence of NOE between N-Et and C-Me.

Protocol 2: Separation of Isomers (If Alkylation Route Used)

If you produced a mixture via alkylation:

  • Column Chromatography: Use a high-resolution silica column.

    • Mobile Phase: Gradient of Ethyl Acetate in Hexane (0% -> 100%).

    • Order of Elution: The 1,5-isomer (Isomer B) is typically less polar and elutes first due to the shielding of the nitrogen lone pair by the steric bulk of the adjacent groups, reducing interaction with silica.

  • Crystallization: The 1,4-isomer (Isomer A) is often a solid at room temperature (MP: ~45-50°C), while the 1,5-isomer is often an oil or low-melting solid. Recrystallization from diethyl ether/hexane can enrich Isomer A.

Physical Properties Comparison

Property5-Bromo-1-ethyl-4-methyl (Isomer A)4-Bromo-1-ethyl-5-methyl (Isomer B)
Physical State Solid (Low melting)Liquid / Low melting solid
Boiling Point Higher (More accessible N-lone pair)Lower (Steric shielding of N3)
pKa (Conjugate Acid) ~6.5 - 7.0~5.5 - 6.0 (Lower basicity due to sterics)
Reactivity (C2-H) High (Suitable for carbene formation)Moderate (Sterically hindered)

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Bell, P. C., et al. (2002). "Regioselective synthesis of 1,4- and 1,5-disubstituted imidazoles." Journal of Organic Chemistry, 67(4), 1372-1375.
  • PubChem Compound Summary. (2024). 4-Bromo-1-methylimidazole (Analogous structure data). National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. (2024). 1H-Imidazole, 2-ethyl-4-methyl- (IR and MS data for parent scaffolds). Link

  • Harjani, J. R., et al. (2008). "Synthesis and characterization of binary ionic liquids of 1-alkyl-3-methylimidazolium cations." Tetrahedron, 64(12), 2924-2931. (Discusses the impact of regioisomerism on ionic liquid properties).

Sources

Exploratory

Structural Informatics and Synthetic Methodologies for 5-Bromo-1-ethyl-4-methyl-1H-imidazole: A Technical Whitepaper

Executive Summary In the realm of modern drug discovery and advanced materials science, highly functionalized heterocyclic building blocks are foundational. Among these, 5-bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 185603...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the realm of modern drug discovery and advanced materials science, highly functionalized heterocyclic building blocks are foundational. Among these, 5-bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1) stands out as a privileged scaffold. As a Senior Application Scientist, I frequently leverage this specific molecule because its substitution pattern offers a precise balance of steric control, electronic tuning, and synthetic versatility. This technical guide deconstructs the structural informatics, mechanistic rationale, and self-validating synthetic protocols required to utilize this compound effectively in downstream applications.

Structural Informatics and Physicochemical Profiling

Before deploying any building block in a synthetic campaign, establishing its exact structural identity is paramount. The connectivity of 5-bromo-1-ethyl-4-methyl-1H-imidazole is unambiguously defined by its Isomeric SMILES and InChIKey, which serve as the definitive machine-readable representations for cheminformatics databases and molecular modeling.

Table 1: Physicochemical and Structural Properties

ParameterSpecification / Data
Chemical Name 5-Bromo-1-ethyl-4-methyl-1H-imidazole
CAS Registry Number 1856030-55-1
Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
Isomeric SMILES BrC1=C(C)N=CN1CC
InChIKey WZAYOVQVDQMZDB-UHFFFAOYSA-N
Physical Form Liquid (at standard conditions)
Standard Purity ≥95% to 98%
Storage Temperature 4°C (Keep container tightly closed)

The SMILES string BrC1=C(C)N=CN1CC dictates the precise regiochemistry: an ethyl group at the N1 position, a methyl group at C4, and a bromine atom at C5[1]. The InChIKey WZAYOVQVDQMZDB-UHFFFAOYSA-N provides a collision-resistant hash, ensuring accurate cross-referencing across global chemical inventories and safety data sheets[2].

Mechanistic Rationale: The Causality of Scaffold Design

Why is this specific substitution pattern so valuable? Every functional group on this imidazole ring serves a distinct, calculated purpose:

  • The 1-Ethyl Group (N1): Compared to a standard N-methyl group, the N-ethyl substituent marginally increases the lipophilicity (LogP) of the resulting drug candidate. This is a deliberate design choice to enhance lipid membrane permeability while maintaining a low steric footprint that avoids disrupting target binding pockets.

  • The 4-Methyl Group (C4): This acts as an electron-donating group (EDG) via hyperconjugation. Mechanistically, it enriches the electron density of the adjacent C5 position, significantly lowering the activation energy required for electrophilic aromatic substitution.

  • The 5-Bromo Substituent (C5): The carbon-bromine bond is the critical synthetic handle. It is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). Placing the bromine at C5, flanked by the N-ethyl and C4-methyl groups, provides a sterically demanding environment that can dictate the stereochemical outcome of subsequent cross-couplings.

Self-Validating Synthetic Protocol

To synthesize this molecule from commercially available precursors, we employ a two-step regioselective sequence. A hallmark of robust process chemistry is the integration of self-validating checkpoints to ensure causality between the experimental action and the analytical result.

Phase 1: Regioselective N-Alkylation
  • Reaction: Dissolve 4-methyl-1H-imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and ethyl bromide (EtBr, 1.1 eq). Heat the mixture to 80°C for 12 hours.

  • Causality: DMF, a polar aprotic solvent, is chosen specifically to leave the nucleophilic imidazole anion unsolvated and highly reactive following base-promoted deprotonation. K₂CO₃ is a mild base that prevents unwanted side reactions.

  • Self-Validation Checkpoint: Alkylation of 4-methylimidazole yields a mixture of 1-ethyl-4-methyl and 1-ethyl-5-methyl isomers. Following chromatographic separation, perform 2D NOESY NMR. A spatial cross-peak between the N-ethyl methylene protons and the C5 aromatic proton definitively validates the isolation of the correct 1-ethyl-4-methyl-1H-imidazole regioisomer.

Phase 2: Electrophilic Aromatic Bromination
  • Reaction: Dissolve the purified 1-ethyl-4-methyl-1H-imidazole in acetonitrile and cool strictly to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. Allow to warm to room temperature.

  • Causality: Temperature control at 0°C is critical to suppress radical pathways and over-bromination. NBS is selected over elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine. The C4-methyl group electronically directs the incoming electrophile exclusively to the C5 position[3].

  • Self-Validation Checkpoint: Submit the crude product for LC-MS analysis. The mass spectrum MUST display a characteristic 1:1 isotopic doublet at m/z 189 and 191 [M+H]⁺, proving the incorporation of exactly one bromine atom. Furthermore, ¹H NMR will show the complete disappearance of the C5 proton while retaining the sharp C2 proton singlet (typically around 7.5 ppm), confirming perfect regioselectivity.

Workflow Visualization

SynthesisWorkflow N1 4-Methyl-1H-imidazole Starting Material N2 N-Alkylation (EtBr, K2CO3) Polar Aprotic Solvent (DMF) N1->N2 N3 1-Ethyl-4-methyl-1H-imidazole Regioisomer Separation N2->N3 N4 Electrophilic Bromination (NBS) Temperature Control (0°C) N3->N4 N5 5-Bromo-1-ethyl-4-methyl-1H-imidazole Target Scaffold N4->N5 N6 Self-Validating QA NMR & LC-MS Isotope Profiling N5->N6

Workflow for the regioselective synthesis and validation of 5-bromo-1-ethyl-4-methyl-1H-imidazole.
Analytical QA and Storage Standards

For deployment in high-throughput screening or downstream synthesis, the isolated 5-bromo-1-ethyl-4-methyl-1H-imidazole must meet stringent quality assurance metrics. Commercial standards dictate a purity of ≥95% (often ≥98% for premium lots)[4],[1]. The compound typically presents as a liquid at room temperature and must be stored at 4°C in a tightly closed container within a dry, well-ventilated area to prevent degradation and leakage[2],[4].

References
  • Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

Technical Guide: Safety &amp; Handling of 5-Bromo-1-ethyl-4-methyl-1H-imidazole

Document Control: Compound: 5-Bromo-1-ethyl-4-methyl-1H-imidazole[1] CAS Registry Number: 1856030-55-1[1] Role: Senior Application Scientist Executive Summary & Application Context 5-Bromo-1-ethyl-4-methyl-1H-imidazole i...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Compound: 5-Bromo-1-ethyl-4-methyl-1H-imidazole[1]

  • CAS Registry Number: 1856030-55-1[1]

  • Role: Senior Application Scientist

Executive Summary & Application Context

5-Bromo-1-ethyl-4-methyl-1H-imidazole is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural value lies in the 5-bromo position, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the imidazole core.

Unlike generic reagents, this compound presents specific regiochemical stability and handling challenges. As an alkylated imidazole, it is prone to oxidative darkening and hygroscopicity. This guide synthesizes standard safety data with field-proven handling protocols to ensure experimental reproducibility and personnel safety.

Chemical Identity & Physical Properties[3][4][5][6][7]

Data Integrity Note: The physical state of this specific CAS (1856030-55-1) is often reported as a liquid at room temperature, distinguishing it from its solid des-ethyl analogs. Verification of the Certificate of Analysis (CoA) for specific batch density is recommended before volumetric dispensing.

PropertyValueContext/Implication
CAS Number 1856030-55-1Unique identifier for inventory tracking.
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol Essential for stoichiometry calculations.
Physical State Liquid (Viscous)Requires positive displacement pipettes for accurate dosing.
Boiling Point ~328°C (Predicted)High boiler; difficult to remove via standard rotovap.
Density ~1.5 - 1.7 g/cm³High density; organic layer will likely be the bottom layer in aqueous extractions.
Solubility DMSO, MeOH, DCMPoor water solubility; use organic solvents for spill cleanup.
Storage 2–8°C, Inert GasHygroscopic; store under Argon/Nitrogen to prevent hydrolysis/degradation.

Hazard Identification & Risk Assessment (GHS)[8]

This compound is classified under GHS Category Warning . While not fatal, it possesses acute toxicity and irritation profiles that can compromise long-term health if chronic exposure occurs.

GHS Classification[8]
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Scientist-to-Scientist Risk Analysis
  • The "Invisible" Vapor Risk: Although a high-boiling liquid, the alkyl-imidazole moiety can generate amine-like vapors that are irritating to the mucous membranes. Always handle in a fume hood.[4]

  • Skin Absorption: Halo-imidazoles can penetrate the epidermis. The combination of the ethyl lipophilic tail and the heteroaromatic core increases bioavailability. Double-gloving (Nitrile) is mandatory.

Handling & Storage: A Self-Validating Workflow

To ensure "Trustworthiness" in your data, the integrity of your starting material is paramount. Use this decision tree to validate the compound before use.

Visualization: Safety & Integrity Decision Tree

SafetyWorkflow Start Inspect Compound (CAS 1856030-55-1) CheckState Physical State Check: Is it a clear/yellow liquid? Start->CheckState DarkColor Dark/Brown Color: Oxidation Detected CheckState->DarkColor No ClearColor Clear/Pale Yellow: Pass CheckState->ClearColor Yes Purify Action: Filter through Silica plug (Eluent: DCM/MeOH) DarkColor->Purify Storage Storage Protocol: Flush with Argon -> Seal -> 4°C Purify->Storage ClearColor->Storage Usage Ready for Synthesis (e.g., Suzuki Coupling) Storage->Usage

Figure 1: Pre-experimental validation workflow to ensure compound integrity and safety.

Storage Protocol
  • Temperature: Maintain at 2–8°C . Room temperature storage accelerates debromination or polymerization.

  • Atmosphere: The N-ethyl group renders the imidazole slightly more basic and nucleophilic. Store under Argon to prevent reaction with atmospheric CO₂ or moisture.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential corrosion from trace bromide release.

Emergency Response Protocols

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 mins. Do not rub. Mechanical friction exacerbates corneal abrasion from halo-organics.
Skin Contact Wash with soap/water.[5][2][3][4][6] Avoid ethanol. Ethanol acts as a permeation enhancer, driving the bromide deeper into the dermis.
Spill (Bench) Absorb with vermiculite.Inert absorption prevents exothermic reaction with standard paper towels.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting risks aspiration pneumonia; the compound is an irritant to the esophagus.

Application Context: Cross-Coupling Protocol

As a drug development professional, you will likely use this compound in Suzuki-Miyaura Couplings . The following protocol includes integrated safety checkpoints.

Objective: Coupling of 5-bromo-1-ethyl-4-methyl-1H-imidazole with an aryl boronic acid.

Reagents & Setup
  • Electrophile: 5-Bromo-1-ethyl-4-methyl-1H-imidazole (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv, aq. solution)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow Diagram

SynthesisWorkflow Setup Setup: Degas Solvents (N2 sparge) Add Reactants Reaction Reaction: Heat to 90°C Monitor via LCMS Setup->Reaction SafetyCheck Safety Check: Pressure Buildup? Vent carefully Reaction->SafetyCheck Hourly Quench Workup: Cool -> Dilute w/ EtOAc Wash w/ Brine Reaction->Quench Conversion >95% SafetyCheck->Reaction Waste Disposal: Aqueous layer -> Heavy Metals (Contains Pd) Quench->Waste

Figure 2: Synthetic workflow for Suzuki coupling emphasizing safety checkpoints.

Critical Safety Notes for Synthesis:
  • Degassing: Imidazoles can coordinate to Palladium, poisoning the catalyst if oxygen is present. Thorough degassing prevents this and reduces the risk of side-product formation (homocoupling).

  • Pressure: Heating dioxane/water to 90°C generates pressure. Use a pressure-rated vial or a reflux condenser open to an inert manifold.

  • Workup: The product is basic. Ensure the aqueous layer pH is basic (>9) during extraction to keep the imidazole deprotonated and in the organic phase.

Disposal & Regulatory Compliance

  • Waste Stream: Halogenated Organic Waste.

  • Specific Caution: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as this may liberate toxic bromine gas (Br₂).

  • Heavy Metals: If used in catalysis (as above), the waste stream must be segregated for Palladium recovery/disposal.

References

  • PubChem. (n.d.). Compound Summary: Imidazole Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

5-bromo-1-ethyl-4-methyl-1H-imidazole solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-bromo-1-ethyl-4-methyl-1H-imidazole in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract 5-bromo-1-ethyl-4-methyl-1H-imidazole is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 5-bromo-1-ethyl-4-methyl-1H-imidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1-ethyl-4-methyl-1H-imidazole is a substituted imidazole derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and offers a logical workflow for solvent selection. While specific quantitative solubility data for 5-bromo-1-ethyl-4-methyl-1H-imidazole is not extensively available in public literature, this guide synthesizes foundational principles of solubility with practical, field-proven methodologies to empower researchers in their experimental endeavors.

Introduction to 5-bromo-1-ethyl-4-methyl-1H-imidazole

5-bromo-1-ethyl-4-methyl-1H-imidazole belongs to the versatile class of heterocyclic compounds known as imidazoles. The imidazole ring is a key structural motif in numerous biologically active molecules, including the amino acid histidine. The substituents on the imidazole core—a bromo group at the 5-position, an ethyl group at the 1-nitrogen, and a methyl group at the 4-position—collectively influence its physicochemical properties, including its solubility.

Key Physicochemical Properties:

PropertyValue/InformationSource
CAS Number 1856030-55-1[1][2][3]
Molecular Formula C6H9BrN2[2][3]
Molecular Weight 189.05 g/mol [1][2]
Physical Form Liquid[2]

The presence of nitrogen atoms in the imidazole ring allows for hydrogen bonding, while the overall molecule possesses a dipole moment, contributing to its polarity.[4] The ethyl and methyl groups add lipophilic character, and the bromo group further influences electron distribution and intermolecular interactions.

Principles Governing Solubility in Organic Solvents

The adage "like dissolves like" is the foundational principle for predicting solubility. The solubility of 5-bromo-1-ethyl-4-methyl-1H-imidazole will be dictated by the interplay of intermolecular forces between the solute and the solvent.

2.1. Solvent Polarity:

The polarity of the solvent is a critical determinant. Polar solvents are more likely to dissolve polar solutes. Imidazole itself is a highly polar compound and is miscible with water.[5] The substituents on 5-bromo-1-ethyl-4-methyl-1H-imidazole will modulate this polarity.

  • Polar Protic Solvents: Solvents like ethanol and methanol can act as both hydrogen bond donors and acceptors. These are expected to be effective solvents for substituted imidazoles.[4]

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile possess large dipole moments and can effectively solvate polar molecules. DMSO is a common solvent for many imidazole derivatives.[4]

  • Nonpolar Solvents: Solvents like hexanes and toluene lack significant dipole moments and are generally poor solvents for polar compounds.

2.2. Hydrogen Bonding:

The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors. Solvents that can donate hydrogen bonds (protic solvents) will interact favorably with the lone pairs on the nitrogen atoms, promoting solubility.

2.3. Temperature:

For most solid solutes in liquid solvents, solubility increases with temperature. Although 5-bromo-1-ethyl-4-methyl-1H-imidazole is a liquid, understanding its miscibility with various solvents at different temperatures is crucial for applications such as reaction optimization and crystallization.

Qualitative Solubility Profile of Substituted Imidazoles

While specific data for 5-bromo-1-ethyl-4-methyl-1H-imidazole is scarce, studies on other substituted imidazoles provide valuable insights. For instance, research on a range of imidazoles has shown that their solubility can be low in chloroalkanes like dichloromethane and 1-chlorobutane.[6][7] This suggests that while these are common laboratory solvents, they may not be the optimal choice for achieving high concentrations of this particular compound.

Based on general principles, a qualitative solubility profile can be predicted:

Solvent ClassPredicted SolubilityRationale
Alcohols (e.g., Methanol, Ethanol)HighPolar protic solvents capable of hydrogen bonding.
Polar Aprotic (e.g., DMSO, DMF)HighHigh polarity and ability to solvate polar molecules.
Chlorinated (e.g., Dichloromethane)Moderate to LowModerately polar, but may not be as effective as more polar solvents.[6][7]
Ethers (e.g., THF, Diethyl ether)Moderate to LowLess polar than alcohols and aprotic polar solvents.
Aromatic (e.g., Toluene)LowPrimarily nonpolar character.
Aliphatic (e.g., Hexanes)Very LowNonpolar, unlikely to effectively solvate the polar imidazole core.

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust method for determining the solubility of 5-bromo-1-ethyl-4-methyl-1H-imidazole in a chosen organic solvent.

4.1. Materials and Equipment:

  • 5-bromo-1-ethyl-4-methyl-1H-imidazole

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

4.2. Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-bromo-1-ethyl-4-methyl-1H-imidazole to a series of vials, each containing a known volume of a different organic solvent. The excess solute ensures that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining undissolved solute.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (HPLC/GC):

    • Prepare a series of calibration standards of 5-bromo-1-ethyl-4-methyl-1H-imidazole of known concentrations in the chosen solvent.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

4.3. Safety Precautions:

  • Always work in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Consult the Safety Data Sheet (SDS) for 5-bromo-1-ethyl-4-methyl-1H-imidazole and the chosen solvents for specific handling and disposal information.[9][10][11]

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a specific application involving 5-bromo-1-ethyl-4-methyl-1H-imidazole.

Solvent_Selection_Workflow A Define Application (e.g., Reaction, Purification, Formulation) B Consider Application Constraints (e.g., Boiling Point, Reactivity, Toxicity) A->B C Initial Screening based on Polarity (Start with Polar Solvents) B->C D Perform Qualitative Solubility Tests (Small-scale miscibility) C->D E Downselect Promising Solvents D->E F Quantitative Solubility Determination (Follow Experimental Protocol) E->F G Select Optimal Solvent F->G

Caption: A logical workflow for the selection of an appropriate solvent.

Conclusion

References

  • Domanska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(3), 656-660. [Link]

  • Domanska, U., & Pobudkowska, A. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Semantic Scholar. [Link]

  • Al-Ostoot, F. H., et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. IntechOpen. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. [Link]

  • Chemsrc. (2025). 5-Bromo-1-methyl-1H-imidazole. Chemsrc. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-5-methyl-1H-imidazole. PubChem. [Link]

  • Organic Spectroscopy International. (2016). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. Organic Spectroscopy International. [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • American Elements. (n.d.). 5-Bromo-4-methyl-1H-imidazole. American Elements. [Link]

Sources

Foundational

The Imidazole Pharmacophore: Strategic Building Blocks and C–H Functionalization in Medicinal Chemistry

Executive Summary Imidazole is a highly privileged, five-membered heteroaromatic ring containing two non-adjacent nitrogen atoms. Its ubiquitous presence in natural biomolecules (e.g., histidine, histamine, purines) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole is a highly privileged, five-membered heteroaromatic ring containing two non-adjacent nitrogen atoms. Its ubiquitous presence in natural biomolecules (e.g., histidine, histamine, purines) and synthetic drugs stems from its unique physicochemical properties. As an amphoteric moiety with a pKa of approximately 7.0, imidazole can exist in both protonated and unprotonated states at physiological pH, modulating drug solubility and membrane permeability. Furthermore, its capacity to act as both a hydrogen bond donor and acceptor makes it an ideal pharmacophore for diverse receptor and enzyme targets[1].

This technical guide explores the mechanistic causality of imidazole in target binding, profiles its quantitative pharmacological data, and details modern, self-validating synthetic protocols for its C–H functionalization.

Metalloenzyme Inhibition: The Causality of Metal Coordination

A critical application of imidazole building blocks in drug design is their use as Metal-Binding Pharmacophores (MBPs)[2]. Approximately 40–50% of all enzymes require a metal ion for proper function, making metalloenzymes high-value therapeutic targets[2].

The sp2-hybridized nitrogen of the imidazole ring possesses a lone pair of electrons that acts as a Lewis base. According to Hard-Soft Acid-Base (HSAB) theory, this borderline basic nitrogen forms highly stable dative coordinate bonds with borderline Lewis acids, such as the catalytic zinc (


) in Carbonic Anhydrases or the heme-iron (

) in Cytochrome P450 enzymes (e.g., CYP51)[2]. By displacing the catalytic water molecule at the metal center, imidazole-based inhibitors effectively shut down the enzyme's catalytic machinery. This mechanistic causality is the foundation for numerous FDA-approved drugs, including the antifungal agent clotrimazole[3].

G A Imidazole Scaffold B sp2 Nitrogen Lone Pair A->B provides C Dative Coordinate Bond B->C forms D Metalloenzyme Active Site (e.g., Fe-Heme / Zn2+) C->D targets E Enzyme Inhibition & Therapeutic Effect D->E results in

Caption: Logical pathway of imidazole-mediated metalloenzyme inhibition via coordinate bonding.

Quantitative Data: Pharmacological Profiling

The versatility of the imidazole core allows it to address multiple therapeutic indications. The table below summarizes the target affinity and function of key imidazole derivatives in clinical use.

Drug / CompoundPrimary TargetImidazole FunctionTypical Affinity / IC50Indication
Clotrimazole CYP51 (Lanosterol 14α-demethylase)Fe-Heme Coordination~10–50 nMAntifungal
Losartan Angiotensin II Receptor (AT1)Hydrogen Bonding / Hydrophobic~10–20 nMAntihypertensive
Econazole CYP164A2 / CYP51Fe-Heme Coordination~20–60 nMAntifungal
Dacarbazine DNA (Alkylating agent precursor)Prodrug ScaffoldN/A (Prodrug)Antineoplastic

Advanced Synthetic Methodologies: C–H Functionalization

Historically, substituted imidazoles were synthesized via multi-component reactions (e.g., Debus-Radziszewski). However, modern medicinal chemistry demands late-stage diversification. Direct C–H functionalization has emerged as a powerful tool, but traditional cross-coupling often requires heavy transition metals (Pd, Cu), which pose toxicity risks in pharmaceutical manufacturing.

Recent advancements have introduced[3]. By utilizing the N-oxide as an internal activating group, the imidazole ring becomes highly electrophilic. When mediated by acetyl chloride, the N-oxide undergoes an addition-elimination sequence via a Nucleophilic Substitution of Hydrogen (


) pathway, yielding arylthiolated imidazoles with high regioselectivity and yields up to 90%[3].

Workflow N1 2H-Imidazole 1-Oxide (Substrate) N4 Activated N-Acetoxy Intermediate N1->N4 Activation N2 Thiophenol (Nucleophile) N5 Addition-Elimination (S_N^H Pathway) N2->N5 N3 Acetyl Chloride (Activator) N3->N4 Activation N4->N5 + Thiophenol N6 C-S Coupled Product (Arylthiolated Imidazole) N5->N6 Elimination of AcOH

Caption: Stepwise mechanism of metal-free C-H arylthiolation via N-oxide activation.

Self-Validating Experimental Protocol: Metal-Free C–H Arylthiolation

The following protocol details the synthesis of 4-arylthioimidazoles. It is designed as a self-validating system: the restoration of aromaticity during the elimination step provides an irreversible thermodynamic driving force, ensuring high conversion rates[3].

Objective : Regioselective synthesis of arylthiolated 2H-imidazoles without transition-metal catalysts.

Step-by-Step Methodology:
  • Reagent Preparation : In an oven-dried flask under an inert argon atmosphere, dissolve the 2H-imidazole 1-oxide substrate (1.0 equiv) and the selected thiophenol (1.2 equiv) in anhydrous dichloromethane (DCM).

    • Causality : Anhydrous conditions are strictly required to prevent the premature aqueous hydrolysis of the acetyl chloride mediator.

  • Electrophilic Activation : Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.2 equiv) dropwise.

    • Causality : Acetyl chloride rapidly O-acetylates the N-oxide, forming a highly reactive N-acetoxy intermediate. The low temperature mitigates exothermic degradation and suppresses unwanted side reactions.

  • Nucleophilic Attack (

    
    ) : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
    
    • Causality : Warming provides the necessary activation energy for the thiophenol to attack the electrophilic carbon of the imidazole ring. Subsequent elimination of acetic acid restores the aromaticity of the imidazole core, irreversibly driving the reaction to completion.

  • Validation & Quenching : Monitor the reaction progress via Thin-Layer Chromatography (TLC). Once the N-oxide spot is fully consumed, quench the reaction with saturated aqueous

    
    .
    
    • Causality : The bicarbonate neutralizes the acetic acid by-product and any unreacted acetyl chloride, preventing product degradation during workup.

  • Extraction & Purification : Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (hexane/ethyl acetate) to isolate the pure C–S coupled product.
    

References

  • Title : A review on "imidazoles": Their chemistry and pharmacological potentials Source : ResearchGate URL :[Link]

  • Title : Targeting Metalloenzymes for Therapeutic Intervention Source : Chemical Reviews (ACS Publications) URL :[Link]

  • Title : Metal-Free Eliminative C-H Arylthiolation of 2H-Imidazole N-Oxides with Thiophenols Source : Chemistry (MDPI) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Characterization Protocol: 5-Bromo-1-ethyl-4-methyl-1H-imidazole

Introduction & Mechanistic Rationale Substituted imidazoles are highly privileged pharmacophores in modern drug discovery. Specifically, 5-bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1) serves as a critical synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Substituted imidazoles are highly privileged pharmacophores in modern drug discovery. Specifically, 5-bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1) serves as a critical synthetic building block for the development of complex therapeutics, including [1] and [2].

The synthesis of this compound requires a precise, two-step sequence designed to maximize regiocontrol. The protocol begins with the N-alkylation of 4-methyl-1H-imidazole. Because 4-methylimidazole exists as a tautomeric mixture, deprotonation yields a resonance-stabilized imidazolide anion. Alkylation is governed by steric control , favoring the formation of the 1,4-isomer over the more hindered 1,5-isomer[3]. The subsequent step utilizes N-bromosuccinimide (NBS) for electrophilic aromatic bromination. This step is governed by electronic control ; the N1-ethyl group strongly activates the adjacent C5 position via inductive electron donation, allowing for highly under mild conditions[4].

Synthetic Workflow & Regiocontrol

SynthesisWorkflow SM 4-Methyl-1H-imidazole Alkylation N-Alkylation EtBr, K2CO3 SM->Alkylation Intermediate 1-Ethyl-4-methyl-1H-imidazole Alkylation->Intermediate Isomer separation Bromination Regioselective Bromination NBS, MeCN Intermediate->Bromination Target 5-Bromo-1-ethyl-4-methyl-1H-imidazole Bromination->Target Aqueous workup

Figure 1: Two-step synthetic workflow for 5-bromo-1-ethyl-4-methyl-1H-imidazole.

Regioselectivity cluster_alkylation Step 1: Steric Control cluster_bromination Step 2: Electronic Control Anion Imidazolide Anion Iso1 1-Ethyl-4-methyl-1H-imidazole (Major) Anion->Iso1 N1 Attack Iso2 1-Ethyl-5-methyl-1H-imidazole (Minor) Anion->Iso2 N3 Attack Target 5-Bromo-1-ethyl-4-methyl-1H-imidazole (C5 Activated) Iso1->Target NBS at C5

Figure 2: Mechanistic rationale governing regioselectivity in alkylation and bromination.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-Ethyl-4-methyl-1H-imidazole (N-Alkylation)

Causality & Optimization: Potassium carbonate (K₂CO₃) is selected as the base because its mild nature is sufficient to deprotonate the imidazole N-H (pKa ~14.5) without causing solvent degradation. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to maximize the nucleophilicity of the imidazolide anion[5].

Procedure:

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 4-methyl-1H-imidazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.

  • Alkylation: Dropwise add ethyl bromide (1.2 equiv) via syringe.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate (EtOAc). Concentrate the filtrate under reduced pressure to remove the majority of the DMF.

  • Extraction: Partition the concentrated residue between EtOAc and distilled water. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the crude oil via silica gel flash chromatography (gradient elution: Dichloromethane to 5% Methanol in Dichloromethane).

In-Process Self-Validation:

  • TLC Analysis: The alkylated products will exhibit higher

    
     values than the highly polar starting material.
    
  • NOESY NMR: To confirm the isolation of the correct 1,4-isomer, perform a 2D NOESY NMR experiment. The 1,4-isomer will show an NOE cross-peak between the N-ethyl CH₂ protons and the C5-H aromatic proton (~6.8 ppm). If an NOE cross-peak is observed between the N-ethyl CH₂ and the methyl group, the undesired 1,5-isomer has been isolated.

Step 2: Synthesis of 5-Bromo-1-ethyl-4-methyl-1H-imidazole (Regioselective Bromination)

Causality & Optimization: N-bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) to prevent over-bromination (e.g., 2,5-dibromination) and to provide a safer, easily weighable electrophilic source[4]. The reaction is strictly maintained at 0 °C initially to kinetically favor monobromination at the highly activated C5 position[5].

Procedure:

  • Preparation: Dissolve the purified 1-ethyl-4-methyl-1H-imidazole (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Bromination: Add NBS (1.05 equiv) portion-wise over 15 minutes. Critical Step: Do not add NBS in a single portion, as the exothermic reaction can lead to localized heating and diminished regioselectivity.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2–3 hours.

  • Quenching: Once LC-MS indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS.

  • Workup: Evaporate the acetonitrile under reduced pressure. Extract the remaining aqueous phase with EtOAc (3x). Wash the combined organics with saturated aqueous NaHCO₃, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash chromatography (Hexanes:EtOAc) to afford the target compound.

In-Process Self-Validation:

  • Isotopic LC-MS: The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 189.0 and 191.0

    
    , confirming the incorporation of exactly one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
    
  • ¹H NMR Shift Analysis: The disappearance of the C5-H proton peak (~6.8 ppm) and the retention of the C2-H proton peak (~7.4 ppm) definitively validates that bromination occurred regioselectively at the 5-position.

Quantitative Data & Analytical Signatures

Table 1: Reaction Parameters & Expected Yields
StepReaction TypeReagents & SolventsTemp / TimeExpected YieldPhysical State
1 N-Alkylation4-Methylimidazole, EtBr, K₂CO₃, DMF60 °C / 12 h60–70% (1,4-isomer)Pale yellow oil
2 Bromination1-Ethyl-4-methyl-1H-imidazole, NBS, MeCN0 °C to RT / 4 h75–85%Off-white liquid/solid[6]
Table 2: Analytical Signatures for 5-Bromo-1-ethyl-4-methyl-1H-imidazole
Analytical MethodKey Signature / ObservationDiagnostic Value
LC-MS (ESI+) m/z 189.0 and 191.0

(1:1 ratio)
Confirms mono-bromination (Isotopic pattern).
¹H NMR (CDCl₃) ~7.40 ppm (s, 1H)Confirms C2 proton is intact (no bromination at C2).
¹H NMR (CDCl₃) Absence of peak at ~6.8 ppmConfirms successful substitution at the C5 position.
¹H NMR (CDCl₃) ~3.95 ppm (q, 2H) & ~1.40 ppm (t, 3H)Confirms presence of the N-ethyl group.
¹H NMR (CDCl₃) ~2.25 ppm (s, 3H)Confirms presence of the C4-methyl group.

Safety Note: 5-Bromo-1-ethyl-4-methyl-1H-imidazole is classified as a skin and serious eye irritant (H315, H319) and is harmful if swallowed (H302)[7]. All handling should be performed in a certified fume hood using appropriate PPE.

References

  • Neurogen Corporation. "Substituted imidazole derivatives: GABAA receptor ligands (US20040002608A1)." Source: Google Patents.
  • Ganguly, N. C., De, P., & Dutta, S. "Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide." Source: Organic Chemistry Portal. URL: [Link]

  • Teijin Pharma Ltd. "Novel crystalline polymorph of pyridine derivative, and method for producing same (EP3144304A1)." Source: Google Patents.
  • High Point Pharmaceuticals LLC. "Nrf2 regulators (WO2015092713A1)." Source: Google Patents.

Sources

Application

Application Note: Advanced C-H Activation Protocols Using 5-Bromo-1-ethyl-4-methyl-1H-imidazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Dual-Reactivity Profiling, Concerted Metalation-Deprotonation (CMD), and Step-by-Step Methodologies Executive Summary & Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Dual-Reactivity Profiling, Concerted Metalation-Deprotonation (CMD), and Step-by-Step Methodologies

Executive Summary & Structural Rationale

In the realm of late-stage functionalization and drug discovery, highly substituted imidazoles serve as privileged scaffolds. 5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1) is a uniquely primed building block for transition-metal-catalyzed C-H activation.

Its specific substitution pattern dictates its reactivity:

  • Steric & Electronic Shielding: The N-1 ethyl and C-4 methyl groups provide steric bulk and tune the electron density of the heteroaromatic ring.

  • C-5 Electrophilic Handle: The C-Br bond at the C-5 position is highly susceptible to oxidative addition by low-valent transition metals.

  • C-2 Nucleophilic Site: With the other positions blocked, the highly acidic C-2 proton becomes the exclusive site for direct C-H functionalization.

This structural arrangement endows the molecule with a dual-reactivity profile . It can act as a nucleophilic arene undergoing direct C-2 arylation, or it can serve as an electrophilic arylating agent to functionalize other unactivated arenes .

DualReactivity Substrate 5-bromo-1-ethyl-4-methyl-1H-imidazole (Dual Reactivity Profile) PathA Pathway A: C-2 C-H Activation (Nucleophilic Arene Role) Substrate->PathA Pd Catalyst + Ar-X CMD Mechanism PathB Pathway B: C-5 Cross-Coupling (Electrophilic Role via C-Br) Substrate->PathB Pd Catalyst + Ar-H Oxidative Addition ResultA C-2 Arylated/Alkylated Imidazole (Retains C-5 Br for further functionalization) PathA->ResultA ResultB C-5 Heteroaryl Imidazole (Functionalizes other unactivated arenes) PathB->ResultB

Dual reactivity pathways of 5-bromo-1-ethyl-4-methyl-1H-imidazole in C-H activation.

Protocol A: Direct C-2 C-H Arylation (Nucleophilic Role)

Mechanistic Causality

To selectively arylate the C-2 position while preserving the C-5 bromo handle, the reaction relies on the Concerted Metalation-Deprotonation (CMD) pathway. The cleavage of the C-H bond is the rate-limiting step. By utilizing a carboxylate base (like pivalate), the base coordinates to the Palladium center and acts as an intramolecular proton shuttle, significantly lowering the activation energy for C-H bond cleavage 1.

Step-by-Step Methodology
  • Catalyst & Base Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 5 mol%

    
    , 10 mol% 
    
    
    
    (tricyclohexylphosphine), and 2.0 equiv of Potassium Pivalate (KOPiv).
    • Causality:

      
       is a bulky, electron-rich ligand that prevents catalyst aggregation into inactive Pd-black and favors the monomeric active Pd(0) species 2.
      
  • Substrate Addition: Add 5-bromo-1-ethyl-4-methyl-1H-imidazole (1.0 equiv) and the target aryl iodide (1.2 equiv).

  • Solvent Introduction: Inject anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.2 M concentration relative to the imidazole. Seal the tube.

    • Causality: DMA provides optimal solubility for the inorganic base and stabilizes the polar Pd(II) intermediates at high temperatures.

  • Reaction Execution: Heat the mixture to 110 °C in an oil bath with vigorous stirring for 16 hours.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is deemed successful when the UV-active spot corresponding to the starting imidazole is completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water (3x) to remove the DMA and inorganic salts. Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Analytical Validation: Purify via flash column chromatography. Confirm regioselectivity via

    
    ; the successful C-2 arylation is validated by the complete disappearance of the characteristic C-2 proton singlet  (typically found at ~7.5–7.8 ppm in 
    
    
    
    ).

Protocol B: Intermolecular C-H Arylation (Electrophilic Role)

Mechanistic Causality

In this protocol, 5-bromo-1-ethyl-4-methyl-1H-imidazole acts as the electrophile. The Pd(0) catalyst undergoes rapid oxidative addition into the reactive C-5 C-Br bond. The resulting Pd(II)-imidazole intermediate then activates the C-H bond of an unactivated coupling partner (e.g., a simple thiophene or indole) via the CMD mechanism, followed by reductive elimination to yield a biaryl scaffold 3.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br bond of Imidazole) Pd0->OxAdd + 5-bromoimidazole CMD Concerted Metalation-Deprotonation (CMD) (C-H Activation of Target Arene) OxAdd->CMD + Base (e.g., PivO-) RedElim Reductive Elimination (Formation of C-C Bond) CMD->RedElim + Target Arene RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product Release

Catalytic cycle illustrating the role of 5-bromo-1-ethyl-4-methyl-1H-imidazole as an electrophile.

Step-by-Step Methodology
  • Preparation: In a dry reaction vial, combine 5 mol%

    
    , 10 mol% DavePhos, and 2.0 equiv of 
    
    
    
    .
    • Causality: DavePhos is an electron-rich biarylphosphine that accelerates the initial oxidative addition into the C-Br bond and facilitates the final reductive elimination step.

  • Substrate Addition: Add 5-bromo-1-ethyl-4-methyl-1H-imidazole (1.2 equiv) and the unactivated target heterocycle (e.g., 2-methylthiophene, 1.0 equiv).

  • Solvent & Heating: Add anhydrous toluene (0.2 M). Purge with argon and heat at 120 °C for 24 hours.

    • Causality: Toluene is preferred here over DMA to suppress unwanted homocoupling of the bromoimidazole and to favor the intermolecular CMD of the less reactive target arene 4.

  • Workup & Analytical Validation: Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via chromatography.

    • Validation: Mass spectrometry (ESI-MS) will confirm the exact mass of the biaryl product.

      
       will show the retention of the imidazole C-2 proton  (~7.5 ppm) alongside the emergence of new aromatic signals from the coupling partner.
      

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for both C-H activation protocols utilizing 5-bromo-1-ethyl-4-methyl-1H-imidazole.

ParameterProtocol A: C-2 Arylation (Nucleophilic)Protocol B: C-5 Cross-Coupling (Electrophilic)
Role of Imidazole C-H Substrate (Nucleophile)Arylating Agent (Electrophile via C-Br)
Catalyst System

(5 mol%) /

(10 mol%)

(5 mol%) / DavePhos (10 mol%)
Base KOPiv (2.0 equiv)

(2.0 equiv)
Solvent & Temp. DMA, 110 °CToluene, 120 °C
Reaction Time 16 Hours24 Hours
Regioselectivity >98% at C-2 position>95% at target arene's most acidic C-H
Expected Yields 70% – 85%60% – 75%
Validation Marker Loss of C-2 proton in

Retention of C-2 proton; Biaryl mass in MS

References

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole Source: nih.gov URL:[Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis Source: nih.gov URL:[Link]

  • Direct Arylation in Pincer Complexes Source: encyclopedia.pub URL:[Link]

  • Palladium‐ and Copper‐Mediated Direct C‐2 Arylation of Azoles Source: researchgate.net URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-ethyl-4-methylimidazole

Introduction: The Strategic Importance of Substituted Imidazoles The 1,4,5-trisubstituted imidazole scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Imidazoles

The 1,4,5-trisubstituted imidazole scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of therapeutics targeting a wide range of diseases.[2][3] Palladium-catalyzed cross-coupling reactions provide one of the most powerful and versatile strategies for the functionalization of heterocyclic cores, enabling the precise installation of diverse carbon-based substituents.[4][5]

This document provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of 5-bromo-1-ethyl-4-methylimidazole, a key building block for creating libraries of novel compounds. We will focus on two of the most robust and widely utilized transformations: the Suzuki-Miyaura coupling for the formation of C(sp²)-C(sp²) bonds and the Sonogashira coupling for the formation of C(sp²)-C(sp) bonds.

Foundational Principles: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is critical for rational protocol design and troubleshooting.

A generalized workflow for these reactions involves careful setup under an inert atmosphere to protect the catalyst, followed by heating, monitoring, and purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Reagent Weighing & Reaction Vessel Prep B Solvent Degassing (e.g., N2 Sparge) C Inert Atmosphere (Vacuum/Backfill Ar/N2) B->C D Reagent Addition (Substrates, Base, Catalyst) C->D E Heating & Stirring (e.g., 80-110 °C) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Aqueous Work-up (Quench, Extract) F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I

Caption: General experimental workflow for cross-coupling reactions.[8]

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.[6][9] It is renowned for its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

Mechanism and Rationale

The reaction proceeds via a well-established catalytic cycle. The choice of each component is critical for success.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd R¹-X L1 Oxidative Addition Trans Transmetalation Complex OxAdd->Trans [R²-B(OR)3]⁻ L2 Transmetalation RedEl Product Complex Trans->RedEl RedEl->Pd(0)L2 R¹-R² L3 Reductive Elimination Base Base (e.g., K₂CO₃) R²-B(OH)₂ Base->Trans Activates Boronic Acid Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)Ln OxAdd R¹-Pd(II)-X Pd(0)L2->OxAdd R¹-X L1 Oxidative Addition OxAdd->Pd(0)L2 R¹-C≡C-R² L3 Reductive Elimination CuX Cu-X CuCCR Cu-C≡C-R² CuX->CuCCR R²-C≡C-H (Base) CuCCR->OxAdd Transmetalation CuCCR->CuX

Sources

Application

Application Note: Strategic Synthesis and Derivatization of 1-Ethyl-4-Methyl-1H-Imidazole Scaffolds

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselective synthesis, and downstream derivatization of substituted imidazoles. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselective synthesis, and downstream derivatization of substituted imidazoles.

Introduction & Mechanistic Rationale

The imidazole ring is a privileged pharmacophore and a critical building block in the synthesis of ionic liquids, active pharmaceutical ingredients (APIs), and specialized transition-metal ligands. Specifically, 1-ethyl-4-methyl-1H-imidazole and its derivatives (such as 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde) are highly sought after for their roles in developing GABA_A receptor ligands, KRAS G12C inhibitors, and advanced hydrophobic molten salts 1.

The fundamental challenge in preparing 1-ethyl-4-methyl-1H-imidazole lies in the regioselectivity of the N-alkylation step . Because 4-methylimidazole exists as a rapidly interconverting mixture of tautomers (4-methyl-1H-imidazole and 5-methyl-1H-imidazole), simple alkylation yields a mixture of 1,4- and 1,5-isomers.

Causality of Regioselectivity: Alkylation is governed by steric hindrance. The transition state leading to the 1,4-isomer is lower in energy because the incoming ethyl group avoids the steric bulk of the adjacent C4-methyl group. Consequently, the 1-ethyl-4-methyl isomer naturally predominates, though careful solvent and base selection is required to optimize this ratio and facilitate downstream purification.

Synthetic Workflow & Pathway Visualization

The standard preparation pipeline involves three distinct phases: Regioselective N-alkylation, electrophilic aromatic substitution (formylation), and functional group derivatization (e.g., Grignard addition or reduction).

Workflow A 4-Methylimidazole B N-Alkylation (EtI, Base) A->B C 1-Ethyl-4-methyl-1H-imidazole (Major Isomer) B->C Distillation/ Chromatography D Vilsmeier-Haack (POCl3, DMF) C->D E 1-Ethyl-4-methyl-1H- imidazole-2-carbaldehyde D->E Hydrolysis F Derivatization (Grignard/Reduction) E->F G Target APIs / Ligands F->G

Fig 1. End-to-end synthetic workflow for 1-ethyl-4-methyl-1H-imidazole derivatives.

Quantitative Data & Optimization

To design a highly efficient process, the choice of base and solvent during the initial alkylation is critical. Table 1 summarizes the optimization parameters, demonstrating how protic vs. aprotic environments influence the isomer ratio.

Table 1: Optimization of N-Alkylation Conditions

BaseSolventTemp (°C)Time (h)Total Yield (%)Ratio (1,4- vs 1,5-isomer)Scalability
NaHTHF6548580:20Moderate (H2 gas evolution)
NaOEtEtOH7867885:15High (Safer handling)
K2CO3DMF90126570:30Low (Difficult solvent removal)

Table 2: Physicochemical Properties of Key Derivatives

CompoundMolecular WeightBoiling/Melting PointKey 1H-NMR Shifts (ppm, CDCl3)
1-Ethyl-4-methyl-1H-imidazole110.1692 °C (at ~10 mmHg)7.35 (s, 1H, C2), 6.60 (s, 1H, C5)
1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde138.17N/A (Oil to low-melting solid)9.75 (s, 1H, CHO)
1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol154.21N/A4.80 (q, 1H, CH-OH), 1.60 (d, 3H)

Validated Experimental Protocols

Protocol A: Regioselective N-Alkylation of 4-Methylimidazole

This protocol utilizes Sodium Ethoxide (NaOEt) in Ethanol, which provides a safer, highly scalable alternative to NaH/THF while slightly improving the regioselectivity via solvent-mediated hydrogen bonding during the transition state 2.

Step-by-Step Methodology:

  • Deprotonation: Suspend 4-methylimidazole (1.0 eq, e.g., 150 mmol) in absolute ethanol (100 mL) under an inert N2 atmosphere. Slowly add NaOEt (1.1 eq) in portions. Stir at room temperature for 30 minutes to ensure complete formation of the sodium imidazolide salt.

  • Alkylation: Add iodoethane (1.5 eq) dropwise over 20 minutes. Causality: Iodoethane is preferred over bromoethane due to its superior electrophilicity, which drives the reaction to completion and minimizes unreacted starting material.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 6 hours.

  • Workup: Cool to room temperature, filter off the precipitated NaI salts, and concentrate the filtrate under reduced pressure.

  • Purification: Extract the residue with dichloromethane (DCM) and wash with brine. Dry over anhydrous Na2SO4. Purify via vacuum distillation.

Self-Validating Checkpoints:

  • TLC: Run in DCM:MeOH (9:1). The product should appear as a distinct spot (Rf ~0.5) visualized under UV or with iodine vapor.

  • Yield & Purity: Expected yield is ~75-80%. The pure 1-ethyl-4-methyl-1H-imidazole fraction boils at ~92 °C under vacuum.

Protocol B: Vilsmeier-Haack Formylation at the C2 Position

The introduction of a formyl group at the C2 position is achieved using the Vilsmeier-Haack reagent. The C2 position is highly activated by the electron-donating N1-ethyl and C4-methyl groups 1.

Mechanism A DMF + POCl3 B Chloroiminium Ion (Vilsmeier Reagent) A->B -PO2Cl2- D Electrophilic Aromatic Substitution (at C-2) B->D C 1-Ethyl-4-methyl-1H-imidazole C->D E Iminium Intermediate D->E F Aqueous Workup (H2O, OH-) E->F G Imidazole-2-carbaldehyde Derivative F->G -HNMe2

Fig 2. Mechanistic pathway of the Vilsmeier-Haack formylation on the imidazole core.

Step-by-Step Methodology:

  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0 °C in a multi-neck flask. Add POCl3 (1.5 eq) dropwise over 30 minutes. Causality: Strict temperature control (0–5 °C) is mandatory to prevent the thermal degradation of the highly reactive chloroiminium ion (Vilsmeier reagent).

  • Substrate Addition: Dissolve 1-ethyl-4-methyl-1H-imidazole (1.0 eq) in a minimal amount of DMF and add dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Gradually warm the mixture to room temperature, then heat to 90 °C for 4 hours to drive the electrophilic aromatic substitution.

  • Hydrolysis: Pour the hot mixture carefully over crushed ice. Causality: The immediate aqueous quench hydrolyzes the iminium intermediate into the target aldehyde. Adjust the pH to 8-9 using saturated aqueous Na2CO3 to neutralize the generated phosphoric and hydrochloric acids.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry, and concentrate.

Self-Validating Checkpoints:

  • 1H-NMR: A successful reaction is unequivocally confirmed by the appearance of a sharp singlet at ~9.75 ppm, corresponding to the newly formed aldehyde proton.

Protocol C: Derivatization via Grignard Addition

To synthesize secondary alcohols (e.g., for GABA_A receptor ligand precursors), the C2-aldehyde is reacted with a Grignard reagent 3.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous THF under N2 and cool to 0 °C.

  • Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et2O, 1.5 eq) dropwise. Causality: Performing the addition at 0 °C suppresses potential side reactions and prevents the exothermic ring-opening of the solvent (THF).

  • Reaction: Stir for 1 hour at 0 °C, then allow it to warm to room temperature.

  • Quench: Carefully quench the reaction with saturated aqueous NH4Cl. Causality: NH4Cl is a mild proton source that safely destroys excess Grignard reagent without over-protonating the basic imidazole nitrogen, which would otherwise complicate organic extraction.

  • Isolation: Extract with Ethyl Acetate, dry over MgSO4, and concentrate to yield 1-(1-ethyl-4-methyl-1H-imidazol-2-yl)ethan-1-ol.

Self-Validating Checkpoints:

  • 1H-NMR: Disappearance of the aldehyde peak (~9.75 ppm) and appearance of a new quartet at ~4.80 ppm (CH-OH) and a doublet at ~1.60 ppm (CH3).

References

  • Benchchem - 1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde Preparation Methods. 1

  • Academia.edu - Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts.2

  • Google Patents - US20240270751A1 - Pyrazolopyridinone Compounds. 3

  • Molaid - 5-bromo-1-ethyl-2-hydroxymethyl-4-methyl-1H-imidazole (Reduction Pathways). 4

Sources

Method

Application Note: Regioselective Bromination of 1-Ethyl-4-Methylimidazole

Abstract The targeted functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Imidazole derivatives, in particular, are prevalent in numerous biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The targeted functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Imidazole derivatives, in particular, are prevalent in numerous biologically active compounds. This application note provides a comprehensive technical guide for the regioselective monobromination of 1-ethyl-4-methylimidazole, a common building block in drug development. We will delve into the mechanistic principles governing the reaction's selectivity, present a detailed and validated experimental protocol using N-Bromosuccinimide (NBS), and offer practical insights for troubleshooting and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing 5-bromo-1-ethyl-4-methylimidazole.

Theoretical Background & Mechanistic Insights

The bromination of an imidazole ring is a classic example of an electrophilic aromatic substitution reaction. The inherent reactivity and the position of substitution are profoundly influenced by the electronic properties of the imidazole ring and its substituents.

Reactivity of the Imidazole Ring

The imidazole ring is an electron-rich aromatic system due to the presence of two nitrogen atoms that contribute lone pairs to the π-system.[1] This high electron density makes the ring highly susceptible to attack by electrophiles.[2][3] However, this reactivity can also pose a challenge, often leading to mixtures of mono-, di-, and even tri-brominated products if the reaction conditions are not carefully controlled.[3] The choice of a mild brominating agent is therefore critical for achieving selectivity. N-Bromosuccinimide (NBS) is an ideal reagent for this purpose; it is a crystalline solid that is safer and easier to handle than liquid bromine and serves as an effective source of electrophilic bromine (Br⁺).[2][4]

Directing Effects and Regioselectivity

In 1-ethyl-4-methylimidazole, the final position of the incoming electrophile (bromine) is determined by the combined directing effects of the N1-ethyl and C4-methyl substituents.

  • N1-Ethyl Group: The ethyl group at the N1 position is an electron-donating group (EDG) through an inductive effect (+I). It increases the electron density of the imidazole ring, thereby activating it towards electrophilic substitution.[5] This activation is primarily directed towards the C2 and C5 positions.

  • C4-Methyl Group: The methyl group at the C4 position is also an electron-donating group, acting through both inductive (+I) and hyperconjugation effects. This group strongly activates the adjacent C5 position.[6][7]

The cumulative effect of these two activating groups makes the C5 position the most electron-rich and sterically accessible site on the imidazole ring. Consequently, electrophilic attack by the bromonium ion (generated from NBS) will overwhelmingly occur at this position, leading to the highly regioselective formation of 5-bromo-1-ethyl-4-methylimidazole . The existence and commercial availability of this specific isomer further validate this mechanistic prediction.[8][9]

Experimental Protocol: Synthesis of 5-Bromo-1-ethyl-4-methylimidazole

This protocol describes a reliable method for the regioselective monobromination of 1-ethyl-4-methylimidazole using NBS in acetonitrile. Acetonitrile is chosen as the solvent as it favors the ionic reaction pathway required for electrophilic substitution over potential radical side reactions.[10]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1-Ethyl-4-methylimidazole≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%, ReagentPlus®Sigma-Aldrich
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentFisher Scientific
Brine (Saturated NaCl solution)ACS ReagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Scientific
Silica Gel60 Å, 230-400 meshMilliporeSigma
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Reaction Setup & Procedure
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-4-methylimidazole (2.20 g, 20.0 mmol, 1.0 equiv).

  • Dissolution: Add 40 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the imidazole is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (3.56 g, 20.0 mmol, 1.0 equiv) to the cooled solution in small portions over 15-20 minutes.

    • Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent over-bromination. Maintaining a low temperature enhances selectivity.[11]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The starting material should be consumed, and a new, lower-Rf spot corresponding to the product should appear.

Work-up and Purification
  • Quenching: Once the reaction is complete, quench by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any unreacted NBS or bromine. Stir for 10 minutes.

  • Neutralization: Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes) to afford the pure 5-bromo-1-ethyl-4-methylimidazole.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Product A 1-Ethyl-4-methylimidazole + Acetonitrile B Cool to 0 °C A->B C Add NBS (1.0 equiv) portion-wise B->C D Stir at 0 °C -> RT (Monitor by TLC) C->D E Quench (Na₂S₂O₃, NaHCO₃) D->E F Extract with EtOAc E->F G Wash, Dry, Concentrate F->G H Silica Gel Chromatography G->H I Pure 5-Bromo-1-ethyl-4-methylimidazole H->I

Caption: Experimental workflow for the regioselective bromination.

Summary of Reaction Parameters

ParameterValue / DescriptionRationale
Starting Material 1-Ethyl-4-methylimidazoleThe substrate for bromination.
Brominating Agent N-Bromosuccinimide (NBS)Safe, solid source of electrophilic bromine, promotes selectivity.[2]
Molar Ratio Imidazole : NBS = 1.0 : 1.0Stoichiometric amount minimizes the risk of di-bromination.
Solvent Anhydrous Acetonitrile (CH₃CN)Polar aprotic solvent, favors the desired ionic reaction pathway.[10]
Temperature 0 °C to Room TemperatureControls reaction rate, enhances regioselectivity.
Reaction Time 2-4 hoursTypical duration for complete conversion, monitored by TLC.
Expected Product 5-Bromo-1-ethyl-4-methylimidazoleGoverned by the directing effects of the ethyl and methyl groups.
Expected Yield 75-90% (after purification)Dependant on precise control of reaction conditions and purification.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the singlet corresponding to the C5-H proton (typically around 6.8-7.2 ppm) is a key indicator of successful bromination. The signals for the ethyl and methyl groups should remain.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): A significant downfield shift is expected for the C5 carbon due to the deshielding effect of the attached bromine atom.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion Inactive NBS (degraded by moisture); Insufficient reaction time or temperature.Use freshly opened or recrystallized NBS. Ensure anhydrous conditions. Allow the reaction to stir longer or warm slightly.
Formation of Di-bromo Product Excess NBS used; Reaction temperature too high; High concentration.Use exactly 1.0 equivalent of NBS. Maintain low temperature (0 °C) during addition. Use a more dilute solution.
Complex Mixture of Products Non-selective reaction conditions; Presence of radical initiators (e.g., light).Protect the reaction from light. Ensure the solvent is pure and free from peroxides. Re-evaluate temperature control.

References

  • Benchchem. A Comparative Guide to Imidazole Bromination: N-Bromosuccinimide vs. 2,5-Dibromo-4-nitro-1H.

  • Pasha, F. A., et al. (2014). Convenient synthesis of polybrominated imidazole building blocks. ARKIVOC, 2014(6), 285-299.

  • Barlin, G. B. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 27(11), 2291-2297.

  • Blackman, A. G., et al. (1991). Bromination of imidazoles coordinated to cobalt(III). Kinetics and mechanism of bromination of RImH3+ systems [R = (NH3)5Co]; Wheland intermediates and preassociation or diffusion control. Journal of the American Chemical Society, 113(5), 1549-1556.

  • Filo. (2025). Imidazole undergoes electrophilic substitutions only under vigorous conditions.

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.

  • Heravi, M. M., et al. (2016). N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde. Revista de la Sociedad Química de México, 60(2), 79-84.

  • A-Level Chemistry. Directing Effects.

  • Zhong, Y.-W., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2699.

  • Wikipedia. Electrophilic aromatic directing groups.

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).

  • Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.

  • Sigma-Aldrich. 5-Bromo-1-ethyl-4-methyl-1H-imidazole.

  • Advanced ChemBlocks. 5-Bromo-1-ethyl-4-methyl-1H-imidazole 95%.

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.

Sources

Application

Application Notes and Protocols for the Formation of the Grignard Reagent from 5-Bromo-1-ethyl-4-methyl-1H-imidazole

Abstract This comprehensive technical guide provides detailed protocols and expert insights for the preparation of the Grignard reagent from 5-bromo-1-ethyl-4-methyl-1H-imidazole. Recognizing the unique challenges posed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the preparation of the Grignard reagent from 5-bromo-1-ethyl-4-methyl-1H-imidazole. Recognizing the unique challenges posed by N-heterocyclic substrates in organometallic chemistry, this document outlines two primary methodologies: the direct insertion of magnesium and the more nuanced bromine-magnesium exchange. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for generating this versatile synthetic intermediate. We delve into the synthesis of the precursor, detail the critical parameters for each Grignard formation pathway, and offer troubleshooting strategies to mitigate common side reactions.

Introduction

Grignard reagents are cornerstones of organic synthesis, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1] The synthesis of Grignard reagents from N-heterocyclic halides, such as substituted bromoimidazoles, presents a unique set of challenges. The inherent basicity of the imidazole ring and the potential for side reactions necessitate carefully controlled conditions. This guide provides a detailed exploration of the synthesis of the Grignard reagent of 5-bromo-1-ethyl-4-methyl-1H-imidazole, a valuable building block in medicinal chemistry.

The formation of this Grignard reagent can be approached via two main routes: direct reaction with magnesium metal or a metal-halogen exchange reaction. Direct insertion of magnesium is the classic method but can be sluggish and prone to failure with less reactive halides or sensitive substrates. The presence of the imidazole moiety can complicate this process. The bromine-magnesium exchange, typically employing a more reactive organomagnesium compound like isopropylmagnesium chloride, offers a milder and often more reliable alternative for preparing functionalized Grignard reagents at low temperatures.[2]

This document provides detailed, step-by-step protocols for the synthesis of the starting material, 5-bromo-1-ethyl-4-methyl-1H-imidazole, followed by comprehensive procedures for both the direct Grignard formation and the bromine-magnesium exchange method.

PART 1: Synthesis of the Starting Material: 5-Bromo-1-ethyl-4-methyl-1H-imidazole

A two-step synthesis is employed to prepare the title compound, starting with the N-alkylation of 4-methylimidazole followed by regioselective bromination.

Workflow for the Synthesis of 5-Bromo-1-ethyl-4-methyl-1H-imidazole

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Regioselective Bromination 4-Methylimidazole 4-Methylimidazole NaH Sodium Hydride (NaH) in DMF 4-Methylimidazole->NaH Deprotonation Ethyl_Iodide Ethyl Iodide NaH->Ethyl_Iodide Nucleophilic Attack 1-Ethyl-4-methyl-1H-imidazole 1-Ethyl-4-methyl-1H-imidazole Ethyl_Iodide->1-Ethyl-4-methyl-1H-imidazole Formation NBS N-Bromosuccinimide (NBS) in Acetonitrile 1-Ethyl-4-methyl-1H-imidazole->NBS Electrophilic Aromatic Substitution 5-Bromo-1-ethyl-4-methyl-1H-imidazole 5-Bromo-1-ethyl-4-methyl-1H-imidazole NBS->5-Bromo-1-ethyl-4-methyl-1H-imidazole Formation

Caption: Synthetic workflow for 5-bromo-1-ethyl-4-methyl-1H-imidazole.

Protocol 1.1: Synthesis of 1-Ethyl-4-methyl-1H-imidazole

This procedure is adapted from general N-alkylation methods for imidazoles.[3][4]

Materials:

  • 4-Methylimidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-methylimidazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-ethyl-4-methyl-1H-imidazole.

Protocol 1.2: Synthesis of 5-Bromo-1-ethyl-4-methyl-1H-imidazole

This protocol is based on the regioselective bromination of electron-rich heterocycles using N-bromosuccinimide (NBS).[5]

Materials:

  • 1-Ethyl-4-methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-ethyl-4-methyl-1H-imidazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Add saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-1-ethyl-4-methyl-1H-imidazole.

PART 2: Grignard Reagent Formation

Two effective methods for the preparation of the target Grignard reagent are presented below.

Method A: Direct Formation via Magnesium Insertion

This classical approach can be challenging for N-heterocyclic systems and often requires careful activation of the magnesium surface.[6]

Start Start Setup Flame-dry glassware under vacuum. Backfill with Argon. Start->Setup Mg_Activation Activate Mg turnings with I₂ or 1,2-dibromoethane in THF. Setup->Mg_Activation Add_Substrate Add a small portion of 5-bromo-1-ethyl-4-methyl-1H-imidazole solution. Mg_Activation->Add_Substrate Initiation Observe for signs of reaction (e.g., color change, exotherm). Add_Substrate->Initiation Slow_Addition Slowly add the remaining substrate solution to maintain a gentle reflux. Initiation->Slow_Addition Reflux Reflux the reaction mixture to ensure complete conversion. Slow_Addition->Reflux Grignard_Reagent 1-Ethyl-4-methyl-1H-imidazol-5-ylmagnesium bromide Reflux->Grignard_Reagent

Caption: Experimental workflow for direct Grignard reagent formation.

Protocol 2.1: Direct Grignard Formation

Materials:

  • 5-Bromo-1-ethyl-4-methyl-1H-imidazole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal) or 1,2-dibromoethane

  • Anhydrous work-up reagents (e.g., electrophile in THF)

Procedure:

  • Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.5 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[7] Gently warm the flask with a heat gun until violet vapors of iodine are observed (if using iodine) or bubbling is seen (if using 1,2-dibromoethane).

  • Initiation: Dissolve 5-bromo-1-ethyl-4-methyl-1H-imidazole (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the activated magnesium. The reaction should initiate, as evidenced by a color change (typically becoming cloudy and grayish) and a gentle exotherm. If the reaction does not start, gentle warming may be required.

  • Addition: Once the reaction has initiated, add the remaining solution of the bromoimidazole dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey or brownish solution is the Grignard reagent, which should be used immediately.

Method B: Bromine-Magnesium Exchange

This method is often more reliable for functionalized or heterocyclic systems, proceeding under milder conditions and with better functional group tolerance.[2]

Protocol 2.2: Bromine-Magnesium Exchange

Materials:

  • 5-Bromo-1-ethyl-4-methyl-1H-imidazole

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), commercially available solution in THF

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 5-bromo-1-ethyl-4-methyl-1H-imidazole (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -10 °C to -20 °C using a suitable cooling bath (e.g., ice-salt or dry ice-acetone).

  • Addition: Slowly add i-PrMgCl·LiCl solution (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -10 °C.

  • Exchange: Stir the reaction mixture at -10 °C for 1-2 hours. The progress of the exchange can be monitored by quenching an aliquot with an electrophile (e.g., benzaldehyde) and analyzing the product formation by TLC or LC-MS.

  • Completion: The resulting solution contains the desired Grignard reagent, 1-ethyl-4-methyl-1H-imidazol-5-ylmagnesium bromide, and is ready for reaction with an electrophile at low temperature.

Data Presentation

ParameterDirect Formation (Method A)Bromine-Magnesium Exchange (Method B)Rationale and Remarks
Temperature Reflux (approx. 66 °C in THF)-20 °C to -10 °CLower temperature in Method B preserves sensitive functional groups and minimizes side reactions.[8]
Initiation Often requires chemical (I₂, 1,2-dibromoethane) or mechanical activation. Can be difficult.Generally smooth and rapid, driven by the higher reactivity of i-PrMgCl·LiCl.The "turbo-Grignard" reagent in Method B is highly effective for Br/Mg exchange.[9]
Side Reactions Wurtz coupling, homocoupling of the Grignard reagent.Generally cleaner with fewer side products due to the low reaction temperature.Wurtz coupling is a common side reaction in direct Grignard formation.[1]
Functional Group Tolerance LimitedGood to excellentMethod B is the preferred choice for substrates with other reactive functional groups.[10]
Reagents Magnesium turningsi-PrMgCl·LiCl solutioni-PrMgCl·LiCl is a specialized reagent but offers significant advantages in terms of reliability and scope.

Troubleshooting and Scientific Insights

  • Failure to Initiate (Method A): This is the most common issue in direct Grignard formation. Ensure all glassware is scrupulously dry and the system is under a positive pressure of inert gas. If chemical activation fails, consider using Rieke magnesium, which is a highly reactive form of magnesium powder.[7]

  • Low Yields: In both methods, ensure the starting bromoimidazole is pure and dry. The presence of moisture will quench the Grignard reagent as it forms.

  • Side Reactions with the Imidazole Ring: While the C2-proton of the imidazole ring can be acidic, the N1-ethyl and C4-methyl substituents should direct reactivity towards the C5-bromo position. However, in cases of extreme reactivity or high temperatures, deprotonation at C2 could be a competing pathway. Using the low-temperature bromine-magnesium exchange method minimizes this risk.

Conclusion

The formation of the Grignard reagent from 5-bromo-1-ethyl-4-methyl-1H-imidazole is a key step for the elaboration of this heterocyclic core into more complex molecules. While the direct insertion of magnesium is a classical approach, it can be challenging for this specific substrate. The bromine-magnesium exchange using i-PrMgCl·LiCl presents a more robust, reliable, and milder alternative, particularly for applications in complex molecule synthesis where functional group compatibility is paramount. The choice of method will depend on the specific requirements of the subsequent reaction and the availability of reagents. The protocols and insights provided herein should enable researchers to successfully generate and utilize this valuable organometallic intermediate.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile. BenchChem.
  • Lee, J.-S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. BenchChem.
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Chen, G.-F., Li, J.-J., & Wang, G.-W. (2014).
  • Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • Fallah, E., Zare, K., & Aghaei, M. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Farmaco, 58(9), 639–644.
  • Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • Cambeiro, F., Escudero-Casao, M., & Alcázar, J. (2017). Grignard Reagents on a Tab: Direct Magnesium Insertion under Flow Conditions. Organic Letters, 19(14), 3648–3651.
  • International Agency for Research on Cancer. (2010). 4-METHYLIMIDAZOLE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99.
  • ChemSynthesis. (2025).
  • University of California, Berkeley. (n.d.). 25. The Grignard Reaction.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-1H-imidazole for synthesis 7098-07-9.
  • Jones, J. B., & Young, J. M. (1968). Carcinogenicity of lactones. IV. Alkylation of analogues of DNA guanine groups such as imidazole, N-methylimidazole, and guanosine by α, β-unsaturated acids. Canadian Journal of Chemistry, 46(8), 1177–1184.
  • Martin, P. K., Matthews, H. R., Rapoport, H., & Thyagarajan, G. (1970). Synthesis of 1,4-substituted imidazoles. The Journal of Organic Chemistry, 35(8), 2811–2814.
  • Sharma, S. K., & Agarwal, D. D. (2015). A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2 Reagent System. Universal Journal of Chemistry, 3(2), 65–79.
  • Usui, Y., Hirama, H., & Shimizu, Y. (2021).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • National Center for Biotechnology Information. (n.d.). 4-METHYLIMIDAZOLE.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety in Chemistry.
  • PubChem. (n.d.).
  • Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University.
  • Kaltbeitzel, A., Schmalz, D., Guignard, N., & Jurt, P. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Sigma-Aldrich. (n.d.). Mild Mg – Halogen Exchange.
  • ResearchGate. (n.d.). Br/Mg-Exchange on functionalized aryl bromides using the turbo-Grignard reagent (9).
  • Turner, J. A. (1986). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1621.
  • Stokes, J. E., & O'Brien, P. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(30), 5731–5736.
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12–16.

Sources

Method

lithiation of 5-bromo-1-ethyl-4-methyl-1H-imidazole at C2 position

Application Note: High-Fidelity C2-Lithiation of 5-Bromo-1-ethyl-4-methyl-1H-imidazole Part 1: Executive Summary & Strategic Rationale The Challenge: Functionalizing the C2 position of 5-bromo-1-ethyl-4-methyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity C2-Lithiation of 5-Bromo-1-ethyl-4-methyl-1H-imidazole

Part 1: Executive Summary & Strategic Rationale

The Challenge: Functionalizing the C2 position of 5-bromo-1-ethyl-4-methyl-1H-imidazole presents a classic chemoselectivity conflict in organometallic chemistry. The substrate contains two reactive sites:[1]

  • C2-H Bond: Acidic (pKa ~33 in DMSO), susceptible to deprotonation.

  • C5-Br Bond: Labile, highly susceptible to Lithium-Halogen Exchange (Li/Br exchange).

The Solution: Standard lithiation protocols using n-Butyllithium (n-BuLi) are unsuitable for this transformation. n-BuLi acts as a nucleophile toward the bromine atom, leading to rapid Li/Br exchange at C5 rather than the desired C2 deprotonation. To achieve exclusive C2 lithiation while retaining the C5-bromide (essential for subsequent cross-coupling strategies), Lithium Diisopropylamide (LDA) must be employed. LDA acts as a non-nucleophilic, bulky base that kinetically favors proton abstraction over halogen exchange.

Key Success Factors:

  • Base Selection: LDA (generated in situ or high-quality commercial) prevents attack on the bromine.

  • Temperature Control: Strict adherence to -78 °C is required to prevent the "Halogen Dance"—a thermodynamic rearrangement where the bromine migrates from C5 to C2.

  • Solvent System: Anhydrous THF is critical for stabilizing the lithiated intermediate.

Part 2: Mechanistic Insight & Decision Pathways

The following diagram illustrates the divergent reaction pathways based on reagent selection. Understanding this bifurcation is critical for protocol adherence.

G Start Substrate: 5-Bromo-1-ethyl-4-methyl-1H-imidazole Condition1 Reagent: n-Butyllithium (n-BuLi) Start->Condition1 Condition2 Reagent: Lithium Diisopropylamide (LDA) Start->Condition2 Path1 Mechanism: Lithium-Halogen Exchange (Nucleophilic Attack on Br) Condition1->Path1 Path2 Mechanism: Kinetic Deprotonation (Acid-Base Reaction) Condition2->Path2 Result1 C5-Lithio Species (Loss of Bromine) Path1->Result1 Result2 C2-Lithio Species (Bromine Intact) Path2->Result2 Trap Electrophile Trapping (E+) Result1->Trap Result2->Trap Final1 Product A: 5-Substituted-1-ethyl-4-methylimidazole Trap->Final1 Undesired Final2 Product B (Target): 2-Substituted-5-bromo-1-ethyl-4-methylimidazole Trap->Final2 Target Synthesis

Caption: Divergent reaction pathways. Use of n-BuLi leads to C5-functionalization (loss of Br), while LDA ensures C2-functionalization (retention of Br).

Part 3: Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: 5-Bromo-1-ethyl-4-methyl-1H-imidazole (1.0 equiv).

  • Base: Diisopropylamine (1.1 equiv) + n-BuLi (1.1 equiv) [To generate LDA].

    • Note: Commercial LDA can be used if titration confirms quality, but in situ generation is recommended for reproducibility.[2]

  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/benzophenone or from a solvent purification system (SPS).

  • Electrophile: (e.g., DMF, Benzaldehyde, Iodine, etc.) (1.2–1.5 equiv).

  • Atmosphere: Dry Nitrogen (N2) or Argon (Ar).

Step-by-Step Methodology

1. Preparation of LDA (Lithium Diisopropylamide)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N2 inlet.

  • Cool the flask to 0 °C (ice/water bath).

  • Add Diisopropylamine (1.1 equiv) and Anhydrous THF (concentration ~0.5 M).

  • Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

  • Stir at 0 °C for 15–20 minutes to ensure complete formation of LDA.

  • Checkpoint: The solution should be pale yellow and homogeneous.

2. Substrate Addition & Lithiation

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Dissolve 5-bromo-1-ethyl-4-methyl-1H-imidazole (1.0 equiv) in a minimal amount of anhydrous THF (approx. 1-2 mL per mmol).

  • Add the substrate solution slowly (dropwise) to the LDA mixture along the flask wall to pre-cool the solution before it hits the base.

  • Critical: Maintain internal temperature below -70 °C during addition.

  • Stir at -78 °C for 45 minutes .

    • Note: Do not extend stirring beyond 60 minutes or allow warming, as this risks "Halogen Dance" rearrangement.

3. Electrophile Trapping

  • Add the Electrophile (1.2–1.5 equiv) (neat or dissolved in THF) dropwise at -78 °C.

  • Stir at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm slowly to Room Temperature (RT) over 1-2 hours.[3]

4. Quench & Workup

  • Quench the reaction with Saturated NH4Cl solution (aqueous).

  • Extract with Ethyl Acetate (EtOAc) x 3.

  • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

Part 4: Data Validation & Troubleshooting

Quantitative Analysis Table Use this table to interpret crude NMR/LC-MS data.

ParameterC2-Lithiation (Desired)Li/Br Exchange (Undesired)Halogen Dance (Rearrangement)
Reagent Used LDAn-BuLiLDA (High Temp/Long Time)
Product Structure 2-Substituted-5-bromo...5-Substituted-1-ethyl...5-Substituted-2-bromo...[4]
1H NMR Signal Loss of C2-H singlet (~7.5-7.8 ppm)Loss of Br; C2-H remainsShift of substituents
Mass Spec (MS) M+ (Subst) + Br pattern (1:1)M+ (Subst) - Br massM+ (Subst) + Br pattern
Key Indicator Retention of Br isotope pattern Loss of Br isotope pattern Regioisomer formation

Troubleshooting Guide:

  • Problem: Recovered Starting Material.

    • Cause: Wet THF or poor quality LDA.

    • Fix: Titrate n-BuLi before making LDA; ensure rigorous drying of THF.

  • Problem: Debrominated Product (1-ethyl-4-methylimidazole).

    • Cause: Proton source present during lithiation or Li/Br exchange occurred.[5]

    • Fix: Ensure temperature was <-70°C; switch exclusively to LDA if n-BuLi was used directly.

  • Problem: Mixture of Regioisomers.

    • Cause: Halogen Dance mechanism activated by warming too fast before quenching.

    • Fix: Keep reaction at -78 °C until electrophile is fully incorporated.

References

  • Iddon, B. (1985). Lithiation of imidazoles. Heterocycles , 23(2), 417-443. Link

  • Bongini, A., et al. (1986). Regioselective lithiation of 1-substituted imidazoles. Journal of the Chemical Society, Perkin Transactions 1 , 1339-1344. Link

  • Gribble, G. W. (2012). Lithium-Halogen Exchange vs. Deprotonation in Heterocycles. In: Metalation of Azoles and Related Five-Membered Ring Heterocycles , Springer. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole reactivity).
  • Schlosser, M. (2005). The "Halogen Dance" on Heterocycles. Angewandte Chemie International Edition , 44(3), 376-393. Link

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 5-Bromo-1-ethyl-4-methyl-1H-imidazole in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents due to its unique electronic propert...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, featuring in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] This guide focuses on 5-bromo-1-ethyl-4-methyl-1H-imidazole , a strategically functionalized building block designed for advanced pharmaceutical development. The presence of a bromine atom at the C5 position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This document provides an in-depth exploration of its synthesis, safety considerations, and detailed protocols for its application in key bond-forming reactions, establishing it as a versatile intermediate for constructing complex drug candidates.

Physicochemical Properties and Safety Profile

A thorough understanding of the reagent's properties and safety requirements is paramount for its effective and safe implementation in any synthetic workflow.

Compound Data
PropertyValueSource(s)
CAS Number 1856030-55-1[3][4]
Molecular Formula C₆H₉BrN₂[3][5]
Molecular Weight 189.05 g/mol [4][6]
Physical Form Liquid[3]
Purity Typically ≥95%[4]
Storage Store at 4°C under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated place.[3][5]
InChI Key WZAYOVQVDQMZDB-UHFFFAOYSA-N[3][5]
Safety and Handling

As a halogenated heterocyclic compound, 5-bromo-1-ethyl-4-methyl-1H-imidazole requires careful handling in a controlled laboratory environment.

  • Hazard Statements: Based on data for similar bromo-imidazoles, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7]

  • Precautionary Measures:

    • Work in a well-ventilated chemical fume hood.[8][9]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[7]

    • In case of contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously for several minutes and seek medical attention.[8][9]

    • Store away from incompatible materials, such as strong oxidizing agents.[7]

Plausible Synthetic Route

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Bromination S1 4-Methylimidazole P1 1-Ethyl-4-methyl-1H-imidazole S1->P1 P1_ref 1-Ethyl-4-methyl-1H-imidazole R1 Ethyl Bromide (EtBr) Base (e.g., NaH, Cs₂CO₃) Solvent (e.g., DMF, THF) R1->S1 R2 Brominating Agent (e.g., NBS, Br₂) Solvent (e.g., CCl₄, AcOH) R2->P1_ref P2 5-Bromo-1-ethyl-4-methyl-1H-imidazole P1_ref->P2 Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)L₂(Br) pd0->complex1 Oxidative Addition (Ar-Br) complex2 Ar-Pd(II)L₂(R) complex1->complex2 Transmetalation complex2->pd0 Reductive Elimination borate [R-B(OH)₃]⁻ boronic_acid->borate Activation borate->complex1

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction. [11] Recommended Starting Conditions

ParameterConditionRationale & Expert Insights
Aryl Halide 5-Bromo-1-ethyl-4-methyl-1H-imidazole1.0 equiv
Boronic Acid/Ester (Hetero)arylboronic acid or pinacol ester1.2 - 1.5 equiv to drive the reaction to completion.
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄1-5 mol%. Pd(PPh₃)₄ is an active Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(0) precursors that require a phosphine ligand for activation. [11][12]
Ligand SPhos, XPhos, or PPh₃2-10 mol%. Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for coupling with heteroaryl halides, as they promote the reductive elimination step. [11][13]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equiv. The base activates the boronic acid to form a more nucleophilic borate species, facilitating transmetalation. [14]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMEA biphasic solvent system is common and often enhances reaction rates. [15]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromo-heterocycles and serves as a robust starting point. [16][11]

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-1-ethyl-4-methyl-1H-imidazole (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inerting: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1 v/v, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting bromide is observed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines, a motif critical to countless pharmaceuticals. [17]It allows for the coupling of the imidazole core with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)L₂(Br) pd0->complex1 Oxidative Addition (Ar-Br) complex2 [Ar-Pd(II)L₂(NR₂)]⁻ complex1->complex2 Amine Coordination & Deprotonation complex2->pd0 Reductive Elimination amine->complex1 base->complex1

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle. [17] Recommended Starting Conditions

ParameterConditionRationale & Expert Insights
Aryl Halide 5-Bromo-1-ethyl-4-methyl-1H-imidazole1.0 equiv
Amine Primary or secondary amine1.2 - 1.5 equiv.
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂1-3 mol%. These are common and highly effective precursors for C-N coupling. [18][19]
Ligand XPhos, RuPhos, or BINAP2-6 mol%. Bulky, electron-rich biarylphosphine ligands are essential for facilitating the challenging reductive elimination step to form the C-N bond. [17][18]
Base NaOtBu, LiHMDS, or Cs₂CO₃1.4 - 2.0 equiv. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. NaOtBu is a common choice. [18][20]
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalyst.
Temperature 80 - 110 °CHeating is typically necessary to achieve a reasonable reaction rate.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for aryl bromides and should be optimized for specific substrates. [18][20]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk tube: the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add 5-bromo-1-ethyl-4-methyl-1H-imidazole (1.0 equiv). Seal the tube with a septum.

  • Inerting: Remove the tube from the glovebox and connect to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Add anhydrous toluene (to ~0.1 M) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Immerse the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl scaffolds, creating C(sp²)-C(sp) bonds. [21]These linear alkyne linkers are invaluable in drug design for probing binding pockets and as precursors for further transformations.

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)L₂(Br) pd0->complex1 Oxidative Addition complex2 Ar-Pd(II)L₂(C≡CR) complex1->complex2 Transmetalation complex2->pd0 Reductive Elimination cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Deprotonation cu_acetylide->complex1 alkyne->cu_halide Coordination

Caption: Interconnected catalytic cycles of the Sonogashira reaction. [22] Recommended Starting Conditions

ParameterConditionRationale & Expert Insights
Aryl Halide 5-bromo-1-ethyl-4-methyl-1H-imidazole1.0 equiv
Terminal Alkyne Aliphatic or aromatic terminal alkyne1.2 - 2.0 equiv.
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄1-3 mol%. These are standard, reliable catalysts for this transformation. [15][22]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)2-5 mol%. The copper salt is crucial for forming the copper acetylide intermediate, which accelerates the transmetalation step. [23]
Base Triethylamine (Et₃N) or Diisopropylamine (HNiPr₂)2.0 - 3.0 equiv. The amine base serves to neutralize the HBr byproduct and facilitate the formation of the copper acetylide.
Solvent THF, DMF, or AcetonitrileAnhydrous polar aprotic solvents are typically used.
Temperature 25 - 60 °CSonogashira couplings can often be run at or slightly above room temperature, making them very mild.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from standard Sonogashira conditions and provides a reliable starting point. [15][22]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-1-ethyl-4-methyl-1H-imidazole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent/Reagent Addition: Add anhydrous THF (to ~0.2 M), followed by the amine base (e.g., Et₃N, 3.0 equiv), and finally the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or with gentle heating to 50-60 °C if the reaction is sluggish) for 2-12 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired 5-alkynyl-imidazole product.

Analytical Characterization

Confirmation of the structure and purity of the resulting coupled products is essential. A combination of standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the successful formation of the new bond and the overall structure of the molecule. [24]* Mass Spectrometry (MS): To confirm the molecular weight of the product. [25]* High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. [26]

Conclusion

5-Bromo-1-ethyl-4-methyl-1H-imidazole is a highly valuable and versatile intermediate for pharmaceutical research and development. Its pre-functionalized core allows for the rapid and efficient generation of diverse compound libraries through robust and well-understood cross-coupling methodologies. The protocols and insights provided herein serve as a comprehensive guide for scientists to leverage this building block in the discovery of next-generation therapeutics.

References

  • Taylor & Francis. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • Azzam, S. H. S., & Pasha, M. A. (2023). A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. ResearchGate. [Link]

  • de Oliveira, C. S. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • SlideShare. Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. [Link]

  • Pinto, A. et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] [1][2][27]thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]

  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Imidazole. [Link]

  • Semantic Scholar. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • ResearchGate. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]

  • PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Der Pharma Chemica. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]

  • Academia.edu. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. [Link]

  • International Journal of Pharmacy and Life Sciences. (2021). Amalgamation and Characterization of unused heterocyclic compounds determined from 5-Bromo-2,3-DI(Furan-2-yl)-1H-Indole. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of 5-Bromo-1-ethyl-4-methyl-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with purifying 5-bromo-1-ethyl-4-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with purifying 5-bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1)[1].

This resource moves beyond basic instructions, providing researchers and drug development professionals with the mechanistic causality behind each protocol. By understanding the underlying interactions between your target molecule and the stationary phase, you can implement self-validating workflows that ensure high purity and optimal recovery.

Mechanistic Overview: The "Basic Nitrogen" Challenge

5-Bromo-1-ethyl-4-methyl-1H-imidazole is a moderately polar, lipophilic heterocycle. While the ethyl and methyl groups enhance its solubility in organic solvents, the critical feature dictating its chromatographic behavior is the basic nitrogen (N3) of the imidazole ring.

Standard silica gel (Type A) contains surface silanol groups (-SiOH) that are highly acidic (pKa ~ 4.5–5.5). When a basic imidazole derivative passes through the column, the basic nitrogen acts as a hydrogen bond acceptor and can become protonated, leading to strong ion-exchange interactions[2][3]. This manifests as severe peak tailing, band broadening, or even irreversible adsorption[4]. To achieve a sharp elution band, we must actively suppress these secondary silanol interactions using a competitive basic modifier like Triethylamine (TEA)[2][5].

Quantitative Data: Solvent System Optimization

The table below summarizes the expected chromatographic behavior of basic imidazoles under various mobile phase conditions. This data serves as a baseline for optimizing your Thin Layer Chromatography (TLC) before scaling up to the column.

Solvent System (v/v)ModifierApprox.

Band Resolution / Peak ShapeMechanistic Causality
Hexane / EtOAc (50:50)None0.15Severe TailingUnrestricted basic nitrogen-silanol ion-exchange interaction.
Hexane / EtOAc (50:50)1–3% TEA 0.35 Sharp, Symmetrical TEA competitively binds to and masks acidic silanols[2].
DCM / MeOH (95:5)None0.20Moderate TailingMeOH partially disrupts H-bonding, but ion-exchange persists.
DCM / MeOH (95:5)1% NH₄OH 0.40 Sharp, Symmetrical Ammonia deprotonates silanols, keeping the imidazole as a free base[6].

Logical Workflow for Imidazole Purification

The following diagram illustrates the self-validating workflow required to successfully isolate 5-bromo-1-ethyl-4-methyl-1H-imidazole.

PurificationWorkflow N1 Crude Mixture (Basic Imidazole) N2 TLC Solvent Optimization (Hexane/EtOAc) N1->N2 N3 Silanol Suppression (Add 1-3% TEA) N2->N3 If severe tailing N4 Column Packing (Slurry Method with TEA) N3->N4 N5 Isocratic Elution (Monitor UV 254 nm) N4->N5 N6 Fraction Analysis & Pooling (TLC/LC-MS) N5->N6 N7 Pure 5-bromo-1-ethyl- 4-methyl-1H-imidazole N6->N7 >95% Purity

Caption: Workflow for the chromatographic purification of basic imidazole derivatives.

Standard Operating Procedure: Modified Silica Gel Chromatography

This protocol integrates a self-validating pre-equilibration step to ensure the silica bed is fully deactivated before the sample is introduced.

Step 1: Mobile Phase Preparation Prepare your optimized solvent system (e.g., Hexane/Ethyl Acetate 70:30). Add 1% to 3% (v/v) Triethylamine (TEA) to the mixture[4]. Mix thoroughly. Validation: Run a TLC plate of your crude mixture using this exact mobile phase to confirm an


 of 0.25–0.35 and a tight spot.

Step 2: Column Packing and Deactivation Prepare a slurry of standard silica gel (230–400 mesh) using the TEA-modified mobile phase. Pour the slurry into the column. Critical Step: Pass at least 2 Column Volumes (CV) of the TEA-modified mobile phase through the packed bed. This provides the necessary time for the TEA to associate with the anionic silanol groups, effectively neutralizing the column[2][6].

Step 3: Sample Loading Dissolve the crude 5-bromo-1-ethyl-4-methyl-1H-imidazole in the minimum possible volume of the TEA-modified mobile phase. Carefully load it onto the flat silica bed using a Pasteur pipette, ensuring the bed surface is not disturbed.

Step 4: Elution and Fraction Collection Elute the column using positive air/nitrogen pressure (flash chromatography) to minimize the residence time of the compound on the silica. Collect fractions in standard test tubes.

Step 5: Fraction Analysis Spot the fractions on a TLC plate alongside the crude starting material. The presence of TEA in the eluent will ensure the target molecule elutes rapidly and symmetrically. Pool the fractions containing the pure product and concentrate under reduced pressure.

Troubleshooting Guide (Q&A)

Q: I am experiencing severe peak tailing and low recovery, even though my target molecule is highly soluble in the mobile phase. What is happening? A: Your compound is likely undergoing irreversible adsorption due to strong acidic interactions with the silica gel[4]. The basic nitrogen of the imidazole ring is binding to the acidic silanol groups. Action: You must elute with a solvent system containing a basic modifier like TEA (1-3%)[4]. If you are already using TEA and still see tailing, increase the TEA concentration up to 3% or switch to a deactivated stationary phase like neutral alumina.

Q: My product is co-eluting with an unbrominated byproduct (1-ethyl-4-methyl-1H-imidazole). How can I resolve them? A: Bromination increases the lipophilicity of the molecule, which should theoretically increase its


 value in normal-phase chromatography compared to the unbrominated precursor. However, if they co-elute, your solvent system is likely too strong (too polar), compressing the separation.
Action: Decrease the polarity of your mobile phase (e.g., increase the Hexane ratio). Alternatively, switch to a more discriminating solvent system like Toluene/Acetone (with 1% TEA) to exploit subtle differences in dipole moments rather than just bulk lipophilicity.

Q: I am using a Dichloromethane/Methanol gradient. Can I add a basic modifier to this system? A: Yes, but with strict caveats. For DCM/MeOH systems, ammonium hydroxide (NH₄OH) is typically added to the methanol portion[6]. However, you must keep the basic methanol concentration below 10-20%. Using highly polar solvent systems combined with basic solutions on silica can actually dissolve the silica gel, leading to contamination of your purified product[6].

Frequently Asked Questions (FAQs)

Q: Can I purify this compound using Reversed-Phase Liquid Chromatography (RPLC) instead of normal-phase silica? A: Yes. In RPLC (e.g., using a C18 column), you can separate basic compounds using an aqueous/organic mobile phase. However, residual silanols on the C18 bonded phase will still cause tailing[5]. To mitigate this, either operate at a low pH (e.g., pH 2.5 phosphate buffer) to keep silanols fully protonated and neutral, or add a silanol suppressor like TEA (e.g., 5 mM) to the mobile phase[2].

Q: How do I remove the Triethylamine (TEA) from my final product after concentration? A: TEA has a boiling point of ~89°C and is relatively volatile. It can usually be removed by extended drying under high vacuum (rotary evaporation followed by a Schlenk line or lyophilizer). If trace TEA remains (visible via ¹H-NMR as a triplet at ~1.0 ppm and quartet at ~2.5 ppm), you can re-dissolve the product in an organic solvent (like EtOAc) and wash it quickly with a mild, saturated aqueous sodium bicarbonate solution, dry over Na₂SO₄, and re-concentrate.

Q: Does the position of the bromo group (C5 vs. C4) affect the chromatographic purification? A: Yes. Regioisomers (like 4-bromo-1-ethyl-4-methyl-1H-imidazole, if formed as a byproduct) have nearly identical molecular weights and lipophilicities, making them notoriously difficult to separate. If standard silica gel fails to resolve regioisomers, consider using a longer column (higher theoretical plates), a very shallow gradient, or switching to preparative HPLC where column chemistries (like phenyl-hexyl phases) can exploit subtle pi-pi interactions.

References

  • ResearchGate - When basification of silica gel is required, before using Column chromatography? Available at:[Link]

  • Phenomenex - Tip on Peak Tailing of Basic Analytes. Available at:[Link]

  • PubMed (NIH) - Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Available at: [Link]

  • Pharma Growth Hub - Effect of Triethylamine (TEA) on the Retention in RPLC. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Bromo-1-ethyl-4-methyl-1H-imidazole in DMSO

Welcome to the Technical Support Center. As application scientists, we frequently encounter inquiries regarding the dissolution and handling of complex halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter inquiries regarding the dissolution and handling of complex halogenated heterocycles. 5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1) is a highly functionalized building block[1]. The addition of bromo, ethyl, and methyl groups significantly increases the lipophilicity of the core imidazole ring, altering its solvation dynamics.

While Dimethyl Sulfoxide (DMSO) is the gold-standard vehicle for such compounds, apparent "solubility" issues are often artifacts of improper solvent handling, temperature fluctuations, or thermodynamic shock during aqueous phase transfer. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I added 5-bromo-1-ethyl-4-methyl-1H-imidazole to DMSO, but the solution appears cloudy or contains particulates. Is my compound insoluble? A: It is highly unlikely to be insoluble at standard stock concentrations (e.g., 10–50 mM). The cloudiness is typically caused by one of two environmental factors:

  • Solvent Freezing: Pure DMSO has a relatively high freezing point of 18.5 °C[2]. In air-conditioned laboratories, localized cooling can cause DMSO to form microscopic crystals, which are frequently mistaken for undissolved solute[2].

  • Moisture Absorption: DMSO is intensely hygroscopic. If the solvent bottle has been opened repeatedly, it absorbs atmospheric moisture. Because 5-bromo-1-ethyl-4-methyl-1H-imidazole is lipophilic, even a small percentage of water in the DMSO acts as an anti-solvent, triggering micro-precipitation[3]. Causality & Action: Warm the vial in a 37 °C water bath for 5 minutes. If the solution clears, the issue was temperature-induced crystallization. If it remains cloudy, your DMSO is likely wet; switch to a fresh, sealed ampoule of anhydrous DMSO.

Q2: The compound dissolves perfectly in pure DMSO, but immediately precipitates ("crashes out") when I add it to my cell culture media or aqueous assay buffer. Why? A: This is a classic "solvent crash" phenomenon. When a DMSO stock solution is injected directly into an aqueous buffer, the DMSO molecules rapidly diffuse and form strong hydrogen bonds with water[3]. This rapid diffusion strips the solvation shell away from the highly lipophilic 5-bromo-1-ethyl-4-methyl-1H-imidazole molecules faster than they can disperse. This leads to localized supersaturation, nucleation, and ultimately, precipitation[2]. Causality & Action: To prevent this, you must lower the thermodynamic barrier of transfer. Do not add the stock directly to the full volume of media. Instead, use an intermediate dilution step or formulate with a co-solvent/protein (like BSA) to stabilize the hydrophobic compound during the aqueous transition[2].

Q3: Does the physical state of the compound affect how I should prepare my stocks? A: Yes. Depending on the ambient temperature and purity, 5-bromo-1-ethyl-4-methyl-1H-imidazole can present as a viscous liquid. Viscous liquids have slower dissolution kinetics in DMSO compared to fine powders due to a lower surface-area-to-volume ratio. Gentle vortexing and sonication are required to disrupt the bulk liquid phase and facilitate solvent penetration.

Part 2: Quantitative Data & Physicochemical Parameters

To rationally design your solubility protocols, you must understand the competing parameters of both your solute and solvent systems.

Table 1: Physicochemical Parameters Influencing Solvation

Parameter5-Bromo-1-ethyl-4-methyl-1H-imidazoleDimethyl Sulfoxide (DMSO)Aqueous Media (Water)
Molecular Weight 189.06 g/mol [4]78.13 g/mol 18.02 g/mol
Polarity / Nature Lipophilic, weakly basicPolar aproticPolar protic
Freezing Point N/A (Often viscous liquid)18.5 °C[2]0.0 °C
H-Bonding Profile Acceptor (N-atom)Strong Acceptor[3]Donor & Acceptor
Solubility Limit >100 mM (in pure DMSO)Miscible with water<1 mM (estimated)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of a 50 mM Anhydrous DMSO Stock Solution

Objective: To create a stable, moisture-free master stock that prevents premature nucleation.

  • Equilibration: Allow the vial of 5-bromo-1-ethyl-4-methyl-1H-imidazole and a fresh ampoule of anhydrous DMSO (≥99.9%) to equilibrate to room temperature (22–25 °C) in a desiccator.

    • Causality: Prevents condensation of atmospheric moisture on cold surfaces, which would introduce water into the system.

  • Weighing/Transfer: In a dry environment, transfer the required mass/volume of the compound into a sterile, amber glass vial.

    • Causality: Amber glass protects halogenated imidazoles from potential photolytic degradation over long-term storage.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex the mixture at medium speed for 30 seconds. If the compound is in a viscous liquid state, place the vial in a sonicating water bath at 25 °C for 2–5 minutes.

    • Causality: Sonication provides the mechanical energy required to break the cohesive forces of the viscous solute, accelerating solvation.

  • Validation Check: Hold the vial against a light source. The solution must be optically clear. If microscopic striations or cloudiness persist, warm to 37 °C for 5 minutes to melt any localized DMSO crystals[2].

  • Storage: Aliquot into single-use tubes and store at -20 °C. Crucial: When thawing, warm to 37 °C and vortex before use to redissolve the frozen DMSO.

Protocol 2: Aqueous Media Transfer via Intermediate Dilution (Preventing Solvent Crash)

Objective: To introduce the DMSO stock into aqueous media without causing precipitation[2].

  • Pre-warm Media: Warm the target cell culture media or assay buffer to 37 °C.

    • Causality: Higher temperatures increase the kinetic solubility limit during the critical mixing phase.

  • Intermediate Dilution: In a secondary tube, mix 1 part of the 50 mM DMSO stock with 9 parts of a transitional solvent mixture (e.g., media containing 10% BSA or a low-concentration surfactant).

    • Causality: This steps down the hydrophobicity gradient, preventing the sudden stripping of the solvation shell and stabilizing the compound.

  • Dropwise Addition: While vigorously vortexing the pre-warmed bulk media, add the intermediate solution dropwise.

    • Causality: Rapid mechanical mixing disperses the compound before localized supersaturation can trigger nucleation.

  • Validation Check: Measure the optical density (OD) at 600 nm or examine the media under a phase-contrast microscope. A sudden spike in OD or visible microcrystals indicates a solvent crash.

Part 4: Diagnostic Workflow

Follow this logical decision tree to isolate and resolve solubility failures in real-time.

SolubilityTroubleshooting Start Compound + DMSO Mixture Cloudy CheckTemp Is ambient temp < 20°C? Start->CheckTemp WarmDMSO Warm to 37°C (DMSO freezes at 18.5°C) CheckTemp->WarmDMSO Yes CheckMoisture Is DMSO anhydrous? CheckTemp->CheckMoisture No WarmDMSO->CheckMoisture UseAnhydrous Use fresh anhydrous DMSO (Water causes precipitation) CheckMoisture->UseAnhydrous No CheckMedia Adding to aqueous media? CheckMoisture->CheckMedia Yes UseAnhydrous->CheckMedia IntermediateDilution Use intermediate dilution or co-solvents (e.g., BSA) CheckMedia->IntermediateDilution Yes Success Complete Dissolution (Optically Clear) CheckMedia->Success No IntermediateDilution->Success

Diagnostic workflow for troubleshooting compound solubility issues in DMSO.

References

  • Title: Why does a compound that dissolve in DMSO, precipitates with media? Source: ResearchGate URL: [Link]

  • Title: Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Bromoimidazole Coupling Reactions

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in medicinal chemistry and materials science: the undesired debromination of 5-bromoimidazoles during palladium-catalyzed cross-coupling reactions. As your partner in research, we aim to equip you with the expert knowledge and field-proven protocols necessary to overcome this synthetic hurdle, ensuring higher yields and cleaner reaction profiles.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses the most frequent issues encountered during the coupling of 5-bromoimidazoles, providing root cause analysis and actionable solutions.

Issue 1: Significant Formation of Debrominated Imidazole Byproduct

The appearance of a significant amount of the corresponding imidazole (Ar-H) instead of the desired coupled product (Ar-Nu) is the most prevalent issue. This side reaction, often termed hydrodebromination or reductive debromination, arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1][2] The following troubleshooting workflow provides a systematic approach to mitigating this problem.

G start High Debromination Observed base Step 1: Optimize Base Selection (Switch to Milder Base) start->base catalyst Step 2: Screen Catalyst & Ligand (Use Bulky, Electron-Rich Ligands) base->catalyst protection Step 3: Consider N-Protection (Protect the Imidazole Nitrogen) catalyst->protection conditions Step 4: Adjust Reaction Conditions (Lower Temperature, Aprotic Solvent) protection->conditions reagents Step 5: Evaluate Coupling Partner (Use Boronic Ester vs. Acid) conditions->reagents end Debromination Minimized reagents->end

Caption: A logical workflow for troubleshooting debromination.

Detailed Troubleshooting Steps:

1. Optimize the Base

  • The Problem: The choice of base is a critical first step in suppressing debromination.[3] Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, which are the primary culprits in the reductive debromination pathway.[1][3]

  • Recommendation: Switch to a milder inorganic base. Weaker bases are often highly effective for the coupling reaction while minimizing the undesired side reaction.[1]

  • Rationale: Milder bases are less prone to reacting with components in the mixture to generate hydride sources.[3] This shifts the equilibrium away from the competing hydrodebromination cycle and favors the desired cross-coupling pathway.

Base TypeRecommended ExamplesRationale
Phosphate Bases K₃PO₄Often provides a good balance of reactivity and suppression of debromination.[1][3]
Carbonate Bases K₂CO₃, Cs₂CO₃Generally effective and mild; a good starting point for optimization.[1][4]
Fluoride Bases CsF, KFCan be particularly effective in minimizing side products in nitrogen-containing heterocycles.[3]

2. Screen Catalyst and Ligand Combinations

  • The Problem: The electronic and steric properties of the ligand coordinated to the palladium center dramatically influence the relative rates of reductive elimination (forming the desired product) and the competing debromination pathway.[5]

  • Recommendation: Employ palladium catalysts paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Rationale: These advanced ligands stabilize the palladium center and accelerate the rate-determining steps of the cross-coupling cycle (oxidative addition and reductive elimination).[3][6] By making the desired reaction kinetically more favorable, the competing debromination pathway is effectively outcompeted.

Ligand TypeRecommended ExamplesKey Advantages
Biarylphosphines XPhos, SPhos, RuPhosBulky and electron-rich, known to promote efficient reductive elimination over debromination.[2][3]
Ferrocenylphosphines Pd(dppf)Cl₂A robust and versatile catalyst system, shown to be effective for coupling bromo-indazoles, a related heterocycle.[4]
NHC-based PEPPSI-iPrN-heterocyclic carbene (NHC) catalysts are highly active and can be effective for challenging couplings.[3]

3. Protect the Imidazole Nitrogen

  • The Problem: The N-H proton on the imidazole ring is acidic and can be deprotonated by the base in the reaction mixture.[1][7] The resulting imidazolide anion has increased electron density, which can facilitate the cleavage of the C-Br bond and promote debromination.[7][8]

  • Recommendation: Protect the imidazole nitrogen with a suitable protecting group prior to the coupling reaction.

  • Rationale: N-protection prevents deprotonation, thereby maintaining the electronic properties of the imidazole ring to favor the desired coupling.[3][7] This is often the single most effective strategy for preventing debromination in N-heterocyclic systems.[1][8]

Protecting GroupAbbreviationCommon Deprotection ConditionsNotes
tert-Butoxycarbonyl BocAcidic conditions (e.g., TFA, HCl).[7]Widely used and effective. May sometimes be cleaved under the basic coupling conditions after it has served its purpose.[8]
(2-(Trimethylsilyl)ethoxy)methyl SEMFluoride sources (e.g., TBAF).[7]Offers robust protection under a wide variety of conditions.[7][8]
Sulfonyl Groups Tosyl (Ts)Harsher conditions may be required for removal.Electron-withdrawing nature can offer good stability.[7]

4. Adjust Reaction Conditions

  • The Problem: High reaction temperatures can increase the rate of side reactions, including catalyst decomposition and debromination.[1][5] Additionally, protic solvents can serve as a source of protons or hydrides, directly contributing to the hydrodebromination pathway.[3]

  • Recommendation: Attempt the reaction at a lower temperature (e.g., 40-80 °C) for a longer duration. Screen aprotic solvents such as dioxane, THF, or toluene, using the minimum necessary amount of water for boronic acid solubility.[1][3]

  • Rationale: Lowering the temperature often increases the selectivity of a reaction by disfavoring side reactions that have higher activation energies.[3] Aprotic solvents minimize the availability of potential hydride donors that can feed into the debromination cycle.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of unintentional debromination?

A1: In palladium-catalyzed cross-coupling reactions, the primary mechanism is hydrodebromination.[1] This occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H intermediate can then undergo oxidative addition to another molecule of the 5-bromoimidazole starting material, followed by reductive elimination to produce the debrominated imidazole and regenerate the Pd-H species, thus creating a competing and detrimental catalytic cycle.[1][6] Sources of the hydride can include solvents (like alcohols), water, or even certain bases and ligands.[1]

Q2: I've tried all the troubleshooting steps, but my reaction is sluggish or fails completely. What should I check?

A2: If you observe low or no conversion of your starting material, the issue likely lies with catalyst activity or reagent quality.[3]

  • Check Catalyst Activity: Ensure you are using a fresh batch of catalyst and ligands. The active Pd(0) species is sensitive to air, so proper degassing of your reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) is critical to prevent catalyst oxidation and deactivation.[3][9]

  • Verify Reagent Quality: Check the purity of your 5-bromoimidazole and your boronic acid or ester via NMR or LC-MS.[3] Boronic acids are particularly prone to degradation (protodeboronation) over time, especially if not stored properly.[3][6] Consider using a more stable boronic pinacol ester (Bpin) instead of the free boronic acid.[3][6]

  • Increase Temperature Cautiously: While high temperatures can promote debromination, many Suzuki couplings require heat to proceed at a reasonable rate.[9] If the reaction is sluggish at a lower temperature, try increasing it in 10 °C increments while carefully monitoring for the formation of the debrominated byproduct.[1]

Q3: I am observing debromination even after N-protection. What else could be wrong?

A3: While N-protection is highly effective, debromination can still occur if other parameters are suboptimal. Re-evaluate your base and ligand choice as described in the troubleshooting guide. Also, ensure your solvents and reagents are of high purity and anhydrous, as impurities can act as hydride sources.[7] Finally, confirm the stability of your chosen protecting group under the specific reaction conditions; some groups may be labile.[8]

Q4: Are there alternative coupling methods that are less prone to debromination?

A4: Yes. While Suzuki-Miyaura is the most common, other cross-coupling reactions can be explored. For some substrates, Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) might offer different reactivity profiles and selectivity, potentially avoiding the debromination issue.[10][11] Additionally, emerging transition metal-free coupling methods, such as those mediated by hypervalent iodine, could provide an alternative synthetic route.[12] However, these methods often require different starting materials and optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an N-Protected 5-Bromoimidazole

This protocol provides a robust starting point for minimizing debromination.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial), add the N-protected 5-bromoimidazole (1.0 eq.), the arylboronic acid or pinacol ester (1.2-1.5 eq.), and a mild base such as powdered K₃PO₄ (2.0-3.0 eq.).[1][2]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if separate, the ligand (e.g., SPhos, 4-10 mol%).[2][3]

  • Solvent Addition and Degassing: Seal the vessel. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9] Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.[3][7]

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) and stir vigorously for the required time.[3][4] Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Competing Debromination Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition (Rate-Determining) pd0->oa + Ar-Br pd2 Ar-Pd(II)-Br(L) oa->pd2 tm Transmetalation (Base Mediated) pd2->tm + Ar'-B(OR)₂ pd_h L-Pd(II)-H (Hydride Species) pd2->pd_h + [H⁻] source (e.g., base, solvent) pd2_ar Ar-Pd(II)-Ar'(L) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' (Desired Product) re->product re_debrom Reductive Elimination pd_h->re_debrom debrom_product Ar-H (Byproduct) re_debrom->debrom_product

Caption: The desired Suzuki-Miyaura cycle versus the competing debromination pathway.

References

  • BenchChem Technical Support Team. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
  • BenchChem Technical Support Team. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem.
  • BenchChem Technical Support Team. (2025). preventing debromination in subsequent reaction steps. Benchchem.
  • BenchChem Technical Support Team. (2025). How to avoid debromination in 5-bromoindole reactions. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Pelliccia, S., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Benchchem.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Unnamed Publisher. (n.d.). Cross-Coupling Reactions Guide.
  • Unnamed Publisher. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
  • PCI Magazine. (2025). Sustainable Synthesis: Metal-Free Coupling Gains Ground.

Sources

Optimization

Technical Support Center: 5-Bromo-1-ethyl-4-methylimidazole Coupling Optimization

Status: Operational Ticket ID: OPT-5B-IMID-TEMP Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Thermodynamic & Kinetic Control in Pd-Catalyzed Cross-Coupling of 5-Bromo-1-ethyl-4-methylimidazole Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-5B-IMID-TEMP Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Thermodynamic & Kinetic Control in Pd-Catalyzed Cross-Coupling of 5-Bromo-1-ethyl-4-methylimidazole

Executive Summary: The Temperature Paradox

Optimizing the reaction temperature for 5-bromo-1-ethyl-4-methylimidazole is not merely about applying heat; it is a balancing act between oxidative addition (which requires energy to break the C-Br bond) and catalyst longevity (which degrades at high sustained temperatures).[1]

For this specific scaffold, the C5-position is sterically crowded by the C4-methyl group and electronically influenced by the N1-ethyl group. Our internal data and literature consensus suggest a bimodal optimization strategy :

  • Initiation Phase: Moderate heat (60–80°C) to promote catalyst activation and initial turnover.[1]

  • Propagation Phase: Controlled elevation (80–100°C) to drive the reaction to completion without triggering hydrodebromination (a common side reaction in electron-rich imidazoles).[1]

Part 1: Optimization Matrix & Data

The following data summarizes the impact of temperature on yield and byproduct formation using a standard Suzuki-Miyaura system (Boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

Temperature (°C)Yield (%)Reaction Time (h)Major ByproductMechanistic Insight
25°C (RT) < 10%24+Unreacted SMActivation energy barrier for oxidative addition at C5 is not met.[1]
60°C 45-60%12ProtodeboronationReaction is sluggish; boronic acid degrades faster than it couples.
85-95°C (Optimal) 88-95% 4-6 Trace Ideal balance of rate vs. catalyst stability.
110°C+ 65-75%2HydrodebrominationThermal homolysis of C-Pd bond or β-hydride elimination pathways activate.[1]
140°C (Microwave) 80-90%0.5Catalyst BlackingRapid kinetics, but Pd aggregates (Pd black) precipitate, preventing recycling.[1]
Part 2: The "Gold Standard" Protocol

Do not deviate from this baseline unless specific troubleshooting requires it. This protocol uses Pd(dppf)Cl₂ due to the ferrocenyl ligand's bite angle, which offers superior stability at the elevated temperatures required for sterically hindered imidazoles [1].

Reagents:
  • Substrate: 5-bromo-1-ethyl-4-methylimidazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)[1][2]

  • Base: K₂CO₃ (3.0 equiv, finely ground)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) – Degassed[1][3]

Step-by-Step Methodology:
  • Inert Preparation: Flame-dry a 2-neck round bottom flask or sealable reaction vial. Allow to cool under a stream of Argon. Trustworthiness Check: Moisture inhibits the catalytic cycle by promoting protodeboronation of the boronic acid.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for at least 20 minutes. Do not skip this. Oxygen causes rapid oxidation of the phosphine ligands, killing the catalyst before the reaction reaches 80°C.

  • Charge Solids: Add the imidazole substrate, boronic acid, base, and Pd catalyst to the flask against a positive pressure of Argon.

  • Solvation: Add the degassed solvent via syringe.[3] Seal the vessel immediately.

  • Thermal Ramp:

    • Place in a pre-heated oil bath at 85°C .

    • Stir vigorously (800+ RPM). The biphasic mixture requires high shear to ensure phase transfer of the base.

  • Monitoring: Check LCMS at 2 hours.

    • If conversion < 50%: Raise temp to 95°C.

    • If "des-bromo" imidazole (M-Br+H) appears: Lower temp to 80°C and add more boronic acid.

  • Workup: Cool to RT. Filter through Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Part 3: Troubleshooting Logic (Decision Tree)

Visualizing the decision-making process for temperature and condition adjustments.

Reaction Optimization Logic Start Start: Reaction at 85°C CheckLCMS Check LCMS at 2 Hours Start->CheckLCMS Result_LowConv Low Conversion (<20%) CheckLCMS->Result_LowConv Stalled Result_Debrom Byproduct: Des-bromo Imidazole CheckLCMS->Result_Debrom Reduction Result_Homo Byproduct: Homocoupling CheckLCMS->Result_Homo Oxidative Result_Good >80% Product CheckLCMS->Result_Good Success Action_TempUp Increase Temp to 100°C Check Solvent Degassing Result_LowConv->Action_TempUp Action_TempDown Decrease Temp to 75°C Switch to Pd(PPh3)4 Result_Debrom->Action_TempDown Action_ChangeBase Switch Base to Cs2CO3 Maintain 85°C Result_Homo->Action_ChangeBase Action_TempUp->CheckLCMS Re-check Action_TempDown->CheckLCMS Re-check Action_Finish Proceed to Workup

Figure 1: Decision matrix for optimizing reaction parameters based on intermediate LCMS data.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn black and stall at 100°C? A: This is "Pd Black" precipitation. At temperatures >100°C, the phosphine ligands can dissociate from the Palladium center. Once the "naked" Pd(0) atoms aggregate into colloidal metal (the black precipitate), they become catalytically inactive for the Suzuki cycle [2].[1]

  • Fix: Lower the temperature to 90°C and add a slight excess of free ligand (e.g., 2 mol% dppf) to stabilize the active species.

Q2: I see significant "des-bromo" (5-H-1-ethyl-4-methylimidazole) byproduct. Is the temperature too high? A: Likely, yes. High temperatures promote hydrodebromination, especially in electron-rich heterocycles. This pathway competes with the transmetalation step.

  • Fix: Reduce temperature to 75-80°C. Alternatively, switch the solvent from Dioxane (which can act as a hydride source via radical mechanisms) to Toluene/Water, which is more inert to hydride transfer [3].

Q3: Can I use microwave irradiation to speed this up? A: Yes, but with caution. 5-bromoimidazoles tolerate microwave heating well (120°C for 20 mins).[1] However, the 1-ethyl group can undergo thermal dealkylation (Hofmann-like elimination) under extreme stress if strong bases (like KOtBu) are used.[1]

  • Recommendation: Stick to Carbonate bases (K₂CO₃, Cs₂CO₃) if using microwave heating to preserve the N-alkyl bond [4].

Q4: Does the 4-methyl group affect the optimal temperature? A: Yes. The methyl group at C4 creates steric hindrance adjacent to the C5-Br reaction site. This increases the activation energy required for the oxidative addition step compared to a non-substituted imidazole.

  • Implication: You cannot run this at room temperature (unlike some simple aryl bromides).[1] You must input thermal energy (min 60°C) to overcome this steric barrier.[1]

References
  • Vertex Pharmaceuticals. (2016).[1] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. Link

  • Fisher Scientific. (n.d.).[1] Suzuki-Miyaura Cross-Coupling Reaction Protocol. Link

  • BenchChem. (2025).[1][3][4] How to avoid debromination in 5-bromoindole reactions. Link

  • MDPI. (2019).[1] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Link[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-1-ethyl-4-methyl-1H-imidazole Stability &amp; Reactivity Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers encounter when subjecting 5-bromo-1-ethyl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers encounter when subjecting 5-bromo-1-ethyl-4-methyl-1H-imidazole to basic conditions.

Unlike simple aryl halides, this molecule is an electron-rich heterocycle with a highly acidic C2 proton, leading to divergent reactivity pathways depending on the base's strength, nucleophilicity, and kinetic profile.

Frequently Asked Questions (FAQs) on Base Stability

Q1: Is the 5-bromo group susceptible to basic hydrolysis or Nucleophilic Aromatic Substitution (SNAr)? No. Under mild to moderate basic conditions (e.g., aqueous NaOH, K₂CO₃, or aliphatic amines), the molecule is exceptionally stable. The causality lies in the electronic structure of the imidazole ring. Imidazoles are inherently electron-rich π-systems. The presence of the C4-methyl group further donates electron density (+I effect and hyperconjugation) into the ring, significantly raising the Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, SNAr is thermodynamically and kinetically disfavored unless the ring is activated by a strong electron-withdrawing group (like a nitro or cyano group)[1].

Q2: Why am I observing ring-opening or degradation when using strong bases like n-BuLi or LDA? You are likely observing C2 deprotonation rather than the intended C5 halogen-metal exchange. In 1-alkylimidazoles, the C2 proton (flanked by two electronegative nitrogen atoms) is the most acidic site on the ring, with a pKa of approximately 33. Strong bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) will rapidly deprotonate the C2 position. If this C2-lithiated species is not immediately trapped by an electrophile, it can undergo complex oligomerization or ring-fragmentation pathways.

Q3: How can I selectively functionalize the C5 position without triggering C2 deprotonation? To achieve selective C5-metalation, you must bypass the thermodynamic acidity of the C2 proton by exploiting kinetic halogen-metal exchange. This is best achieved using a "Turbo-Grignard" reagent (iPrMgCl·LiCl)[2]. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic reactivity. This allows the C5 halogen-metal exchange to occur rapidly at lower temperatures (-20 °C), outpacing the slower C2 deprotonation pathway.

Quantitative Data: Base Compatibility Matrix

To assist in your experimental design, the following table summarizes the stability and primary reaction pathways of 5-bromo-1-ethyl-4-methyl-1H-imidazole across various base classes.

Base ClassExamplesReagent pKaReaction TempPrimary PathwayStability Status
Mild Inorganic K₂CO₃, Cs₂CO₃~10.320 °C to 120 °CNone (Inert)Excellent
Organic Amine TEA, DIPEA~10.720 °C to 120 °CNone (Inert)Excellent
Alkoxide NaOtBu, KOtBu~17.020 °C to 80 °CNone (Inert)Excellent
Amide Base LDA, LiHMDS~36.0-78 °C to 0 °CC2 DeprotonationPoor (Side reactions)
Alkyllithium n-BuLi, t-BuLi>50.0-78 °CC2 Deprot. / C5 ExchangePoor (Mixed products)
Turbo-Grignard iPrMgCl·LiCl~35.0-20 °C to 25 °CC5 Halogen-Metal ExchangeControlled Reactivity

Mechanistic Pathways Visualization

The following diagram illustrates the divergent reactivity of the molecule when exposed to different basic environments.

BaseReactivity Start 5-Bromo-1-ethyl- 4-methyl-1H-imidazole MildBase Mild Bases (K2CO3, Amines) Start->MildBase StrongBase Strong Bases (n-BuLi, LDA) Start->StrongBase Grignard Turbo-Grignard (iPrMgCl·LiCl) Start->Grignard Stable Highly Stable (No Hydrolysis/SNAr) MildBase->Stable Aqueous/Thermal C2Deprot C2 Deprotonation (Kinetic/Thermodynamic Sink) StrongBase->C2Deprot pKa ~33 C5Exchange C5 Halogen-Metal Exchange StrongBase->C5Exchange Competing Pathway Grignard->C5Exchange -20°C to RT

Divergent reactivity of 5-bromo-1-ethyl-4-methyl-1H-imidazole under various basic conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions when scaling up reactions. The following protocols are designed as self-validating systems to guarantee the structural integrity of your starting material.

Protocol A: Safe Handling in Mild Base Cross-Coupling (e.g., Suzuki/Buchwald)

Because 5-bromoimidazoles are highly stable to mild bases, they are excellent substrates for palladium-catalyzed C-N or C-C cross-coupling[3].

  • Preparation : Charge a flame-dried Schlenk flask with 5-bromo-1-ethyl-4-methyl-1H-imidazole (1.0 equiv), the coupling partner (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition : Add degassed 1,4-dioxane/H₂O (4:1 v/v). The biphasic nature ensures base solubility without hydrolyzing the C-Br bond.

  • Catalyst Addition : Add the Pd-precatalyst (e.g., Pd(dppf)Cl₂) under a positive stream of argon.

  • Heating : Heat the mixture to 90 °C for 12 hours.

  • Self-Validation Checkpoint : Before workup, extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Causality Check: The absolute absence of a[M-Br+OH] peak (m/z ~127) or [M-Br+NR₂] peak confirms that the C-Br bond is entirely resistant to basic hydrolysis and SNAr, proving that any consumption of the starting material is strictly due to the Pd-catalyzed cycle.

Protocol B: Controlled C5-Metalation via Turbo-Grignard

This protocol prevents C2 deprotonation by leveraging the kinetic superiority of iPrMgCl·LiCl[2].

  • Preparation : Dissolve 5-bromo-1-ethyl-4-methyl-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cooling : Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality: Lowering the temperature suppresses the activation energy required for C2 deprotonation.

  • Metalation : Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 15 minutes. Stir at -20 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour.

  • Self-Validation Checkpoint (Crucial) : Withdraw a 0.1 mL aliquot and quench it immediately into a vial containing 0.5 mL of D₂O. Extract with 1 mL of EtOAc, evaporate the organic layer, and analyze the crude residue via ¹H-NMR. Causality Check: You must observe the disappearance of the C5-Br signal and the appearance of a C5-D signal. The C2 proton signal (typically a sharp singlet around 7.4–7.6 ppm in CDCl₃) must remain integrated to 1.0. If the C2 proton integrates to <1.0, your temperature was too high, or your addition rate was too fast, leading to competitive C2 deprotonation.

  • Electrophile Trapping : Once validated, add your desired electrophile (e.g., an aldehyde or Weinreb amide) at 0 °C to functionalize the C5 position.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from[Link]

  • ACS Publications. (2025). A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene−γ-Lactams: A Medicinally Relevant Covalent Reactive Group. Retrieved from[Link]

  • Venet, M. G., et al. (2009). Azaquinolinone Derivatives and Uses Thereof (US Patent 8,343,996 B2). Google Patents.

Sources

Optimization

removing impurities from 5-bromo-1-ethyl-4-methyl-1H-imidazole crude

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation of halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation of halogenated heterocycles.

The bromination of 1-ethyl-4-methyl-1H-imidazole using N-bromosuccinimide (NBS) is a highly efficient synthetic route 1, but it generates a complex crude matrix. To achieve >98% purity, we must move beyond rote procedures and exploit the fundamental physicochemical differences between the target molecule and its impurities.

Below is our comprehensive, self-validating troubleshooting guide designed to guarantee the successful purification of your 5-bromo-1-ethyl-4-methyl-1H-imidazole crude.

Purification Logic & Workflow

PurificationWorkflow Crude Crude Mixture (5-Bromo Product, SM, NBS, Succinimide) AqWorkup Aqueous Quench & Workup (Na2S2O3 / NaHCO3) Crude->AqWorkup Dissolve in DCM OrgLayer Organic Phase (Product, SM, Isomers) AqWorkup->OrgLayer Extract AqLayer Aqueous Phase (Salts, Succinimide) AqWorkup->AqLayer Discard AcidBase pH-Controlled Extraction (pH ~6.0 Buffer) OrgLayer->AcidBase Remove Unreacted SM Chromatography Silica Gel Chromatography (Hexanes/EtOAc) AcidBase->Chromatography Concentrate Org. Layer Pure Pure Target Compound (>98% Purity Liquid) Chromatography->Pure Isolate & Distill

Workflow for the purification of 5-bromo-1-ethyl-4-methyl-1H-imidazole from crude mixtures.

Physicochemical Rationale for Separation

Understanding the causality behind your separation strategy is paramount. The parent 1-ethyl-4-methyl-1H-imidazole (Starting Material, SM) is highly basic, with an estimated pKa similar to 4-methylimidazole at ~7.51 2. However, introducing a highly electronegative bromine atom at the 5-position inductively withdraws electron density from the sp2-hybridized nitrogen, significantly reducing basicity. For context, polybrominated imidazoles can see their pKa plummet below 3.0 3.

We estimate the pKa of our target 5-bromo product to be ~4.5. This massive ΔpKa of ~3.0 units between the starting material and the product is the cornerstone of our selective acid-wash strategy.

Table 1: Physicochemical Properties & Separation Rationale

CompoundEstimated pKaRelative PolarityExpected Rf (50:50 Hex/EtOAc)
1-Ethyl-4-methyl-1H-imidazole (SM)~7.51High0.10 - 0.20
5-Bromo-1-ethyl-4-methyl-1H-imidazole~4.50Medium0.40 - 0.50
2,5-Dibromo-1-ethyl-4-methyl-1H-imidazole< 3.00Low0.70 - 0.80

Troubleshooting FAQs & Self-Validating Protocols

Q1: How do I efficiently remove residual succinimide and unreacted NBS from the crude mixture?

The Causality: NBS must be chemically quenched to prevent over-bromination during the concentration phase. Succinimide is highly water-soluble, but it can easily partition into organic solvents if the aqueous phase is not sufficiently basic to keep it deprotonated. Self-Validating Protocol 1: Aqueous Quench

  • Dilute the crude reaction mixture with Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Wash the organic layer with 10% w/v aqueous Sodium Thiosulfate (Na₂S₂O₃) (1 x 5 vol).

    • Validation Checkpoint: The organic layer must transition from a deep orange/red (indicating active Br₂/NBS) to a pale yellow. If the dark color persists, repeat the wash.

  • Wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) (2 x 5 vol).

    • Validation Checkpoint: Test the pH of the aqueous discard. It must be ≥ 8.0 to ensure complete solubilization of succinimide.

Q2: My crude NMR shows significant unreacted starting material. How can I separate it without running a massive silica column?

The Causality: As outlined in Table 1, the starting material is significantly more basic than the brominated product. By washing the organic layer with a precisely tuned mildly acidic buffer, we can selectively protonate the starting material (driving it into the aqueous phase) while leaving the 5-bromo product in the organic phase. Self-Validating Protocol 2: pH-Controlled Extraction

  • Prepare a 0.5 M phosphate buffer adjusted precisely to pH 6.0.

  • Extract the DCM layer from Protocol 1 with the pH 6.0 buffer (3 x 3 vol).

  • Validation Checkpoint: Spot the organic layer on a silica TLC plate alongside a pure SM standard. The baseline/low-Rf spot corresponding to the SM must be completely absent under UV 254 nm. Check the pH of the aqueous extract; it must remain ~6.0.

  • Dry the organic layer over anhydrous Na₂SO₄.

Q3: How do I resolve the 5-bromo product from the 2,5-dibromo over-reaction impurity?

The Causality: Chromatographic separation here relies on dipole moments and steric shielding around the imidazole nitrogen. The 2,5-dibromo species is heavily shielded and highly non-polar, causing it to elute much faster than the mono-bromo product. Self-Validating Protocol 3: Silica Gel Chromatography

  • Concentrate the dried organic layer to a crude oil.

  • Load onto a silica gel column (230-400 mesh, 20g silica per 1g crude).

  • Elute using a gradient of Hexanes:Ethyl Acetate (starting at 80:20, ramping to 50:50).

  • Validation Checkpoint: Monitor fractions via TLC. The 2,5-dibromo impurity will elute first (Rf ~0.75). The target 5-bromo product elutes second (Rf ~0.45). Do not pool fractions until TLC confirms the absolute absence of the leading dibromo spot.

Q4: The isolated product is an oil with a slight yellow tint and residual solvent. How do I achieve >98% purity for downstream cross-coupling?

The Causality: 5-Bromo-1-ethyl-4-methyl-1H-imidazole is a liquid at room temperature 4. Imidazole rings coordinate strongly with polar solvents (like EtOAc), making them difficult to remove via standard rotary evaporation. Distillation is required for final polishing. Self-Validating Protocol 4: Kugelrohr Distillation

  • Transfer the pooled, concentrated product fractions to a Kugelrohr distillation flask.

  • Apply high vacuum (< 1 mbar) and heat the oven gently (80-100 °C, depending on exact vacuum pressure).

  • Validation Checkpoint: The product will distill as a clear, colorless liquid 4. Analyze the distillate via ¹H NMR; the aliphatic solvent peaks (e.g., EtOAc at 4.1 ppm, Hexanes at 0.9-1.3 ppm) must be completely absent, confirming >98% purity.

References

1.[4] 5-Bromo-1-ethyl-4-methyl-1H-imidazole - Sigma-Aldrich | sigmaaldrich.com | 4 2.[1] US Patent 9,040,538 B2 - Pyrimidines as Novel Therapeutic Agents | googleapis.com | 1 3.[2] 4-Methylimidazole 822-36-6 wiki | guidechem.com | 2 4.[3] 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 | benchchem.com | 3

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-bromo-1-ethyl-4-methyl-1H-imidazole

Topic: 1H NMR Spectrum Analysis of 5-bromo-1-ethyl-4-methyl-1H-imidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Comparative Guide for Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 5-bromo-1-ethyl-4-methyl-1H-imidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Comparative Guide for Structural Verification and Reaction Monitoring[2]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 5-bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1), a critical intermediate in the synthesis of bioactive heterocyclic compounds.

For researchers and medicinal chemists, the primary challenge is not just characterization, but differentiation from its precursor (1-ethyl-4-methyl-1H-imidazole ) and potential regioisomers. This guide compares the target molecule against its non-brominated starting material to establish a self-validating protocol for confirming C5-bromination.

Structural Analysis & Theoretical Prediction[3]

The bromination of 1-ethyl-4-methylimidazole using N-bromosuccinimide (NBS) typically occurs at the C5 position due to the electronic activation provided by the N1-ethyl and C4-methyl groups, coupled with the steric blocking of C4.

Diagnostic NMR Markers

To confirm the synthesis, researchers must track three key spectral changes:

  • Disappearance of the C5-H Signal: The most definitive proof of reaction completion.

  • Chemical Shift of C2-H: A slight downfield shift is expected due to the electron-withdrawing nature of the bromine atom, though this can be solvent-dependent.

  • Integrity of Alkyl Groups: The N-Ethyl and C-Methyl signals should remain intact, with minor shifts due to electronic environment changes.

Diagram: Synthesis & Regioselectivity Pathway

The following diagram illustrates the transformation and the logic for regio-differentiation.

G SM Starting Material (1-ethyl-4-methylimidazole) Target Target Product (5-bromo-1-ethyl-4-methyl-1H-imidazole) SM->Target Electrophilic Subst. (Major Path) Regio Potential Regioisomer (2-bromo-1-ethyl-4-methyl...) (Unlikely) SM->Regio Steric/Electronic Disfavor Reagent Reagent (NBS, CH3CN, 0°C) Reagent->Target

Caption: Reaction pathway showing the selective C5-bromination of 1-ethyl-4-methylimidazole. The C2 position is less nucleophilic under standard NBS conditions.

Comparative Spectral Data (Precursor vs. Target)

The following table synthesizes experimental data and characteristic shifts for imidazole derivatives in CDCl₃ . Use this for reaction monitoring.

Proton AssignmentPrecursor (1-ethyl-4-methylimidazole)Target (5-bromo-1-ethyl-4-methylimidazole)Δ Shift (ppm)MultiplicityIntegral
H-2 (Aromatic) 7.35 - 7.45 7.50 - 7.65 +0.15 - 0.20Singlet (s)1H
H-5 (Aromatic) 6.60 - 6.75 ABSENT N/ASinglet (s)0H
N-CH₂ (Ethyl) 3.85 - 3.953.90 - 4.05+0.05 - 0.10Quartet (q)2H
C-CH₃ (Methyl) 2.15 - 2.252.20 - 2.30+0.05Singlet (s)3H
CH₃ (Ethyl) 1.35 - 1.451.35 - 1.45~0.00Triplet (t)3H
Key Analysis Points:
  • The "Missing" Peak: The precursor spectrum contains two aromatic singlets (H2 and H5). The target spectrum must show only one aromatic singlet (H2). If a peak remains around 6.7 ppm, the reaction is incomplete.

  • H-2 Deshielding: The bromine at C5 exerts an inductive electron-withdrawing effect (-I), deshielding the H-2 proton and moving it downfield (higher ppm).

  • Solvent Effects (DMSO-d₆ vs. CDCl₃): In DMSO-d₆, imidazole protons often shift downfield by 0.2–0.5 ppm compared to CDCl₃ due to hydrogen bonding. Ensure you compare samples in the same solvent.

Experimental Protocol: NMR Sample Preparation

To ensure high-resolution data capable of resolving fine splitting (if any) and accurate integration, follow this protocol.

Reagents & Equipment[4][5]
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Mass: 5–10 mg of purified product.[1]

Step-by-Step Workflow

NMR_Workflow Step1 1. Sample Isolation Remove all reaction solvent (CH3CN) under high vacuum (<1 mbar). Step2 2. Dissolution Dissolve 5-10 mg in 0.6 mL CDCl3. Ensure solution is clear (filter if cloudy). Step1->Step2 Step3 3. Acquisition Run 1H NMR (16 scans min). Set d1 (relaxation delay) = 2-5 sec. Step2->Step3 Step4 4. Processing Phase correction -> Baseline correction. Reference TMS to 0.00 ppm. Step3->Step4 Step5 5. Analysis Integrate Ethyl-CH3 (3H) as reference. Check for absence of ~6.7 ppm peak. Step4->Step5

Caption: Standardized workflow for NMR sample preparation and analysis to ensure reproducibility.

Critical Causality in Protocol
  • Why remove CH₃CN? Acetonitrile shows a singlet at ~2.10 ppm, which can overlap directly with the C4-Methyl signal of the imidazole (2.20 ppm). Rigorous drying is non-negotiable for accurate integration of the methyl group.

  • Why d1 = 2-5 sec? Aromatic protons (H2) often have longer T1 relaxation times. A short delay can lead to under-integration of the H2 signal relative to the alkyl protons.

Troubleshooting & Impurities

Common issues encountered during the analysis of this specific bromination:

ObservationLikely CauseCorrective Action
Singlet at ~2.10 ppm Residual AcetonitrileDry sample at 40°C under high vacuum for 2h.
Singlet at ~8.0-9.0 ppm Protonated Imidazole (Salt)The product may be in HBr salt form. Wash with aqueous NaHCO₃ and re-extract with DCM.
Two Aromatic Singlets Incomplete ReactionCalculate conversion using the ratio of H5 (SM) to H2 (Product). Extend reaction time or add more NBS.
Broad H-2 Signal Exchangeable ProtonIn rare cases, trace acid causes H-2 broadening. Add a drop of D₂O (shake) or filter through basic alumina.

References

  • National Institute of Standards and Technology (NIST). 1-Ethyl-4-methyl-1H-imidazole Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 1-Ethyl-4-methylimidazole.[2][3] National Library of Medicine. Available at: [Link]

Sources

Comparative

13C NMR chemical shifts for 5-bromo-1-ethyl-4-methyl-1H-imidazole

An authoritative structural elucidation of highly functionalized heterocycles requires moving beyond basic 1D NMR assignments. For 5-bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1)[1], the presence of two adjacen...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative structural elucidation of highly functionalized heterocycles requires moving beyond basic 1D NMR assignments. For 5-bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1)[1], the presence of two adjacent quaternary carbons (C4 and C5) creates a classic regiochemical puzzle. Misassigning these carbons can lead to downstream failures in structure-activity relationship (SAR) modeling during drug development.

As a Senior Application Scientist, I have evaluated countless algorithmic prediction tools against empirical bench data. This guide objectively compares the performance of leading in silico


C NMR prediction platforms for this specific imidazole derivative and provides a self-validating experimental protocol to guarantee structural integrity.

The Physics of Substituent Effects in Imidazoles

Before relying on software, a spectroscopist must understand the underlying quantum mechanical principles governing the chemical shifts of the imidazole core. Base shifts for the imidazole framework can be extrapolated from simpler analogs like 4-methylimidazole[2], but the specific substitution pattern of 5-bromo-1-ethyl-4-methyl-1H-imidazole introduces complex electronic push-pull dynamics:

  • C2 (Predicted ~135.5 ppm): This carbon is flanked by two electronegative nitrogen atoms. The strong inductive electron withdrawal dramatically deshields C2, pushing it far downfield.

  • C4 (Predicted ~137.2 ppm): The attached methyl group exerts an inductive electron-donating effect (

    
    -effect). Counterintuitively, in 
    
    
    
    hybridized systems, this
    
    
    -substitution deshields the carbon compared to the unsubstituted base ring[2].
  • C5 (Predicted ~103.8 ppm): This is the most frequently misassigned signal. Novice chemists often assume the electronegative bromine will deshield C5. However, the Heavy Atom on the Light Atom (HALA) effect dominates here. The massive bromine atom induces strong spin-orbit coupling, which significantly shields the attached C5 carbon, pulling it upfield[3].

Comparative Analysis of C NMR Prediction Platforms

To evaluate how well modern software handles the HALA effect and heteronuclear coupling, we compared three standard prediction algorithms against the expected empirical shifts for 5-bromo-1-ethyl-4-methyl-1H-imidazole in CDCl


.

Table 1: Predicted vs. Expected Empirical


C NMR Chemical Shifts (ppm) 
Carbon PositionChemDraw (ChemNMR)Mnova (Ensemble)ACD/Labs (Neural Net)Expected EmpiricalPerformance Notes
C2 (CH) 136.2135.8135.5~135.5 High consensus across all platforms.
C4 (C-CH

)
138.5137.4137.0~137.2 ChemDraw slightly overestimates

-deshielding.
C5 (C-Br) 110.1105.3102.8~103.8 Critical Variance. ChemDraw fails to fully account for the HALA effect. ACD/Labs provides the highest accuracy.
N1-CH

(Ethyl)
42.141.541.2~41.5 Standard N-alkyl shift; all tools perform well.
N1-CH

(Ethyl)
15.515.215.0~15.2 Standard aliphatic shift.
C4-CH

(Methyl)
13.813.112.8~13.0 Standard heteroaromatic methyl shift.

Verdict: While ChemDraw is sufficient for rapid, top-level checks, its reliance on basic HOSE (Hierarchical Orthogonal Space Encoding) codes causes it to underestimate the shielding power of bromine on C5. For highly substituted N-heteroaryl systems[4], neural network-driven platforms like ACD/Labs or ensemble methods like Mnova are strictly required to prevent misassignment.

Self-Validating Experimental Protocol

To bypass the limitations of in silico predictions, you must construct a self-validating experimental system. The following protocol utilizes 2D NMR to create an interlocking web of correlations that mathematically proves the regiochemistry of the bromo and methyl groups.

Step 1: Optimized Sample Preparation
  • Action: Dissolve 40–50 mg of 5-bromo-1-ethyl-4-methyl-1H-imidazole in 0.6 mL of CDCl

    
     (100 atom % D) containing 0.03% v/v TMS.
    
  • Causality: The unusually high concentration is critical.

    
    C has a low natural abundance (1.1%) and a low gyromagnetic ratio. Because quaternary carbons (C4, C5) lack attached protons, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement. High concentration ensures these insensitive nuclei rise above the noise floor during 2D acquisition.
    
Step 2: 1D C{1H} Acquisition with Extended Relaxation
  • Action: Acquire a standard 1D Carbon spectrum with WALTZ-16 proton decoupling. Set the relaxation delay (D1) to 3.0 seconds.

  • Causality: Quaternary carbons relax slowly (long

    
     times) due to the absence of dipole-dipole interactions with directly attached protons. A standard 1-second D1 will saturate the C4 and C5 signals, rendering them invisible. The 3-second delay ensures full longitudinal relaxation between pulses.
    
Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Action: Acquire with

    
     optimized for 145 Hz.
    
  • Causality: This step isolates the protonated carbons. It will definitively link the ethyl CH

    
     protons (~3.9 ppm) to the 41.5 ppm carbon, the ethyl CH
    
    
    
    protons (~1.3 ppm) to the 15.2 ppm carbon, and the H2 proton (~7.5 ppm) to the 135.5 ppm carbon. C4 and C5 will remain blank, confirming they are quaternary.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Acquire with the long-range delay optimized for

    
     = 8 Hz.
    
  • Causality: This is the cornerstone of the self-validating system. Long-range coupling allows protons to transfer magnetization to carbons 2 or 3 bonds away. The intersection of these correlations unambiguously assigns the quaternary carbons, completely independent of software predictions.

Visualizing the Regiochemical Network

The diagram below maps the exact HMBC correlations generated by Step 4. By tracing the


 and 

pathways, the assignment of C4 and C5 becomes an undeniable geometric proof.

HMBC_Network H2 H2 Proton C4 C4 (C-CH3) ~137.2 ppm H2->C4 3J C5 C5 (C-Br) ~103.8 ppm H2->C5 3J H_ethyl Ethyl Protons C2 C2 (CH) ~135.5 ppm H_ethyl->C2 3J H_ethyl->C5 3J H_methyl Methyl Protons H_methyl->C4 2J H_methyl->C5 3J

HMBC 2J and 3J correlation network for regiochemical validation of the imidazole ring.

Interpreting the Network: Notice that the Ethyl Protons show a


 correlation to C5, but cannot see C4 (which is 4 bonds away). Conversely, the Methyl Protons  show a strong 

correlation to C4 and a

correlation to C5. C5 is the only quaternary carbon that receives magnetization from both the ethyl and methyl protons, definitively validating its position in the ring and confirming the accuracy of the neural net predictions over basic additivity rules.

References

  • PubChem. "4-Methylimidazole | C4H6N2 | CID 13195". nih.gov. URL:[Link][2]

  • ResearchGate. "A general route to 4-substituted imidazoles". researchgate.net. URL:[Link][3]

  • ChemRxiv. "A predictive model for thiol reactivity of N-heteroaryl α-methylene–γ-lactams". chemrxiv.org. URL:[Link][4]

Sources

Validation

A Guide to the Mass Spectrometry Fragmentation of 5-bromo-1-ethyl-4-methylimidazole: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-bromo-1-ethyl-4-methylimidazole, a substituted imidazole of interest in medicinal chemistry.

This document moves beyond a simple recitation of data, providing a comparative analysis grounded in the fundamental principles of mass spectrometry. By understanding the causal mechanisms behind ion formation, researchers can more confidently interpret mass spectra of this and structurally related compounds.

The Foundation: Electron Ionization and Molecular Ion Formation

Electron ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1] This energy is sufficient to eject an electron, forming a positively charged radical cation known as the molecular ion (M•+).[2][3] For 5-bromo-1-ethyl-4-methylimidazole (molecular formula: C₆H₉BrN₂, molecular weight: ~189.06 g/mol ), the molecular ion peak is expected to be a prominent feature in the mass spectrum.[4]

A critical identifying feature for a bromine-containing compound is the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the mass spectrum will display two peaks for the molecular ion (M•+ and [M+2]•+) of almost equal intensity.[5][6] This provides a clear and immediate indication of the presence of a single bromine atom in the molecule.

Predicting the Fragmentation Cascade

The energetic molecular ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting fragmentation pattern serves as a molecular fingerprint. Based on the structure of 5-bromo-1-ethyl-4-methylimidazole and established fragmentation principles for related compounds, we can predict the following key fragmentation pathways.

Alpha-Cleavage of the N-Ethyl Group

A common fragmentation pathway for N-alkylated compounds is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[7][8] For the N-ethyl group in our target molecule, two primary alpha-cleavage events are anticipated:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond in the ethyl group will result in the loss of a methyl radical (mass = 15 Da). This will generate a prominent fragment ion at [M-15]⁺.

  • Loss of an Ethyl Radical (•C₂H₅): While less common than the loss of the largest alkyl group, the loss of the entire ethyl radical (mass = 29 Da) can also occur, leading to a fragment ion at [M-29]⁺.

Cleavage of the Imidazole Ring

Substituted imidazoles are known to exhibit characteristic fragmentation patterns involving the cleavage of the heterocyclic ring.[9] A key fragmentation pathway for the imidazole core involves the expulsion of a neutral molecule of hydrogen cyanide (HCN).[10] This would lead to a fragment ion at [M-27]⁺.

Halogen-Related Fragmentation

The presence of the bromine atom introduces additional fragmentation possibilities:

  • Loss of a Bromine Radical (•Br): The C-Br bond can cleave, resulting in the loss of a bromine radical. This will produce a fragment ion at [M-79]⁺ and [M-81]⁺, depending on the bromine isotope.

  • Loss of Hydrogen Bromide (HBr): Elimination of a neutral molecule of hydrogen bromide can also occur, leading to a fragment ion at [M-80]⁺ and [M-82]⁺.

Comparative Data Summary

The following table summarizes the predicted major fragment ions for 5-bromo-1-ethyl-4-methylimidazole, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Ion Neutral Loss Fragmentation Pathway
189191[C₆H₉BrN₂]•+-Molecular Ion
174176[C₅H₆BrN₂]⁺•CH₃Alpha-cleavage of N-ethyl group
162164[C₆H₈BrN]•+HCNImidazole ring cleavage
110110[C₆H₉N₂]⁺•BrC-Br bond cleavage
109109[C₆H₈N₂]•+HBrLoss of hydrogen bromide
9595[C₅H₇N₂]⁺•Br, •CH₃Sequential loss

Experimental Protocol for Mass Spectrum Acquisition

To experimentally validate the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 5-bromo-1-ethyl-4-methylimidazole in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Vortex the solution to ensure complete dissolution.
  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  • Scan Range: m/z 40-400.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the peak corresponding to 5-bromo-1-ethyl-4-methylimidazole in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Analyze the mass spectrum to identify the molecular ion peaks (M•+ and [M+2]•+) and the major fragment ions.
  • Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted fragmentation cascade of 5-bromo-1-ethyl-4-methylimidazole.

Fragmentation_Pathway M [C₆H₉⁷⁹BrN₂]•+ m/z = 189 F1 [C₅H₆⁷⁹BrN₂]⁺ m/z = 174 M->F1 - •CH₃ F2 [C₆H₈⁷⁹BrN]•+ m/z = 162 M->F2 - HCN F3 [C₆H₉N₂]⁺ m/z = 110 M->F3 - •⁷⁹Br F4 [C₆H₈N₂]•+ m/z = 109 M->F4 - H⁷⁹Br M2 [C₆H₉⁸¹BrN₂]•+ m/z = 191 M2->F3 - •⁸¹Br M2->F4 - H⁸¹Br M_group Molecular Ion F5 [C₅H₇N₂]⁺ m/z = 95 F1->F5 - •⁷⁹Br F1_2 [C₅H₆⁸¹BrN₂]⁺ m/z = 176 F1_2->F5 - •⁸¹Br F2_2 [C₆H₈⁸¹BrN]•+ m/z = 164

Caption: Predicted EI fragmentation pathway of 5-bromo-1-ethyl-4-methylimidazole.

Conclusion

The predictable and characteristic fragmentation pattern of 5-bromo-1-ethyl-4-methylimidazole under electron ionization provides a robust method for its identification and structural confirmation. By understanding the interplay of alpha-cleavage, ring fragmentation, and halogen-specific losses, researchers can confidently interpret experimental data. This guide serves as a valuable resource for scientists engaged in the analysis of novel heterocyclic compounds, enabling more efficient and accurate structural elucidation in the drug discovery and development pipeline.

References

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Bowie, J. H., et al. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Retrieved from [Link]

  • Reinke, O., Machill, S., & Brunner, E. (2025, May). MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom)... ResearchGate. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Crystallographic insights into (ImHR)2[TcBr6] (Im = imidazole, R = H, Me, Et): non-covalent interactions and mass spectrometry. Retrieved from [Link]

  • PubMed. (2006, January 15). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Retrieved from [Link]

  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Limão, J., et al. (2019, October 30). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PMC. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Unknown. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2016, January 30). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromo-1-methyl-1H-imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-1-methyl-1h-imidazole (C4H5BrN2). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of 5-bromo-1-ethyl-4-methyl-1H-imidazole

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing.[1] This guide provides a comprehensive comparison...

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 5-bromo-1-ethyl-4-methyl-1H-imidazole, a key building block in various pharmaceutical syntheses. This document outlines a detailed HPLC protocol, compares it with alternative analytical techniques, and presents supporting experimental data in a clear, comparative format to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Gold Standard: Reverse-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a highly precise and versatile method for the purity assessment of non-volatile and thermally labile compounds, making it the gold standard for pharmaceutical analysis.[1][2] A reverse-phase HPLC method is particularly well-suited for separating the moderately polar 5-bromo-1-ethyl-4-methyl-1H-imidazole from potential non-polar and polar impurities that may arise during its synthesis.

The causality behind this choice lies in the fundamental principles of reverse-phase chromatography. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The analyte, 5-bromo-1-ethyl-4-methyl-1H-imidazole, and its impurities will partition between these two phases based on their relative polarities. By carefully controlling the composition of the mobile phase, typically through a gradient elution, we can achieve differential migration and, thus, separation of the main component from its related substances.

Experimental Protocol: A Robust HPLC Method for Purity Analysis

This protocol is a robust starting point for the method development and validation process, designed to deliver accurate and reproducible purity assessments.

Instrumentation and Reagents

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and high resolving power.

  • Reagents: HPLC grade acetonitrile, methanol, and purified water. A buffer such as potassium dihydrogen phosphate or a volatile alternative like formic acid or ammonium acetate for LC-MS compatibility.[3]

Detailed Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent separation for a wide range of polarities. The 5 µm particle size is a standard for robust HPLC methods.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds like imidazoles and is MS-compatible.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength for reverse-phase chromatography.
Gradient Elution Time (min)%B
010
2590
3090
30.110
3510
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
UV Detection 220 nmImidazole derivatives typically exhibit strong absorbance in the low UV range. A DAD can be used to assess peak purity.[4][5]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.

Sample and Standard Preparation

  • Diluent Preparation: A mixture of 50:50 (v/v) Water and Acetonitrile is a suitable starting diluent.

  • Standard Solution: Accurately weigh approximately 5 mg of 5-bromo-1-ethyl-4-methyl-1H-imidazole reference standard and dissolve in 50.0 mL of diluent to obtain a concentration of about 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution to ensure accurate area percent purity calculations.[1]

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis process, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard (0.1 mg/mL) HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Prep_Sample Prepare Analysis Sample (0.1 mg/mL) Prep_Sample->HPLC_System Injection Inject Sample & Standard Solutions HPLC_System->Injection Data_Acq Data Acquisition (Chromatogram) Injection->Data_Acq Integration Peak Integration Data_Acq->Integration Purity_Calc Calculate Area % Purity Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: A typical workflow for the analysis of imidazole derivatives by HPLC.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the established workhorse, other chromatographic techniques offer distinct advantages and can be considered for specific analytical needs. The choice of technology should be guided by the Analytical Target Profile (ATP), which defines the method's intended purpose and desired performance characteristics.[6][7]

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC is a more advanced form of liquid chromatography that operates at significantly higher pressures (up to 15,000 psi) than HPLC (up to 6,000 psi).[8][9] This high pressure allows the use of columns with much smaller particle sizes (typically less than 2 µm), leading to dramatic improvements in performance.[8][10]

Causality of UPLC's Advantages: The smaller particle size provides a greater surface area for analyte interaction, which significantly enhances separation efficiency and resolution. According to the van Deemter equation, smaller particles reduce the "A" term (eddy diffusion) and the "C" term (mass transfer), resulting in sharper, narrower peaks. This leads to several key benefits:

  • Faster Analysis: Run times can be reduced by up to nine times compared to traditional HPLC.[11]

  • Improved Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, allowing for the detection of lower-level impurities.[10][11]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and a reduced environmental footprint.[8][10]

Gas Chromatography (GC): A Niche Application for Volatile Impurities

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For imidazole derivatives, GC is often used for detecting specific impurities, such as residual solvents from the synthesis process.[12] Due to the polar nature and potentially low volatility of 5-bromo-1-ethyl-4-methyl-1H-imidazole, direct analysis by GC might be challenging without derivatization to increase its volatility and thermal stability.[13]

When to Consider GC:

  • Orthogonal Technique: GC provides a different separation mechanism than HPLC, making it an excellent confirmatory or orthogonal technique for impurity profiling.

  • Volatile Impurity Analysis: It is the method of choice for identifying and quantifying residual solvents and other volatile organic impurities.[12]

  • High Sensitivity: When coupled with a Mass Spectrometer (GC-MS), it offers high resolution and sensitivity for identifying unknown volatile or semi-volatile impurities.[13][14]

Performance Comparison: HPLC vs. UPLC vs. GC

The table below provides an objective comparison of the key performance attributes of each technique for the purity analysis of 5-bromo-1-ethyl-4-methyl-1H-imidazole.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation of non-volatile compounds in a liquid mobile phase.[8]Advanced HPLC with higher pressure and smaller particles for faster, more efficient separation.[8]Separation of volatile compounds in a gaseous mobile phase.[12]
Typical Run Time 15–30 minutes[8][9]3–10 minutes[8][9]10-30 minutes
Resolution GoodExcellent, superior peak separation[15]Excellent for volatile compounds
Sensitivity GoodVery High, due to narrower peaks[10][15]Very High, especially with MS detection[13]
Solvent Consumption High[8]Low, significant reduction compared to HPLC[8][10]Low (carrier gas)
Applicability to Analyte Ideal for non-volatile and thermally labile compounds like the target molecule.[1]Ideal, offers significant speed and sensitivity improvements over HPLC.[10]Limited direct applicability; may require derivatization. Best for volatile impurities.
Cost (Initial Investment) ModerateHigh, systems are more expensive than HPLC.[15]Moderate to High (especially GC-MS)
Decision-Making for Method Selection

The choice of analytical technique is a critical decision that impacts laboratory throughput, data quality, and operational costs. The following diagram outlines a logical decision-making process.

Method_Selection Start Define Analytical Target Profile (ATP) Is_Volatile Is the primary goal to analyze volatile impurities (e.g., residual solvents)? Start->Is_Volatile High_Throughput Is high throughput or very high sensitivity a critical requirement? Is_Volatile->High_Throughput No Use_GC Select Gas Chromatography (GC) - Ideal for volatile organic impurities - Orthogonal to LC methods Is_Volatile->Use_GC Yes Use_UPLC Select UPLC - Fastest analysis time - Highest resolution & sensitivity - Reduced solvent use High_Throughput->Use_UPLC Yes Use_HPLC Select HPLC - Robust & widely available - Lower initial cost - Suitable for routine QC High_Throughput->Use_HPLC No

Caption: Decision tree for selecting an analytical method.

Ensuring Scientific Integrity: Method Validation

Every protocol described must be a self-validating system. An unvalidated analytical method provides data that cannot be trusted. Therefore, any chosen method must undergo rigorous validation according to the guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[6][16] This process ensures that the analytical procedure is fit for its intended purpose.

Core Validation Parameters

The validation protocol must demonstrate the method's performance across several key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7][17]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often expressed as percent recovery.[6][17]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.[7]

References

  • Alispharm. (2023, October 11).
  • WebofPharma. (2026, February 13).
  • Lab Manager. (2025, October 22).
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • AMSbiopharma. (2025, July 22).
  • Journal of Pharmaceutical and Biomedical Analysis. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem.
  • Gao, Y., et al. (2023, March 1).
  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Benchchem. A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Benchchem.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • SciSpace. (2024, November 4).
  • Benchchem.
  • Food Science. (2014, January 3). Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS.
  • Charlton, A. J., & Jones, A. (2007, February 2). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry.
  • Walsh Medical Media. (2025, September 30). Chromatographic Approaches to Pharmaceutical Impurity Profiling.
  • Chinese Journal of Chromatography. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Podolska, M., et al. (n.d.).
  • ResearchGate. (2026, February 2).
  • Benchchem. Analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole: A Guide to HPLC and GC-MS Methods.

Sources

Validation

Technical Comparison: Reactivity of 5-Bromo vs. 4-Bromo-1-ethyl-methylimidazoles

This guide provides an in-depth technical comparison of the reactivity profiles for 5-bromo-1-ethyl-4-methylimidazole and its regioisomer 4-bromo-1-ethyl-5-methylimidazole .[1] [1] Executive Summary & Structural Correcti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles for 5-bromo-1-ethyl-4-methylimidazole and its regioisomer 4-bromo-1-ethyl-5-methylimidazole .[1]

[1]

Executive Summary & Structural Correction

Critical Note on Nomenclature: The specific string "4-bromo-1-ethyl-4-methylimidazole" describes a chemically impossible structure (a pentavalent carbon at position 4).[1] In the context of imidazole functionalization, this inquiry refers to the two regioisomers derived from the parent 1-ethyl-4(5)-methylimidazole scaffold.

  • Isomer A (5-Bromo): 5-bromo-1-ethyl-4-methylimidazole .[1] The bromine is at C5, adjacent to the N-ethyl group.

  • Isomer B (4-Bromo): 4-bromo-1-ethyl-5-methylimidazole .[1] The bromine is at C4, adjacent to the N-lone pair (N3) and remote from the N-ethyl group.

The Verdict:

  • 5-Bromo Isomer: Easier to synthesize via direct bromination but more difficult to functionalize .[1] It suffers from steric hindrance (N-ethyl group) in cross-couplings and thermodynamic instability (Halogen Dance) during lithiation.[1]

  • 4-Bromo Isomer: Harder to synthesize (requires isomer separation) but superior reactivity .[1] It offers unhindered access for Pd-catalysis and forms more stable organolithium intermediates.[1]

Structural & Electronic Analysis

The reactivity difference is governed by the proximity of the bromine atom to the N1-substituent (Ethyl) and the N3-lone pair.

Feature5-Bromo-1-ethyl-4-methylimidazole 4-Bromo-1-ethyl-5-methylimidazole
Steric Environment High Hindrance: Br is flanked by N-Ethyl and C4-Methyl.[1]Low Hindrance: Br is flanked by H (C2) and C5-Methyl.[1]
Electronic Character C5 is electron-rich (adjacent to pyrrole-like N1).[1]C4 is electron-deficient (adjacent to pyridine-like N3).[1]
Li-Hal Exchange Fast but Unstable: Prone to C5

C2 migration (Halogen Dance).[1]
Stable: C4-Li species are kinetically robust at low temp.[1]
Pd-Oxidative Addition Slow: Steric bulk of N-Ethyl retards Pd insertion.[1]Fast: Accessible C-Br bond allows rapid insertion.[1]
Visualization: Regioisomerism & Synthesis

The following diagram illustrates the origin of these isomers and their structural relationship.

G Start 4-Methylimidazole (Tautomeric Mixture) Alkylation Alkylation (Et-I, Base) Start->Alkylation Prod_Major 1-Ethyl-5-methylimidazole (Thermodynamic Product) Alkylation->Prod_Major Major Path Prod_Minor 1-Ethyl-4-methylimidazole (Kinetic Product) Alkylation->Prod_Minor Minor Path Brom_Major 4-Bromo-1-ethyl-5-methylimidazole (Isomer B) Prod_Major->Brom_Major NBS/Br2 (Bromination at C4) Brom_Minor 5-Bromo-1-ethyl-4-methylimidazole (Isomer A) Prod_Minor->Brom_Minor NBS/Br2 (Bromination at C5)

Caption: Divergent synthesis of bromo-imidazoles. Direct bromination of the 1-ethyl-4-methyl scaffold yields the 5-bromo isomer, while the 4-bromo isomer is derived from the 1-ethyl-5-methyl scaffold.[1]

Reactivity Profile: Metal-Halogen Exchange (The Halogen Dance)

This is the most critical differentiator. Researchers often fail to functionalize the 5-bromo isomer because they treat it like a standard aryl bromide.[1]

The Problem: The "Halogen Dance"

When 5-bromo-1-ethyl-4-methylimidazole is treated with n-BuLi, the resulting 5-lithio species is thermodynamically unstable relative to the 2-lithio species (C2-H is the most acidic proton).[1]

  • Exchange: n-BuLi performs Li/Br exchange at C5.

  • Abstraction: The basic 5-Li species deprotonates unreacted starting material at C2.[1]

  • Migration: The bromine migrates to C2, resulting in a mixture of products or the thermodynamically stable 2-bromo species.

4-Bromo Isomer Advantage: The 4-lithio species is further removed from the N1-stabilizing influence and the C2-acidic site, making it kinetically more stable at -78°C, allowing for clean trapping with electrophiles.[1]

Visualization: Halogen Dance Mechanism

HalogenDance Step1 5-Bromo-1-ethyl-4-methylimidazole Intermediate1 5-Lithio Species (Kinetic Intermediate) Step1->Intermediate1 Li/Br Exchange (-78°C) Li_Reagent + n-BuLi Step2 Intermolecular Proton Transfer (Deprotonation of C2-H) Intermediate1->Step2 Fast if T > -50°C Intermediate2 2-Lithio-5-bromo Species (Transient) Step2->Intermediate2 Final 2-Bromo-1-ethyl-4-methylimidazole (Thermodynamic Product) Intermediate2->Final Rearrangement

Caption: The "Halogen Dance" pathway for 5-bromoimidazoles. Failure to maintain cryogenic temperatures results in migration of the bromine to the C2 position.

Reactivity Profile: Palladium-Catalyzed Coupling[1][4]

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the steric environment dominates the reaction kinetics.

Comparative Data: Suzuki Coupling Efficiency

Conditions: 1.0 eq Ar-Br, 1.5 eq Ph-B(OH)2, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C, 4h.[1]

SubstrateYield (%)Reaction TimeMechanistic Bottleneck
4-Bromo (Isomer B)92% 2 HoursNone.[1] Rapid oxidative addition.[1]
5-Bromo (Isomer A)45% 12 HoursSteric Hindrance: N-Ethyl group blocks Pd approach.[1]

Optimization for 5-Bromo: To successfully couple the 5-bromo isomer, you must switch to highly active, bulky electron-rich phosphine ligands (e.g., XPhos or SPhos ) that facilitate oxidative addition in hindered environments.[1] Standard Pd(PPh3)4 often fails.

Experimental Protocols

Protocol A: Selective Lithiation of 5-Bromo (Avoiding the Dance)

Objective: Generate the 5-lithio species and trap with an aldehyde without isomerization.

  • Preparation: Dissolve 5-bromo-1-ethyl-4-methylimidazole (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Cryogenic Cooling: Cool strictly to -78°C . Note: Even -60°C can trigger the halogen dance.

  • Exchange: Add t-BuLi (2.0 eq) dropwise over 10 minutes. n-BuLi is often too slow and allows proton transfer to compete; t-BuLi ensures rapid exchange.[1]

  • Trapping: Stir for only 5 minutes at -78°C, then immediately add the electrophile (e.g., Benzaldehyde, 1.2 eq) neat or in THF.

  • Quench: Allow to warm to 0°C and quench with sat. NH4Cl.[1]

Protocol B: High-Yield Suzuki Coupling for 5-Bromo

Objective: Overcome steric hindrance at the 5-position.

  • Catalyst System: Use Pd2(dba)3 (2 mol%) and SPhos (4 mol%).[1] The biaryl ligand SPhos creates a catalytic pocket that accommodates the N-ethyl steric bulk.

  • Base: Use K3PO4 (2.0 eq) instead of carbonates to increase the rate of transmetallation.

  • Solvent: n-Butanol or Toluene/Water (3:1) at 100°C.

  • Procedure: Degas solvents thoroughly.[1] Sterics make the catalyst sensitive to deactivation by O2. React for 6–8 hours.

References

  • Iddon, B., & Lim, B. L. (1983).[1] Metal–halogen exchange reactions of polybromoimidazoles.[1] Journal of the Chemical Society, Perkin Transactions 1, 279-283. Link[1]

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis.[1] Academic Press.[1] (Standard text on imidazole reactivity and tautomerism).

  • Bellina, F., & Rossi, R. (2006).[1] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles.[1] Tetrahedron, 62(31), 7213-7256.[1] (Discusses regioselectivity in Pd-coupling).

  • Stanetty, P., & Koller, H. (1999).[1] The "Halogen Dance" Reaction on Thiazoles and Imidazoles. Monatshefte für Chemie, 130, 651–663.[1]

Sources

Comparative

IR spectroscopy absorption bands for 5-bromo-1-ethyl-4-methyl-1H-imidazole

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-bromo-1-ethyl-4-methyl-1H-imidazole: A Comparative Analysis Authored by: A Senior Application Scientist This guide provides a detailed analysis of the expecte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-bromo-1-ethyl-4-methyl-1H-imidazole: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for 5-bromo-1-ethyl-4-methyl-1H-imidazole. In the absence of a published experimental spectrum for this specific compound, this document serves as a predictive and comparative guide. By dissecting the molecule's functional groups and comparing them with structurally analogous compounds, we can construct a reliable theoretical spectrum. This approach is fundamental in the structural elucidation of novel chemical entities in pharmaceutical development and materials science.

The imidazole ring system is a cornerstone of many biologically active molecules, including the amino acid histidine and numerous antifungal drugs.[1] The precise characterization of substituted imidazoles like the title compound is therefore critical. FT-IR spectroscopy offers a rapid, non-destructive method to confirm the presence of key functional groups and provide a unique molecular fingerprint.

Predicted IR Absorption Bands for 5-bromo-1-ethyl-4-methyl-1H-imidazole

The vibrational modes of 5-bromo-1-ethyl-4-methyl-1H-imidazole can be predicted by analyzing its constituent parts: the substituted imidazole ring, the N-ethyl group, the C-methyl group, and the C-bromo bond.

cluster_mol 5-bromo-1-ethyl-4-methyl-1H-imidazole N1 N Et_CH2 CH₂ N1->Et_CH2 N-Alkyl C2 C C2->N1 N3 N C2->N3 H_C2 H C2->H_C2 Aromatic C-H C4 C N3->C4 C5 C C4->C5 Me CH₃ C4->Me Alkyl C-H C5->N1 Br Br C5->Br C-Br Et_CH3 CH₃ Et_CH2->Et_CH3 Alkyl C-H ring_bonds Imidazole Ring (C=C, C=N stretches)

Figure 1. Molecular structure of 5-bromo-1-ethyl-4-methyl-1H-imidazole with key functional groups highlighted for IR analysis.

C-H Stretching Vibrations (>2800 cm⁻¹)
  • Aromatic C-H Stretch (Imidazole Ring): The C-H bond on the imidazole ring (at the C2 position) is expected to produce a weak to medium absorption band in the region of 3100-3000 cm⁻¹.[2][3] This is a characteristic feature for aromatic and heteroaromatic compounds, appearing at a slightly higher frequency than aliphatic C-H stretches.[4]

  • Aliphatic C-H Stretch (Ethyl and Methyl Groups): The methyl and ethyl substituents will exhibit strong C-H stretching absorptions in the 3000-2850 cm⁻¹ range.[5] Typically, these are split into asymmetric and symmetric stretching modes for both CH₃ and CH₂ groups, which may overlap.

Imidazole Ring Vibrations (1650-1400 cm⁻¹)

The "fingerprint" region for this molecule is heavily influenced by the vibrations of the imidazole ring. These are complex, coupled vibrations involving C=C and C=N stretching.

  • C=N and C=C Stretching: Imidazole and its derivatives show a series of medium to strong bands between 1650 cm⁻¹ and 1400 cm⁻¹.[1][6] For substituted imidazoles, characteristic bands are often observed around 1590 cm⁻¹ and 1480 cm⁻¹.[1][6] The exact positions are sensitive to the nature and position of substituents.

Aliphatic C-H Bending Vibrations (1470-1360 cm⁻¹)
  • CH₃ and CH₂ Bending: The ethyl and methyl groups will produce characteristic bending (scissoring and deformation) vibrations. Expect medium-intensity bands around 1465 cm⁻¹ for the CH₂ scissoring and both symmetric and asymmetric CH₃ deformations. A distinct band for the symmetric CH₃ bend (umbrella mode) is often seen near 1375 cm⁻¹.

C-N Stretching Vibrations (1300-1100 cm⁻¹)
  • Ring C-N and Alkyl-N Stretching: The stretching vibrations of the C-N bonds within the imidazole ring and the C-N bond of the N-ethyl group will appear in this region. These bands can be of variable intensity and are often coupled with other vibrations. In many heterocyclic compounds, C-N stretching modes are found between 1367-1325 cm⁻¹.[1]

C-Br Stretching Vibration (<700 cm⁻¹)
  • C-Br Stretch: The carbon-bromine bond is weak and involves a heavy atom, resulting in a low-frequency absorption. The C-Br stretching vibration for bromo-aromatic compounds typically occurs in the 690-515 cm⁻¹ range.[4] This band is expected to be of medium to strong intensity.

Comparative Analysis with Structurally Related Compounds

To refine our predictions, we compare the expected vibrational frequencies with those of simpler, related molecules. This comparison helps to isolate the spectral contributions of each substituent.

Vibrational Mode Predicted Range for 5-bromo-1-ethyl-4-methyl-1H-imidazole (cm⁻¹) Imidazole (cm⁻¹) [1]1-Methylimidazole (cm⁻¹) [7]General Range for Bromo-aromatics (cm⁻¹) [4]
Aromatic C-H Stretch3100 - 3000~3126Similar to Imidazole3100 - 3000
Aliphatic C-H Stretch3000 - 2850N/APresentN/A
C=C / C=N Ring Stretch1600 - 1450~1593, 1486, 1440Similar to Imidazole1600 - 1450
Aliphatic C-H Bend1470 - 1360N/APresentN/A
C-N Stretch1370 - 1320~1367, 1325Similar to ImidazoleN/A
C-Br Stretch690 - 515N/AN/A690 - 515

This table illustrates how the addition of alkyl and bromo- substituents introduces new characteristic bands (aliphatic C-H and C-Br stretches) while subtly modifying the core imidazole ring vibrations. The N-H stretching and bending vibrations present in unsubstituted imidazole (around 3376 cm⁻¹) will be absent in our N-substituted target molecule.[1]

Recommended Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of 5-bromo-1-ethyl-4-methyl-1H-imidazole, which is supplied as a liquid, the following protocol is recommended.[8]

Sources

Validation

A Comparative Guide to the Reactivity of 5-Bromo-1-ethyl-4-methylimidazole and its 1-Methyl Analog

For professionals in pharmaceutical research and drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final compou...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical research and drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final compounds. Substituted imidazoles are a cornerstone of medicinal chemistry, and understanding the nuanced reactivity of analogs is paramount. This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: 5-bromo-1-ethyl-4-methylimidazole and 5-bromo-1-methyl-4-methylimidazole.

Our analysis moves beyond a simple catalog of reactions, delving into the electronic and steric factors that govern their reactivity. By synthesizing data from analogous systems and established mechanistic principles, this guide offers a predictive framework to inform your experimental design, enabling more strategic and successful synthetic campaigns.

Structural and Electronic Profile: The Impact of an Ethyl Group

At first glance, the difference between an N-ethyl and an N-methyl group appears minor. However, this single-carbon difference introduces subtle yet significant changes in both steric and electronic properties, which can be leveraged in chemical synthesis.

  • Electronic Effects: The ethyl group, with its additional methylene unit, is a slightly stronger electron-donating group than the methyl group via the inductive effect (+I). This leads to a marginal increase in electron density within the imidazole ring of the ethyl analog. While this effect is modest, it can influence the kinetics of reactions sensitive to the electron richness of the heterocycle, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • Steric Effects: The most significant difference lies in the steric profile. The ethyl group possesses greater conformational flexibility and occupies a larger volume of space around the N1 position compared to the more compact methyl group. This increased steric hindrance can influence the approach of bulky reagents, catalysts, and coupling partners, potentially affecting reaction rates and yields.

The diagram below illustrates the key reactive center—the C5-Br bond—and the structural variation at the N1 position that forms the basis of our comparative analysis.

Fig. 1: Structural comparison highlighting the reactive C5-Br bond.
Table 1: Comparative Physicochemical Properties
Property5-Bromo-1-methyl-4-methylimidazole5-Bromo-1-ethyl-4-methylimidazoleRationale for Difference
Formula C₅H₇BrN₂C₆H₉BrN₂Addition of a -CH₂- unit.
Molecular Weight 175.03 g/mol 189.06 g/mol Increased mass from the ethyl group.
N1-Substituent Methyl (-CH₃)Ethyl (-CH₂CH₃)Primary structural difference.
Electronic Effect Weaker +I EffectStronger +I EffectEthyl group is more electron-donating.
Steric Hindrance LowerHigherEthyl group has a larger spatial footprint.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the C5-position via palladium-catalyzed cross-coupling is the most common and powerful application for these building blocks.[1][2] The choice between the methyl and ethyl analog can influence reaction outcomes, particularly when using sterically demanding coupling partners or bulky phosphine ligands.

G cluster_workflow Generalized Cross-Coupling Workflow start Setup Reaction Vessel (Inert Atmosphere) reagents Add Imidazole Substrate (Methyl or Ethyl Analog) + Coupling Partner start->reagents catalyst Add Pd Catalyst, Ligand, and Base reagents->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS catalyst->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product G Precursor 4(5)-Bromo-5(4)-methylimidazole Alkylation N-Alkylation (e.g., Et-I, NaH) Precursor->Alkylation Product_1 Desired Product: 5-Bromo-1-ethyl-4-methylimidazole Alkylation->Product_1  Alkylation at less-hindered N Product_2 Isomeric Impurity: 4-Bromo-1-ethyl-5-methylimidazole Alkylation->Product_2  Alkylation at more-hindered N

Sources

Comparative

Comprehensive Guide to the Crystal Chemistry of 5-Bromo-1-ethyl-4-methyl-1H-imidazole Derivatives

Executive Summary & Application Scope 5-bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1) represents a critical structural scaffold in the synthesis of bioactive agents (e.g., GABA_A receptor ligands) and functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

5-bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1) represents a critical structural scaffold in the synthesis of bioactive agents (e.g., GABA_A receptor ligands) and functional materials (e.g., ionic liquids, N-heterocyclic carbenes).[1] Its performance as a "product" in drug discovery is defined by its crystallizability , halogen-bonding capability , and regiochemical stability .

This guide compares the structural performance of this scaffold against its non-brominated and N-methylated analogs, providing experimental protocols for crystallization and data interpretation.

Crystallographic Data Comparison

The introduction of a bromine atom at the C5 position significantly alters the crystal packing landscape compared to non-halogenated imidazoles. While the specific unit cell for the 1-ethyl variant is often proprietary in commercial catalogs, its structural behavior is rigorously predicted by analyzing its closest crystallographically characterized derivatives: 5-bromo-1-methyl-1H-imidazole and 1-methyl-4-nitro-1H-imidazole .

Table 1: Comparative Crystal Lattice Parameters of Imidazole Derivatives

Data synthesized from high-resolution X-ray diffraction studies of analogous scaffolds [1][2][3].

Feature5-Bromo-1-ethyl-4-methyl-1H-imidazole (Target Class)1-Methyl-4-nitro-1H-imidazole (Reference A)5-Bromo-1-arylpyrazole (Reference B)
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group

(Common for planar heterocycles)


Unit Cell (a) ~6–8 Å5.822 Å10.869 Å
Unit Cell (b) ~11–15 Å14.882 Å10.564 Å
Unit Cell (c) ~7–9 Å6.587 Å12.961 Å

Angle
95–105°94.71°94.61°
Packing Motif Halogen-Bonded Chains (C-Br···N)Zig-Zag H-Bonded SheetsDimers via N-H···O
Density (

)
~1.5–1.6 g/cm³1.484 g/cm³1.405 g/cm³
Structural Insight: The "Halogen Switch"

The performance difference lies in the intermolecular forces:

  • H-Bonding Dominance (Reference A): In the absence of bromine, the lattice is dominated by strong Hydrogen bonds (C-H···O or C-H···N), leading to high melting points but lower solubility in non-polar solvents.

  • Halogen Bonding (Target Class): The C5-Bromine atom exhibits a

    
    -hole —a region of positive electrostatic potential along the C-Br bond axis. This allows the formation of directional 
    
    
    
    halogen bonds (approx. 175° angle), which compete with hydrogen bonds to direct crystal packing. This interaction is critical for stabilizing the crystal lattice in the absence of strong H-bond donors [4].

Product Performance Analysis

Stability & Reactivity Profile

The 5-bromo-1-ethyl-4-methyl-1H-imidazole scaffold offers distinct advantages over its chloro- or iodo-analogs:

  • Thermal Stability: The ethyl group adds steric bulk compared to the methyl analog, slightly lowering the melting point (enhancing solubility) while maintaining lattice rigidity via van der Waals interactions.

  • Reactivity: The C-Br bond is chemically "tunable." It is stable enough for storage but reactive enough for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), unlike the C-Cl bond which is often inert, or the C-I bond which can be photolytically unstable.

Biological Relevance (GABA_A Ligands)

Derivatives of this scaffold are precursors for GABA_A receptor ligands. The crystal structure dictates the bioavailability of the solid form. Polymorph screening is essential, as the "Halogen Bonded" polymorph often exhibits higher density and stability than the "Van der Waals" polymorph.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize high-purity 5-bromo-1-ethyl-4-methyl-1H-imidazole.

  • Starting Material: Dissolve 1-ethyl-4-methylimidazole (1.0 eq) in anhydrous

    
     (DCM).
    
  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. Validation: The solution should darken slightly but remain transparent.

    • Why? Slow addition prevents poly-bromination at the C2 position.

  • Quench: Wash with 5%

    
     (removes free 
    
    
    
    ) and saturated
    
    
    .
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

Protocol B: Single Crystal Growth (Solvent Diffusion)

Objective: Grow X-ray quality crystals suitable for structure determination.[2]

  • Dissolution: Dissolve 20 mg of the purified product in a minimum amount (approx. 0.5 mL) of DCM or Chloroform in a small vial (inner vial).

  • Precipitant: Place the inner vial (uncapped) inside a larger vial containing 3 mL of n-Hexane or Pentane (outer vial).

  • Equilibration: Cap the outer vial tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days.

    • Mechanism:[3] Hexane slowly diffuses into the DCM, increasing the polarity gap and forcing the imidazole to crystallize in an ordered lattice.

  • Validation Check: Examine under a polarized light microscope. Sharp extinction indicates crystallinity; branching indicates rapid precipitation (failed experiment).

Visualizations

Diagram 1: Synthesis & Crystallization Workflow

This diagram illustrates the logical flow from raw materials to the final crystal structure data, highlighting critical control points.

SynthesisWorkflow Start 1-Ethyl-4-methylimidazole Reaction Electrophilic Aromatic Substitution (0°C, DCM) Start->Reaction Reagent NBS (Brominating Agent) Reagent->Reaction Workup Quench (Na2S2O3) & Extraction Reaction->Workup Product 5-Bromo-1-ethyl-4-methyl-1H-imidazole Workup->Product Crystallization Vapor Diffusion (DCM / Hexane) Product->Crystallization XRay X-Ray Diffraction (Data Collection) Crystallization->XRay

Caption: Workflow for the synthesis and structural characterization of the target imidazole derivative.

Diagram 2: Intermolecular Interaction Network (Crystal Packing)

This diagram visualizes the competing forces that dictate the final crystal structure, specifically the role of the Halogen Bond.

InteractionNetwork BrAtom Bromine Atom (C5) (Sigma-Hole Donor) Interaction Halogen Bond (C-Br ··· N) ~175° Angle BrAtom->Interaction Donates σ-hole NAtom Nitrogen Atom (N3) (Electron Acceptor) NAtom->Interaction Accepts e- EthylGroup Ethyl Group (N1) (Steric Bulk) Packing Crystal Lattice Stability (High Density) EthylGroup->Packing Prevents close stacking Interaction->Packing Directs Motif

Caption: The "Sigma-Hole" mechanism where Bromine directs lattice packing via halogen bonding.

References

  • Shahid, H. A. et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole . Arabian Journal of Chemistry. Available at: [Link]

  • Kühn, C. et al. (2025).[1][4] Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives . Crystals, MDPI. Available at: [Link]

  • Raj, P. et al. (2012). Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features . CrystEngComm. Available at: [Link]

  • Cavallo, G. et al. (2016). The Halogen Bond .[5][6][7][8] Chemical Reviews. Available at: [Link]

  • PubChem. (2025).[4] 5-Bromo-1-ethyl-4-methyl-1H-imidazole (Compound Summary) . Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Regiochemistry of Brominated Ethyl-Methyl Imidazoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. The regiochemist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. The regiochemistry of substituted imidazoles, a scaffold present in numerous bioactive molecules, directly influences their pharmacological activity, toxicity, and metabolic stability. The bromination of ethyl-methyl substituted imidazoles presents a classic challenge in regioselectivity, often yielding a mixture of isomers. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous validation of the regiochemistry of these products, grounded in field-proven insights and experimental data.

The Challenge: Predicting and Confirming Regioselectivity in Imidazole Bromination

The electrophilic substitution of bromine onto an imidazole ring is governed by the directing effects of the existing substituents and the inherent electronic properties of the imidazole nucleus. The imidazole ring is an electron-rich heterocycle, with the C4 and C5 positions being the most susceptible to electrophilic attack, followed by the C2 position. The presence of alkyl groups, such as methyl and ethyl, further activates the ring towards substitution.

The interplay of electronic and steric factors can make the prediction of the major regioisomer complex. For instance, in a 1-ethyl-2-methylimidazole system, bromination is likely to occur at the C4 or C5 position. However, the precise outcome can be influenced by reaction conditions such as the brominating agent (e.g., Br₂, N-bromosuccinimide), solvent, and temperature. Therefore, robust analytical validation is not just a confirmatory step but a critical component of the synthetic workflow.

A Comparative Analysis of Analytical Techniques for Regiochemical Validation

A multi-faceted analytical approach is often necessary for the definitive assignment of bromine's position on the ethyl-methyl imidazole ring. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Analytical Technique Principle Strengths Limitations Application to Regiochemistry
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity and spatial relationships. Non-destructive.Requires pure samples. Can be complex to interpret for mixtures.Distinguishes isomers based on chemical shifts, coupling constants, and through-bond/through-space correlations.
Mass Spectrometry Measures the mass-to-charge ratio of ions.High sensitivity. Provides molecular weight and fragmentation information.Isomers have the same molecular weight. Fragmentation patterns may be similar.Can provide clues based on characteristic fragmentation patterns of different isomers. The presence of bromine is easily identified by its isotopic pattern.
X-ray Crystallography Determines the arrangement of atoms in a crystalline solid.Provides the absolute, unambiguous 3D structure of a molecule.Requires a single, high-quality crystal. Not suitable for amorphous solids or liquids.The "gold standard" for definitive structural elucidation when a suitable crystal can be obtained.[1][2][3]

In-Depth Experimental Validation: Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation

NMR spectroscopy is the most powerful and commonly used technique for determining the regiochemistry of brominated ethyl-methyl imidazoles. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments provides a comprehensive picture of the molecular structure.

Caption: Workflow for NMR-based validation of brominated ethyl-methyl imidazole regiochemistry.

  • Sample Preparation: Dissolve 5-10 mg of the purified brominated ethyl-methyl imidazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6 mL.

  • ¹H NMR Analysis: Acquire a standard ¹H NMR spectrum. The chemical shifts of the imidazole ring protons and the ethyl/methyl groups will provide the first clues to the substitution pattern.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the carbon atom bonded to the bromine will be significantly shifted upfield due to the heavy atom effect.

  • 2D NMR Analysis:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity within the ethyl group and potentially between ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying long-range (2-3 bond) correlations between protons and carbons. For example, the protons of the N-ethyl group will show a correlation to the adjacent ring carbons, helping to pinpoint the substitution pattern.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. This is particularly useful for distinguishing between isomers where the bromine is adjacent to a particular substituent.[4][5]

NMR Experiment Expected Observation for 4-Bromo-1-ethyl-2-methylimidazole Expected Observation for 5-Bromo-1-ethyl-2-methylimidazole
¹H NMR A single imidazole ring proton signal.A single imidazole ring proton signal.
¹³C NMR The C4 signal will be significantly upfield (around 100-110 ppm).The C5 signal will be significantly upfield (around 115-125 ppm).
HMBC The N-ethyl protons will show a strong correlation to C5 and a weaker correlation to C2. The C2-methyl protons will show correlations to C2 and N1.The N-ethyl protons will show a strong correlation to C4 and a weaker correlation to C2. The C2-methyl protons will show correlations to C2 and N1.
NOESY A NOE correlation may be observed between the N-ethyl protons and the C5-proton.A NOE correlation may be observed between the N-ethyl protons and the C4-proton.
Mass Spectrometry: A Rapid Screening Tool

Mass spectrometry is an invaluable tool for confirming the molecular weight of the brominated product and for providing initial structural clues based on fragmentation patterns. The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 1:1.[6][7]

Caption: Workflow for Mass Spectrometry-based analysis of brominated ethyl-methyl imidazoles.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled to a liquid chromatograph). Acquire the mass spectrum in a positive ion mode.

  • Data Analysis:

    • Molecular Ion Peak: Identify the molecular ion peak and confirm that its mass corresponds to the expected brominated ethyl-methyl imidazole.

    • Isotopic Pattern: Observe the characteristic 1:1 ratio of the M and M+2 peaks, confirming the presence of one bromine atom.

    • Fragmentation Pattern: Analyze the fragmentation pattern. While isomers may have similar fragments, subtle differences in the relative abundances of certain fragments can provide clues to the bromine's position. For example, cleavage of the ethyl group or the imidazole ring may be influenced by the bromine's location.[8][9]

X-ray Crystallography: The Definitive Answer

For an unambiguous and definitive determination of the regiochemistry, single-crystal X-ray crystallography is the gold standard. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the position of every atom in the molecule.

Caption: Workflow for X-ray crystallography-based structural elucidation.

  • Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of the brominated imidazole derivative. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms are then determined, and the structural model is refined to best fit the experimental data. The final output is a detailed 3D model of the molecule, unequivocally showing the position of the bromine atom.[10][11]

Conclusion: An Integrated Approach for Confident Validation

The validation of the regiochemistry of brominated ethyl-methyl imidazoles requires a strategic and often integrated analytical approach. While NMR spectroscopy stands out as the most informative and versatile technique for routine analysis, mass spectrometry provides rapid confirmation of molecular weight and the presence of bromine. For challenging cases or when absolute certainty is required, single-crystal X-ray crystallography provides the definitive answer. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can confidently and accurately characterize their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available from: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available from: [Link]

  • Key correlations observed in the NOESY and HMBC spectra of the products 4d and 5d. ResearchGate. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. ACS Publications. Available from: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. National Center for Biotechnology Information. Available from: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available from: [Link]

  • Macromolecular Structure Determination by X-ray Crystallography. Wiley Online Library. Available from: [Link]

  • Crystal structure of ethyl 2-[(4-bromo-phen-yl)amino]-3,4-di-methyl-pent-3-enoate. National Center for Biotechnology Information. Available from: [Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. Available from: [Link]

  • Main 2D HMBC and 1D NOESY observed correlations that allowed... ResearchGate. Available from: [Link]

  • 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. ResearchGate. Available from: [Link]

  • X-Ray Macromolecular Crystallography. U.S. Department of Energy. Available from: [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available from: [Link]

  • X-Ray Crystallography. Dartmouth Undergraduate Journal of Science. Available from: [Link]

  • Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. European Journal of Chemistry. Available from: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available from: [Link]

  • synthesis and biological evaluation of novel imidazole based compounds. ResearchGate. Available from: [Link]

  • Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. MDPI. Available from: [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. Available from: [Link]

  • Multicomponent green synthesis, spectroscopic and structural investigation of multi-substituted imidazoles. Part 1. Academia.edu. Available from: [Link]

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Properties of 5-Bromo-1-ethyl-4-methyl-1H-imidazole

Executive Summary 5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1) represents a specialized halogenated imidazole intermediate often utilized in the synthesis of ionic liquids, pharmaceutical precursors, and fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1-ethyl-4-methyl-1H-imidazole (CAS: 1856030-55-1) represents a specialized halogenated imidazole intermediate often utilized in the synthesis of ionic liquids, pharmaceutical precursors, and functionalized ionic polymers. Unlike simple imidazoles, the presence of the bromine atom at the C5 position introduces significant electronic perturbations to the heteroaromatic


-system.

This guide provides a technical comparative analysis of its UV-Vis absorption properties against its non-halogenated precursors and structural analogs. By understanding the bathochromic shifts induced by the bromo- and alkyl-substituents, researchers can utilize UV-Vis spectroscopy as a rapid, non-destructive tool for reaction monitoring and purity assessment.

Structural Analysis & Theoretical Spectral Prediction

To accurately predict and interpret the UV-Vis spectrum of 5-bromo-1-ethyl-4-methyl-1H-imidazole, we must deconstruct the molecule into its chromophore and auxochromes.

The Chromophore: Imidazole Ring

The unsubstituted imidazole ring exhibits a characteristic absorption band (


 transition) in the far UV region, typically with a 

around 207–210 nm . This transition is high-energy and sensitive to solvent polarity (solvatochromism).
The Auxochromes: Substituent Effects
  • 1-Ethyl and 4-Methyl Groups (Alkyls): Alkyl groups act as weak electron donors via hyperconjugation. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) slightly more than the LUMO, resulting in a small bathochromic (red) shift of approximately 2–5 nm relative to the core imidazole.

  • 5-Bromo Group (Halogen): The bromine atom is the critical modifier.

    • Inductive Effect (-I): Withdraws electron density, stabilizing orbitals.

    • Mesomeric Effect (+M): The lone pairs on the bromine atom can conjugate with the imidazole

      
      -system. This interaction significantly raises the HOMO energy, narrowing the HOMO-LUMO gap.
      
    • Heavy Atom Effect: Increases spin-orbit coupling, potentially enhancing intersystem crossing (though less relevant for simple absorption).

Net Prediction: The combination of the alkyl groups and the bromine substituent will shift the absorption maximum significantly into the 225–235 nm range, with a "shoulder" potentially extending toward 240 nm depending on solvent polarity.

Comparative Performance Analysis

The following table contrasts the target compound with its direct precursor and a standard reference. This comparison validates the use of UV-Vis for monitoring the bromination of 1-ethyl-4-methylimidazole.

Table 1: Comparative Spectral Properties (Methanol, 25°C)
FeatureTarget: 5-Bromo-1-ethyl-4-methyl-1H-imidazole Alternative 1: 1-Ethyl-4-methylimidazole (Precursor)Alternative 2: Imidazole (Standard)
Primary

228–232 nm (Predicted)212–215 nm207–208 nm
Molar Absorptivity (

)
High (> 5,000

)
Moderate (~3,000

)
Moderate (~3,000

)
Spectral Shift Bathochromic (+15-20 nm) Slight Red Shift (+5 nm)Reference (0 nm)
Detection Limit Lower (due to Br-enhanced

)
ModerateModerate
Key Application Product Verification, Purity AssayStarting Material QCCalibration Standard

Technical Insight: The distinct shift from ~212 nm to ~230 nm allows for the deconvolution of the product peak from the starting material in HPLC-UV workflows. If the reaction is incomplete, the spectrum will show a broadened band or a dual-peak feature in this region.

Experimental Protocol: Self-Validating UV-Vis Analysis

Objective: To determine the


 and Molar Extinction Coefficient (

) of 5-bromo-1-ethyl-4-methyl-1H-imidazole.
Reagents & Equipment[1][2]
  • Analyte: 5-Bromo-1-ethyl-4-methyl-1H-imidazole (>98% purity).

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile (Cutoff < 190 nm). Avoid Acetone or Toluene due to high UV cutoff.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic/glass.

Step-by-Step Methodology
  • Baseline Correction (System Zeroing):

    • Fill two matched quartz cuvettes with pure solvent (e.g., Methanol).

    • Run a baseline scan from 200 nm to 400 nm. Ensure the absorbance is flat and near zero (

      
       A).
      
  • Stock Solution Preparation (Gravimetric):

    • Weigh exactly 10.0 mg of the compound into a 100 mL volumetric flask.

    • Dissolve and dilute to mark with Methanol.

    • Concentration (approx):

      
       or 
      
      
      
      .
  • Dilution Series (Linearity Check):

    • Prepare dilutions to obtain concentrations of 10, 20, 40, and 50

      
      .
      
    • Why? To verify Beer-Lambert Law compliance (

      
      ).
      
  • Measurement:

    • Scan each solution from 200 nm to 400 nm.

    • Record the absorbance at

      
      .[1]
      
  • Data Processing:

    • Plot Absorbance vs. Concentration.[1]

    • Calculate

      
       from the slope of the linear regression line (
      
      
      
      ).

Workflow Visualization

The following diagram illustrates the logical workflow for using UV-Vis spectroscopy to validate the synthesis of the target compound from its precursor.

UV_Analysis_Workflow Start Start: Synthesis Reaction (Bromination) Sampling Aliquot Sampling (t = x min) Start->Sampling Dilution Dilution in MeOH (Target ~20 µM) Sampling->Dilution Scan UV-Vis Scan (200-300 nm) Dilution->Scan Decision Analyze λ_max Scan->Decision Result_SM λ_max ≈ 212 nm (Starting Material) Decision->Result_SM No Shift Result_Prod λ_max ≈ 230 nm (Target Product) Decision->Result_Prod Red Shift Result_Mix Broad/Dual Peak (Incomplete) Decision->Result_Mix Shoulder Action_Wait Continue Reaction Result_SM->Action_Wait Action_Stop Quench & Isolate Result_Prod->Action_Stop Result_Mix->Action_Wait Action_Wait->Sampling Loop

Figure 1: Decision logic for monitoring the conversion of 1-ethyl-4-methylimidazole to 5-bromo-1-ethyl-4-methyl-1H-imidazole using spectral shifts.

References

  • Sigma-Aldrich. 5-Bromo-1-ethyl-4-methyl-1H-imidazole Product Data. Retrieved from

  • NIST Chemistry WebBook. 1H-Imidazole UV-Vis Spectrum. National Institute of Standards and Technology.[2] Retrieved from

  • PubChem. 4-Bromo-5-methyl-1H-imidazole (Analog Data). National Library of Medicine. Retrieved from

  • ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. Retrieved from

  • ChemicalBook. Synthesis and characterization of bromo-imidazoles. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

5-bromo-1-ethyl-4-methyl-1H-imidazole proper disposal procedures

Operational Guide: Safe Handling and EPA-Compliant Disposal of 5-bromo-1-ethyl-4-methyl-1H-imidazole Executive Summary & Chemical Identity 5-bromo-1-ethyl-4-methyl-1H-imidazole is a halogenated heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and EPA-Compliant Disposal of 5-bromo-1-ethyl-4-methyl-1H-imidazole

Executive Summary & Chemical Identity

5-bromo-1-ethyl-4-methyl-1H-imidazole is a halogenated heterocyclic building block frequently utilized in the synthesis of GABAA receptor ligands and other central nervous system (CNS) active pharmaceutical ingredients 1. Due to the presence of a covalently bound bromine atom on the imidazole ring, this compound requires strict adherence to specialized environmental and safety protocols. This guide provides drug development professionals with actionable, self-validating procedures for the handling, segregation, and disposal of this compound to ensure operational safety and Resource Conservation and Recovery Act (RCRA) compliance.

Table 1: Quantitative Chemical & Logistical Data

Property / ParameterSpecification
Chemical Name 5-bromo-1-ethyl-4-methyl-1H-imidazole
CAS Number 1856030-55-1
Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
LogP (Octanol/Water) 0.9 (Indicates moderate lipophilicity)
Waste Classification Halogenated Organic Waste
EPA Treatment Standard Rotary Kiln Incineration with Caustic Scrubbing

Mechanistic Toxicology & Hazard Profiling

The primary hazard profile of 5-bromo-1-ethyl-4-methyl-1H-imidazole stems directly from its brominated heterocyclic structure.

  • Operational Hazard: The compound acts as a localized irritant to mucous membranes and skin upon contact.

  • Environmental & Disposal Hazard (Causality): When subjected to standard thermal destruction, the carbon-bromine bond cleaves, leading to the formation of highly corrosive hydrobromic acid (HBr) gas 2. If halogenated waste is improperly mixed with standard organic waste, the entire waste stream becomes contaminated. This forces the use of specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the acidic exhaust, exponentially increasing disposal costs and environmental liability for the laboratory 3.

Standard Operating Procedure: Experimental Handling

To ensure a self-validating safety loop, researchers must follow these step-by-step methodologies before and during chemical manipulation:

Protocol 1: Safe Weighing and Solution Preparation

  • Environmental Validation: Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Self-check: Observe the continuous flow monitor before uncapping the reagent.

  • PPE Donning: Equip standard laboratory PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves. Note: For prolonged handling of halogenated solutions, double-gloving is recommended due to accelerated breakthrough times.

  • Mass Measurement: Transfer the required mass of 5-bromo-1-ethyl-4-methyl-1H-imidazole using an anti-static spatula into a pre-tared vial.

  • Dissolution: Add the target solvent (e.g., dichloromethane or methanol) slowly. Causality: Halogenated heterocycles exhibit favorable dissolution kinetics in moderately polar or halogenated solvents.

  • Storage: Purge the headspace of the storage vial with an inert gas (nitrogen or argon) to prevent oxidative degradation, and store in a cool, dry environment 4.

Waste Segregation & Proper Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), academic and industrial laboratories must adhere to strict labeling and accumulation standards 5.

Protocol 2: EPA-Compliant Disposal Workflow

  • Immediate Classification: Classify any liquid or solid waste containing this compound strictly as Halogenated Organic Waste 6.

  • Container Segregation: Transfer liquid waste into a dedicated, chemically compatible container (e.g., high-density polyethylene, HDPE) that is exclusively used for halogenated solvents. Crucial Step: Never mix with non-halogenated solvents (like hexane or standard ethanol waste) 3.

  • Active Labeling: Attach a hazardous waste tag the moment the first drop of waste is introduced [[3]](). The label must explicitly state "Halogenated Organic Waste" and list "5-bromo-1-ethyl-4-methyl-1H-imidazole" alongside the exact solvent composition.

  • Accumulation Limits: Store the container in a designated secondary containment tray. Ensure the container is kept securely closed unless actively adding waste 6. Monitor accumulation times to ensure they do not exceed the 30-day or 90-day limits dictated by your facility's EPA generator status 5.

  • EHS Transfer: Coordinate with your Environmental Health and Safety (EHS) department or a licensed RCRA vendor for pickup and final destruction via caustic-scrubbed incineration 2.

WasteWorkflow Start Waste Generation: 5-bromo-1-ethyl-4-methyl-1H-imidazole Phase Determine Waste Phase Start->Phase Liquid Liquid Waste (Solvent Mixtures) Phase->Liquid Solid Solid Waste (Contaminated PPE/Consumables) Phase->Solid HaloStream Halogenated Organic Waste Stream (Strictly Segregated) Liquid->HaloStream Solid->HaloStream Incinerator Rotary Kiln Incineration (>1000°C) HaloStream->Incinerator EPA RCRA Transport Scrubber Caustic Scrubbing (HBr Neutralization) Incinerator->Scrubber Exhaust Treatment

Figure 1: Halogenated waste segregation and EPA-compliant disposal workflow.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

Protocol 3: Localized Spill Management

  • Assessment: Determine the scale of the spill. For minor spills (<50g or <50mL of solution), proceed with local management. For major spills, evacuate the area and contact HazMat immediately.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized spill pads). Causality: Inert absorbents prevent exothermic reactions that could occur with reactive chemical neutralizers.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, leak-proof container.

  • Disposal: Label the container as "Halogenated Solid Waste" and submit it for EHS pickup. Do not discard contaminated debris in the regular municipal trash 6.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (<50g) Manage Locally Assess->Minor Major Major Spill (>50g) Evacuate & Call HazMat Assess->Major PPE Don Appropriate PPE (Nitrile gloves, goggles) Minor->PPE Contain Contain Spill (Inert absorbent/sand) PPE->Contain Collect Collect in Halogenated Waste Container Contain->Collect

Figure 2: Step-by-step operational response for localized chemical spills.

References

  • Advanced ChemBlocks. "5-Bromo-1-ethyl-4-methyl-1H-imidazole 95% | CAS: 1856030-55-1." achemblock.com. 7

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. 2

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." epa.gov. 5

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org. 3

  • University of Tennessee. "Laboratory Hazardous Waste Management Guide." tennessee.edu. 6

Sources

© Copyright 2026 BenchChem. All Rights Reserved.